trans-1-Heptenylboronic acid pinacol ester
Description
Properties
IUPAC Name |
2-[(E)-hept-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25BO2/c1-6-7-8-9-10-11-14-15-12(2,3)13(4,5)16-14/h10-11H,6-9H2,1-5H3/b11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHEDFAYNMNXKGM-ZHACJKMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70569730 | |
| Record name | 2-[(1E)-Hept-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70569730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169339-75-7 | |
| Record name | 2-[(1E)-Hept-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70569730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of trans-1-Heptenylboronic Acid Pinacol Ester via Catalytic Hydroboration
Foreword: The Strategic Value of trans-Alkenylboronates
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, vinylboronic acids and their pinacol esters are indispensable building blocks. Their prominence is largely due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing carbon-carbon bonds. The stereochemistry of the vinylboronate is critical, as it is directly translated into the final product. While classical hydroboration of terminal alkynes reliably produces the (Z)- or cis-isomer through a syn-addition mechanism, the synthesis of the thermodynamically more stable (E)- or trans-isomer requires a nuanced approach that circumvents this kinetic pathway. This guide provides a comprehensive overview of the mechanistic principles and a field-proven experimental protocol for the stereoselective synthesis of trans-1-heptenylboronic acid pinacol ester, a versatile intermediate for further molecular elaboration.
Mechanistic Underpinnings: Overcoming the syn-Addition Paradigm
The hydroboration of alkynes is a foundational reaction for generating vinylboranes.[1][2] The conventional, uncatalyzed pathway involves the concerted syn-addition of a B-H bond across the carbon-carbon triple bond.
The Classical Pathway: A Route to the (Z)-Isomer
In the case of a terminal alkyne like 1-heptyne, the hydroboration mechanism is both stereospecific and regioselective.
-
Stereospecificity : The reaction proceeds via syn-addition, meaning the boron and hydrogen atoms add to the same face of the alkyne π-system.[3][4] This intrinsically leads to the formation of a (Z)-alkenylborane (the cis-isomer).
-
Regioselectivity : The addition is anti-Markovnikov, driven by both steric and electronic factors. The larger boron atom preferentially adds to the terminal, less sterically hindered carbon of the alkyne.[3][5]
To prevent a second hydroboration from occurring on the newly formed double bond, sterically bulky borane reagents such as disiamylborane or 9-borabicyclo[3.3.1]nonane (9-BBN) are often employed.[3][5] However, this classical approach is fundamentally limited to producing the (Z)-isomer.
The Catalytic Solution: Forging the (E)-Isomer
To achieve the desired trans-stereochemistry, a catalytic pathway is necessary to override the inherent syn-addition mechanism. While various transition metals (e.g., platinum, rhodium, iridium) can catalyze hydroboration and influence stereoselectivity, an elegant and efficient method for terminal alkynes involves a dialkylborane-catalyzed process using pinacolborane (HBpin).[6][7][8]
A particularly effective method utilizes a catalytic amount of dicyclohexylborane (Cy₂BH) to mediate the reaction between 1-heptyne and pinacolborane.[9][10][11] The proposed mechanism involves a boron-to-boron transfer of the alkenyl group, which allows for the formation of the thermodynamically favored (E)-product.[9]
The catalytic cycle is initiated by the hydroboration of 1-heptyne with the dicyclohexylborane catalyst to form an intermediate (E)-1-heptenyldicyclohexylborane. This is followed by a transmetalation-like step where the 1-heptenyl group is transferred to the pinacolborane, releasing the final product and regenerating the dicyclohexylborane catalyst.[9] This pathway avoids the direct, concerted addition of HBpin to the alkyne, thereby enabling control over the stereochemical outcome.
Experimental Protocol: Catalytic Synthesis of this compound
This protocol is adapted from established literature procedures demonstrating the dicyclohexylborane-catalyzed hydroboration of terminal alkynes with pinacolborane under neat (solvent-free) conditions.[9][10][11] This approach is environmentally benign, highly efficient, and tolerates a variety of functional groups.[9]
Materials and Reagents
| Reagent/Material | Molecular Wt. ( g/mol ) | Amount | Moles (mmol) | Molar Eq. | Notes |
| 1-Heptyne | 96.17 | 962 mg (1.20 mL) | 10.0 | 1.0 | Substrate |
| Pinacolborane (HBpin) | 127.98 | 1.28 g (1.46 mL) | 10.0 | 1.0 | Boron Source |
| Dicyclohexylborane (0.5 M in THF) | 178.14 | 1.0 mL | 0.5 | 0.05 | Catalyst |
| Tetrahydrofuran (THF) | 72.11 | ~1.0 mL | - | - | Catalyst Solvent |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - | - | Drying Agent |
| Oven-dried glassware | - | - | - | - | Flask, stirrer bar |
| Inert Atmosphere System | - | - | - | - | Nitrogen or Argon |
Step-by-Step Methodology
-
Glassware Preparation : An oven-dried 25 mL round-bottom flask containing a magnetic stirrer bar is cooled to room temperature under a stream of dry nitrogen or argon. Maintain the inert atmosphere throughout the reaction.
-
Reagent Addition : To the flask, add 1-heptyne (1.20 mL, 10.0 mmol) and pinacolborane (1.46 mL, 10.0 mmol) via syringe.
-
Catalyst Introduction : Add the dicyclohexylborane solution (1.0 mL of 0.5 M solution in THF, 0.5 mmol) dropwise to the stirred mixture at room temperature.
-
Reaction Monitoring : Stir the reaction mixture at room temperature. The reaction is typically complete within 1-2 hours. Progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking a small aliquot and quenching it with a drop of methanol before analysis.
-
Work-up and Purification :
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the THF solvent.
-
The crude product can often be purified directly by vacuum distillation. The boiling point for this compound is approximately 73-77 °C at 0.4-0.5 mmHg.[12]
-
Alternatively, for higher purity, the residue can be purified by flash column chromatography on silica gel using a non-polar eluent system (e.g., cyclohexane/ethyl acetate mixtures).[13]
-
-
Characterization : The final product, a colorless oil, should be characterized by ¹H NMR and ¹³C NMR spectroscopy to confirm the trans-stereochemistry (indicated by a large coupling constant, typically ~18 Hz, between the vinylic protons) and purity.[13][14]
Self-Validating System: Trustworthiness of the Protocol
The integrity of this protocol relies on several key factors. The use of an inert atmosphere is paramount, as borane reagents are sensitive to moisture and oxygen. The purity of the starting materials, particularly the pinacolborane, is crucial for achieving high yields. The catalytic nature of the reaction means that only a small amount of dicyclohexylborane is required, simplifying purification. The neat conditions not only improve the atom economy but also increase reaction rates. The final product is a stable, easily handled liquid, and its spectral data are well-documented, allowing for straightforward verification of the outcome.[12][13]
Visualizing the Process
Diagrams provide a clear, high-level overview of the workflow and the underlying chemical transformations, enhancing the understanding and reproducibility of the synthesis.
Caption: High-level experimental workflow for the synthesis.
Caption: Catalytic cycle for trans-hydroboration.
Conclusion and Outlook
The synthesis of this compound via dicyclohexylborane-catalyzed hydroboration represents a robust and highly stereoselective method that successfully circumvents the kinetic outcome of classical hydroboration. This guide has detailed the mechanistic rationale for achieving (E)-selectivity and provided a practical, field-tested protocol suitable for a research setting. The resulting pinacol ester is a stable, versatile intermediate poised for use in a multitude of synthetic applications, most notably in Suzuki-Miyaura cross-coupling reactions, empowering chemists in drug development and materials science to construct complex molecular architectures with precise stereochemical control.
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physical and chemical properties of trans-1-Heptenylboronic acid pinacol ester
An In-Depth Technical Guide to trans-1-Heptenylboronic Acid Pinacol Ester
This guide provides a comprehensive technical overview of this compound, a versatile reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's core physicochemical properties, synthesis, reactivity, and applications, with a focus on the causality behind experimental methodologies.
Introduction: The Strategic Value of an Alkenylboronic Ester
This compound (CAS No. 169339-75-7) belongs to the class of alkenylboronic esters, which have become indispensable tools in synthetic chemistry.[1] The pinacol ester functional group confers significantly greater stability compared to the corresponding free boronic acid, mitigating issues with dehydration to form boroxines and facilitating easier handling, purification, and storage.[2][3] This enhanced stability does not compromise its reactivity in key transformations, most notably the Suzuki-Miyaura cross-coupling reaction, making it a preferred building block for the construction of complex molecular architectures.[4][5] Its utility is particularly pronounced in the pharmaceutical industry, where the creation of carbon-carbon bonds with stereochemical control is paramount for synthesizing novel therapeutic agents.[6][7][8]
Physicochemical and Structural Properties
This compound is a combustible liquid under standard conditions.[9] Its physical properties are well-defined, making it a predictable and reliable reagent in various reaction setups. The trans-configuration of the double bond is a key structural feature, influencing its reactivity and the stereochemistry of its products.
Structural Representation
Caption: 2D structure of this compound.
Tabulated Physical and Chemical Data
| Property | Value | Reference |
| CAS Number | 169339-75-7 | [1][9][10] |
| Molecular Formula | C₁₃H₂₅BO₂ | [1][9][10] |
| Molecular Weight | 224.15 g/mol | [1][9][10] |
| Appearance | Liquid | |
| Boiling Point | 73-77 °C @ 0.4-0.5 mmHg | [1][9][11] |
| Density | 0.875 g/mL at 25 °C | [1][9][11] |
| Refractive Index (n₂₀/D) | 1.445 | [1][9][11] |
| Flash Point | 106 °C (222.8 °F) - Closed Cup | [9] |
| InChI Key | XHEDFAYNMNXKGM-ZHACJKMWSA-N | [9] |
| Synonyms | (E)-2-(Hept-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | [9][10] |
Spectral Data and Characterization
While specific spectra for this exact compound are not publicly cataloged, its characteristic spectral data can be reliably predicted based on its structure and published data for homologous (E)-alkenylboronic acid pinacol esters.[12]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals. The vinyl protons will appear as doublets, with a large coupling constant (J ≈ 18 Hz) characteristic of a trans-alkene. The proton alpha to the boron atom (C7-H) would be downfield relative to the other vinyl proton (C6-H). The twelve equivalent protons of the four methyl groups on the pinacol ring will produce a sharp singlet around 1.3 ppm. The aliphatic protons of the heptenyl chain will appear as multiplets in the upfield region (0.9-2.2 ppm).[12]
-
¹³C NMR: The carbon spectrum will show two signals in the vinyl region. The carbon atom directly bonded to boron (C7) will be observed, followed by the adjacent vinyl carbon (C6). The quaternary carbons of the pinacol ring bonded to oxygen will resonate around 83-84 ppm, and the methyl carbons will appear further upfield (~25 ppm). The remaining aliphatic carbons will be found in the typical alkane region.[12]
-
MS (ESI-MS): High-resolution mass spectrometry would confirm the molecular formula by identifying the molecular ion peak [M+H]⁺ or other adducts with high accuracy.[12]
-
IR Spectroscopy: The infrared spectrum would be characterized by a strong C=C stretching vibration for the trans-double bond and strong B-O and C-O stretching bands associated with the pinacol ester group.
Synthesis and Purification
The most direct and stereoselective method for synthesizing trans-alkenylboronic esters is the hydroboration of a terminal alkyne.[13] This approach ensures the desired trans-stereochemistry.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of the title compound.
Experimental Protocol: Synthesis via Hydroboration
This protocol is adapted from established procedures for the synthesis of (E)-1-alkenylboronic acid pinacol esters.[13]
-
Preparation: To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add 1-heptyne (1.0 eq). The flask is sealed with a septum and flushed with an inert gas (Argon or Nitrogen).
-
Reagent Addition: Under an inert atmosphere, add pinacolborane (1.0-1.1 eq). If a catalyst-mediated approach is used for milder conditions, a catalytic amount of dicyclohexylborane (e.g., 0.05 eq) is introduced.[13] For metal-free conditions, the reaction may be performed neat, potentially with microwave irradiation to accelerate the process.[12]
-
Reaction: Stir the mixture at room temperature. The progress of the reaction can be monitored by GC-MS or TLC until the starting alkyne is consumed. The choice of a neat (solvent-free) reaction is environmentally benign and efficient.[13]
-
Work-up: Once the reaction is complete, any volatile components can be removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation. Given the boiling point of 73-77 °C at 0.4-0.5 mmHg, this is an effective method to obtain the analytically pure ester.[1][9][11]
Causality Insight: The use of pinacolborane is strategic; it is less pyrophoric and easier to handle than many other borane reagents. The hydroboration reaction proceeds via a syn-addition of the H-B bond across the triple bond, which, after workup, yields the thermodynamically stable trans-alkenyl product.
Chemical Reactivity and Key Applications
The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions.[1]
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its mild conditions, functional group tolerance, and the low toxicity of its boron-containing reagents.[4][14] In this reaction, the alkenyl group from the boronic ester is transferred to an organic halide or triflate in the presence of a palladium catalyst and a base.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
This protocol is a generalized procedure based on common practices for coupling alkenylboronic esters.[15]
-
Setup: In a reaction vessel, combine the aryl bromide (1.0 eq), this compound (1.2-1.5 eq), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 eq).
-
Catalyst System: Add a palladium catalyst, for instance, Pd(PPh₃)₄ (1-5 mol%) or a combination of a palladium source like Pd₂(dba)₃ and a ligand like SPhos or XPhos.
-
Solvent: Add an appropriate degassed solvent (e.g., dioxane, toluene, or a mixture like dioxane/water). The choice of solvent and base is critical for reaction efficiency and can depend on the specific substrates.[15]
-
Reaction: Heat the mixture under an inert atmosphere (Argon or Nitrogen) to the required temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up and Purification: After cooling, the reaction mixture is typically diluted with an organic solvent, washed with water or brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated. The crude product is then purified by flash column chromatography.
Trustworthiness Insight: The protocol is self-validating. The excess of the boronic ester is used to drive the reaction to completion and compensate for any potential side reactions like protodeboronation. The base is essential for activating the boronic ester and facilitating the transmetalation step, where the organic group is transferred from boron to the palladium center.[4]
Handling, Storage, and Safety
Proper handling and storage are crucial to maintain the integrity of boronic esters.
-
Safety Precautions: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9] Work in a well-ventilated fume hood. Avoid inhalation and contact with skin and eyes. General safety data sheets for boronic esters indicate they can be irritants.[16][17]
-
Storage Conditions: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis and oxidation.[16] Refrigeration at 2-8°C is recommended for long-term storage to minimize degradation.[1][11] It is listed as a combustible liquid, so it should be kept away from heat and open flames.[9]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can promote decomposition.[16] While more stable than boronic acids, pinacol esters are still susceptible to hydrolysis, especially under acidic or basic conditions, so exposure to moisture should be minimized.[2][18]
Role in Research and Drug Development
The incorporation of boron, particularly as a boronic acid or ester, is a growing strategy in medicinal chemistry.[7][8][19] Alkenylboronic esters like the title compound serve as key intermediates for synthesizing complex organic molecules that are evaluated as potential drug candidates. The Suzuki-Miyaura coupling allows for the late-stage functionalization of complex scaffolds, a highly valuable technique in the synthesis of compound libraries for high-throughput screening.[4] The ability to form C(sp²)-C(sp²) bonds with stereochemical control is fundamental to building the carbon skeletons of many biologically active natural products and pharmaceuticals.[15][20]
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An In-depth Technical Guide to the Stability of trans-1-Heptenylboronic Acid Pinacol Ester Under Anhydrous Conditions
This guide provides an in-depth analysis of the stability of trans-1-Heptenylboronic acid pinacol ester under anhydrous conditions. It is intended for researchers, scientists, and drug development professionals who utilize this and similar alkenylboronic esters in their synthetic endeavors. The document outlines the intrinsic stability of the molecule, potential degradation pathways absent moisture, and provides field-proven protocols for handling, storage, and stability assessment.
Introduction: The Synthetic Utility and Stability Imperative of Alkenylboronic Esters
Alkenylboronic acids and their esters are indispensable reagents in modern organic synthesis, most notably for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The pinacol ester of trans-1-heptenylboronic acid offers a versatile building block for the introduction of a C7 alkyl chain via a stereodefined double bond. While the conversion of boronic acids to their corresponding pinacol esters generally enhances stability, particularly against hydrolysis, the assumption of indefinite stability under all anhydrous conditions is a critical oversight.[1][2] This guide addresses the nuanced stability profile of this compound, focusing on degradation pathways that can occur even in the absence of water. Understanding these factors is paramount to ensuring the integrity of the reagent, the reproducibility of synthetic outcomes, and the purity of the final products.
Molecular Profile of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₃H₂₅BO₂ | |
| Molecular Weight | 224.15 g/mol | |
| Appearance | Liquid | |
| Boiling Point | 73-77 °C at 0.4-0.5 mmHg | |
| Density | 0.875 g/mL at 25 °C | |
| Refractive Index | n20/D 1.445 |
Core Stability Principles Under Anhydrous Conditions
While hydrolysis is the most commonly discussed degradation pathway for boronic esters, several other factors can compromise the stability of this compound in an anhydrous environment. These include thermal stress, isomerization, and the presence of residual catalysts or impurities.
Thermal Stability
This compound is a combustible liquid and should be handled with appropriate care. While it can be distilled under reduced pressure, prolonged exposure to elevated temperatures, even in the absence of water, can initiate degradation. Thermal decomposition may lead to the formation of volatile byproducts and non-volatile polymeric materials. It is advisable to use the lowest possible temperature for any thermal manipulations, such as distillation or solvent removal.
Isomerization of the Alkene Moiety
A significant, yet often overlooked, stability concern for trans-alkenylboronic esters is the potential for isomerization to the corresponding cis-isomer. This process can be catalyzed by trace amounts of transition metals, such as iridium or ruthenium, which may be present as residual impurities from the synthesis of the boronic ester itself.[3] The presence of even a small percentage of the cis-isomer can have significant implications for the stereochemical outcome of subsequent reactions.
Transesterification
Boronic esters can undergo transesterification in the presence of other alcohols or diols.[4][5] If the anhydrous solvents used are not rigorously dried or if they contain alcoholic stabilizers, there is a risk of exchanging the pinacol group, leading to a mixture of boronic esters. This can affect the reactivity and chromatographic behavior of the reagent.
Oxidative Stability
Although generally stable to air, long-term storage of this compound should be under an inert atmosphere to prevent slow oxidation.[6][7][8] The double bond and the carbon-boron bond can be susceptible to oxidation over extended periods, especially if exposed to light and atmospheric oxygen.
Visualizing Potential Anhydrous Degradation Pathways
The following diagram illustrates the primary degradation pathways for this compound under anhydrous conditions.
Caption: Potential degradation pathways under anhydrous conditions.
Recommended Handling and Storage Protocols
To maintain the purity and reactivity of this compound, the following handling and storage procedures are recommended:
-
Inert Atmosphere: Always handle the compound under an inert atmosphere of argon or dry nitrogen. This is particularly critical when transferring the liquid or preparing solutions.[9]
-
Anhydrous Solvents: Use only high-purity, anhydrous solvents. Solvents should be freshly dried and degassed. Ethereal solvents like THF and dioxane are common, but care must be taken to remove peroxide and water.[9][10]
-
Storage Conditions: Store the compound in its original, tightly sealed container in a cool, dark place. For long-term storage, refrigeration at 2-8 °C is recommended. Avoid prolonged exposure to ambient light and temperature.
-
Cross-Contamination: Avoid cross-contamination with transition metals, acids, bases, and diols, as these can catalyze degradation.
Experimental Protocols for Stability Assessment
The following protocols provide robust methods for assessing the stability of this compound under specific anhydrous conditions.
Protocol 1: Stability Monitoring by ¹H and ¹¹B NMR Spectroscopy
This protocol allows for the in-situ monitoring of the compound's stability over time. ¹¹B NMR is particularly useful for observing changes in the boron environment, while ¹H NMR can detect isomerization and other structural changes.[11][12][13]
Methodology:
-
Sample Preparation (in a glovebox or under an inert atmosphere): a. Prepare a stock solution of this compound (e.g., 0.1 M) in a chosen anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆, THF-d₈). b. Add an internal standard (e.g., hexamethyldisiloxane) for quantitative analysis. c. Aliquot the solution into several NMR tubes, seal them with screw caps and wrap with parafilm.
-
Initial Analysis (Time = 0): a. Acquire ¹H and ¹¹B NMR spectra for one of the samples immediately after preparation. b. For ¹¹B NMR, a typical chemical shift for a boronic pinacol ester is in the range of δ 30-34 ppm. c. For ¹H NMR, carefully integrate the signals corresponding to the vinylic protons of the trans-isomer and check for the presence of any minor signals that could correspond to the cis-isomer.
-
Incubation and Monitoring: a. Store the NMR tubes under the desired conditions (e.g., room temperature in the dark, 40 °C, etc.). b. Acquire ¹H and ¹¹B NMR spectra at regular intervals (e.g., 24h, 48h, 1 week, 1 month).
-
Data Analysis: a. Compare the integration of the vinylic protons over time to quantify any trans to cis isomerization. b. Monitor the ¹¹B NMR for the appearance of new signals that might indicate transesterification or other degradation products. c. Use the internal standard to quantify any overall loss of the boronic ester.
Visualizing the NMR Stability Study Workflow
Caption: Workflow for the NMR-based stability assessment.
Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a sensitive technique for detecting volatile impurities and degradation products.
Methodology:
-
Sample Preparation: a. Prepare a dilute solution of the boronic ester (e.g., 1 mg/mL) in a volatile anhydrous solvent such as hexane or diethyl ether.
-
GC-MS Analysis: a. Use a low-polarity capillary column suitable for separating hydrocarbons. b. Employ a temperature program that starts at a low temperature (e.g., 50 °C) to separate volatile impurities and ramps up to a higher temperature (e.g., 250 °C) to elute the boronic ester and any less volatile products. c. The mass spectrometer can help identify potential degradation products by their fragmentation patterns.
-
Data Analysis: a. Analyze the chromatogram for the appearance of new peaks over time in samples stored under different conditions. b. A peak corresponding to the cis-isomer may have a slightly different retention time than the trans-isomer.
Summary of Expected Analytical Data
The following table summarizes the expected NMR data for this compound and its potential cis-isomer.
| Analyte | ¹H NMR (CDCl₃, δ ppm) | ¹¹B NMR (CDCl₃, δ ppm) |
| trans-isomer | ~6.7 (dt), ~5.4 (d), ~2.1 (q), ~1.4-1.2 (m), ~1.25 (s, 12H), ~0.9 (t) | ~31 |
| cis-isomer | Vinylic protons expected at slightly different chemical shifts and with a smaller J-coupling constant. | ~31 |
Conclusion
While this compound is significantly more stable than its corresponding boronic acid, its integrity under anhydrous conditions is not absolute. Researchers and drug development professionals must be vigilant about potential degradation pathways, including thermal decomposition, metal-catalyzed isomerization, and transesterification. Adherence to strict anhydrous and inert atmosphere techniques during handling and storage is crucial. The implementation of routine stability assessments using NMR spectroscopy and GC-MS, as outlined in this guide, provides a self-validating system to ensure the quality and reliability of this important synthetic building block, ultimately contributing to more robust and reproducible scientific outcomes.
References
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Chen, Y. H., et al. (2022). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules, 27(22), 7829. [Link]
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Thomas, A. A., et al. (2017). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters Using Potassium Trimethylsilanolate. Angewandte Chemie International Edition, 56(43), 13496-13500. [Link]
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Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3834–3841. [Link]
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Nite, M. J., et al. (2024). Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry, 89(22), 16195-16202. [Link]
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Darses, B., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Organic Letters, 13(6), 1432–1435. [Link]
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Shirakawa, K., Arase, A., & Hoshi, M. (2004). Preparation of (E)-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron. Synthesis, 2004(11), 1814-1820. [Link]
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Coutts, S. J., et al. (1994). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Tetrahedron Letters, 35(29), 5109-5112. [Link]
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K-M. Sung, et al. (2022). Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers. Polymers, 14(4), 819. [Link]
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van der Werf, M. J., et al. (2021). Stereodivergent Access to Trisubstituted Alkenylboronate Esters through Alkene Isomerization. Organic Letters, 23(23), 9136–9141. [Link]
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Chen, Y. H., et al. (2022). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. ResearchGate. [Link]
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Li, Y., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 219-225. [Link]
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Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 37(14), 1985-1996. [Link]
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Reddy, G. S., et al. (2021). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. Journal of Pharmaceutical and Biomedical Analysis, 198, 114013. [Link]
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Chemistry Stack Exchange. (2021). How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)?. [Link]
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An In-Depth Technical Guide to (E)-2-(Hept-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 169339-75-7)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-2-(Hept-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also widely known as trans-1-heptenylboronic acid pinacol ester, is a versatile and valuable organoboron compound in modern organic synthesis. Its significance lies in its role as a stable, easily handled precursor to the corresponding boronic acid, making it a key building block in carbon-carbon bond-forming reactions. This guide provides a comprehensive overview of its synthesis, characterization, and applications, with a particular focus on its utility in the Suzuki-Miyaura cross-coupling reaction—a cornerstone of pharmaceutical and materials science research.[1][2] The pinacol ester functionality enhances the stability of the boronic acid, mitigating issues such as dehydration to boroxines and protodeboronation, which can be problematic with free boronic acids.[1][3]
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physical and spectral properties of (E)-2-(hept-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is paramount for its effective use and quality control.
Physical Properties
| Property | Value | Reference |
| CAS Number | 169339-75-7 | |
| Molecular Formula | C₁₃H₂₅BO₂ | |
| Molecular Weight | 224.15 g/mol | [4] |
| Appearance | Colorless to pale yellow oil/liquid | - |
| Boiling Point | 73-77 °C at 0.4-0.5 mmHg | |
| Density | 0.875 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.445 |
Spectroscopic Data
The structural integrity of (E)-2-(hept-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is confirmed through various spectroscopic techniques. Below is a summary of expected and reported spectral data.
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 6.63 (dt, J = 18.0, 6.4 Hz, 1H), 5.41 (d, J = 18.0 Hz, 1H), 2.13 (m, 2H), 1.41 (m, 2H), 1.26–1.29 (m, 16H, includes pinacol methyls), 0.88 (m, 3H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 154.97, 118.51 (C=C), 83.10 (C-O of pinacol), 35.93, 31.55, 28.04 (alkyl chain), 24.92 (pinacol methyls), 22.66, 14.14 (alkyl chain) |
| ¹¹B NMR | Expected in the range of δ 25-35 ppm, characteristic of tetracoordinate boron in a pinacol ester.[5][6][7][8] |
| HRMS (ESI) | Calculated for C₁₃H₂₅BNaO₂ [M+Na]⁺: 247.1840; Found: 247.1842 |
Synthesis and Purification
The most common and efficient method for the synthesis of (E)-2-(hept-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is the hydroboration of the terminal alkyne, 1-heptyne, with pinacolborane (HBpin).[9] This reaction typically proceeds with high regio- and stereoselectivity, yielding the desired (E)-alkenylboronic acid pinacol ester.
Experimental Protocol: Synthesis via Hydroboration
This protocol is based on established methods for the hydroboration of terminal alkynes.[10][11]
Diagram of Synthetic Workflow
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A Theoretical and Mechanistic Guide to the Reactivity of Trans-1-Heptenylboronic Acid Pinacol Ester
Abstract
This technical guide provides a comprehensive theoretical framework for understanding and predicting the reactivity of trans-1-heptenylboronic acid pinacol ester. Primarily targeting researchers, medicinal chemists, and professionals in drug development, this document delves into the computational methodologies, particularly Density Functional Theory (DFT), used to elucidate reaction mechanisms, predict outcomes, and optimize conditions for reactions involving this versatile synthetic intermediate. By synthesizing principles from organometallic chemistry and computational science, we aim to equip the reader with the knowledge to rationally design and execute synthetic strategies involving alkenylboronic esters.
Introduction: The Significance of Alkenylboronic Esters in Modern Synthesis
Alkenylboronic acids and their corresponding esters are cornerstone reagents in modern organic synthesis, celebrated for their remarkable versatility and stability.[1] Among these, this compound stands out as a valuable building block for the stereoselective synthesis of complex molecules, particularly in the construction of natural products and pharmaceutical agents. Its utility stems from the presence of a reactive carbon-boron bond, which can participate in a wide array of chemical transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2]
The pinacol ester protecting group confers several advantages over the free boronic acid, including enhanced stability towards air and moisture, improved solubility in organic solvents, and easier purification.[3][4] However, the subtle interplay of steric and electronic factors governed by the pinacol group and the heptenyl chain can significantly influence the ester's reactivity.[5] Understanding these nuances is paramount for achieving high yields and selectivities. This guide will focus on the application of theoretical calculations to unravel these complexities.
Core Reactivity Profile: A Computational Perspective
The reactivity of this compound is dominated by two primary pathways: palladium-catalyzed cross-coupling reactions and oxidation of the carbon-boron bond. Theoretical calculations, particularly DFT, have proven invaluable in dissecting the intricate mechanisms of these transformations.
The Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic Deep Dive
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds.[2] The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6] Computational studies have been instrumental in mapping the potential energy surfaces of these steps for vinylboronic species.[6][7]
Experimental Protocol: A Standard Suzuki-Miyaura Coupling
-
To a solution of this compound (1.0 equiv) and an aryl halide (1.1 equiv) in a suitable solvent (e.g., dioxane/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a base (e.g., K₂CO₃, 2.0 equiv).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The catalytic cycle commences with the oxidative addition of an organic halide to a low-valent palladium(0) complex. DFT calculations can model the transition state of this step, providing insights into the activation energy and the influence of ligands on the palladium center. For a typical reaction involving an aryl bromide, the oxidative addition is often a facile process.[2]
Transmetalation, the transfer of the heptenyl group from boron to palladium, is frequently the rate-determining step of the Suzuki-Miyaura coupling.[7] Computational studies have revealed that this step can proceed through different pathways, and the nature of the boronic ester and the base are critical.[8]
It has been a subject of debate whether the boronic ester first hydrolyzes to the corresponding boronic acid before transmetalation. However, a combination of kinetic, structural, and computational investigations has shown that boronic esters can directly transmetalate without prior hydrolysis.[8] DFT calculations can be employed to compare the activation barriers for the direct transmetalation of the pinacol ester versus the hydrolyzed boronic acid, providing a rationale for the observed reactivity.
The role of the base is to activate the boronic ester, forming a more nucleophilic boronate species. The structure of this intermediate and the transition state for the transfer of the heptenyl group to the palladium center can be modeled computationally.
Table 1: Calculated Activation Energies for Transmetalation Pathways of a Model Vinylboronic Ester
| Pathway | Base | Calculated Activation Energy (ΔG‡, kcal/mol) | Reference |
| Direct Ester Transmetalation | OH⁻ | 16.59 | [8] |
| Transmetalation via Boronic Acid | OH⁻ | 19.23 | [8] |
Note: These values are for a model system and will vary for this compound, but they illustrate the utility of DFT in comparing reaction pathways.
The final step is the reductive elimination from the palladium(II) intermediate, which forms the desired cross-coupled product and regenerates the palladium(0) catalyst. This step is typically fast and exothermic.[6]
Computational Workflow: Investigating the Suzuki-Miyaura Reaction
Caption: A typical DFT workflow for studying the Suzuki-Miyaura reaction mechanism.
Oxidation of the Carbon-Boron Bond
The carbon-boron bond in alkenylboronic esters can be readily oxidized to a carbon-oxygen bond, providing a stereospecific route to aldehydes or alcohols. Common oxidizing agents include hydrogen peroxide under basic conditions.
The mechanism of this oxidation has been investigated, and it is generally accepted to proceed via the formation of a boronate intermediate followed by migration of the alkenyl group from boron to oxygen.[9]
Experimental Protocol: Oxidation of a Boronic Ester
-
Dissolve the this compound in a suitable solvent such as THF.
-
Add an aqueous solution of a base (e.g., NaOH).
-
Cool the mixture in an ice bath and add hydrogen peroxide (30% aqueous solution) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction by adding a reducing agent (e.g., sodium thiosulfate solution).
-
Extract the product with an organic solvent, wash with brine, dry over an anhydrous salt, and concentrate.
-
Purify the resulting aldehyde or alcohol by column chromatography.
Computational studies can model the formation of the boronate intermediate and the subsequent rearrangement. The transition state for the migration step can be located, and the activation energy can be calculated to understand the facility of this transformation.
Caption: A simplified representation of the oxidation mechanism of a boronic ester.
Stability and Decomposition Pathways
While pinacol esters are generally stable, they are not completely inert.[3][4] Potential decomposition pathways include hydrolysis and protodeboronation.
-
Hydrolysis: The pinacol ester can undergo hydrolysis back to the free boronic acid, particularly in the presence of water and acid or base.[10] The equilibrium between the ester and the acid can be influenced by the reaction conditions.
-
Protodeboronation: This is a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This can be a significant side reaction, especially for electron-rich or sterically hindered alkenylboronic esters.[11]
Theoretical calculations can be used to assess the thermodynamic stability of the pinacol ester relative to its hydrolyzed form and to calculate the activation barriers for protodeboronation under various conditions. This information is crucial for selecting appropriate reaction and workup conditions to minimize decomposition.
Conclusion and Future Outlook
Theoretical calculations, particularly DFT, provide a powerful lens through which to view and understand the reactivity of this compound. By modeling reaction pathways, identifying key intermediates and transition states, and quantifying activation energies, computational chemistry allows for a rational approach to reaction design and optimization. As computational methods continue to improve in accuracy and efficiency, their role in predicting the outcomes of complex organic reactions will only expand, accelerating the discovery and development of new synthetic methodologies and novel therapeutic agents.
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A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics - ACS Publications. [Link]
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Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH). [Link]
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a) Predicted initial oxidation. b) Proposed mechanism of boronate... ResearchGate. [Link]
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Suzuki–Miyaura coupling revisited: an integrated computational study. RSC Publishing. [Link]
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Stereospecific functionalizations and transformations of secondary and tertiary boronic esters. Chemical Communications (RSC Publishing). [Link]
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Order of thermodynamic stability of representative boronic esters. ResearchGate. [Link]
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Mechanism for oxidation of boronate esters by (A) hydrogen peroxide (H2O2) and (B) peroxynitrite (ONOO⁻). ResearchGate. [Link]
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Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. National Institutes of Health (NIH). [Link]
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DFT Investigation of Suzuki–Miyaura Reactions with Aryl Sulfamates Using a Dialkylbiarylphosphine-Ligated Palladium Catalyst. National Institutes of Health (NIH). [Link]
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Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. ResearchGate. [Link]
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Radical-Polar Crossover Reactions of Dienylboronate Complexes: Synthesis of Functionalized Allylboronic Esters. ResearchGate. [Link]
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Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. MDPI. [Link]
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Stability of Boronic Esters to Hydrolysis : A Comparative Study. Semantic Scholar. [Link]
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Photoinduced oxidation of benzylic boronic esters to ketones/aldehydes via α-borylalkyl radicals. Organic Chemistry Frontiers (RSC Publishing). [Link]
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Synthesis and Application of Boronic Acid Derivatives. VTechWorks. [Link]
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Mechanistic studies on the Heck-Mizoroki cross-coupling reaction of a hindered vinylboronate ester as a key approach to developing a highly stereoselective synthesis of a C1-C7 Z,Z,E-triene synthon for viridenomycin. PubMed. [Link]
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Spectroscopic and Computational Investigations of The Thermodynamics of Boronate Ester and Diazaborole Self-Assembly. PubMed. [Link]
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An In-Depth Technical Guide to the Discovery and First Synthesis of (E)-Alkenylboronic Acid Pinacol Esters
Introduction: The Rise of a Versatile Synthetic Building Block
In the landscape of modern organic chemistry, particularly within the realm of pharmaceutical and materials science, the ability to construct complex molecular architectures with precision is paramount. Among the vast arsenal of synthetic tools, the Suzuki-Miyaura cross-coupling reaction stands as a titan, a testament to its reliability and broad functional group tolerance.[1] Central to the success of this reaction is the organoboron reagent. While various boron species exist, (E)-alkenylboronic acid pinacol esters have emerged as exceptionally valuable building blocks. Their stereochemical purity, stability to air and moisture, and ease of handling and purification via chromatography make them superior reagents compared to their boronic acid counterparts for many applications.[2][3]
This guide provides an in-depth exploration of the discovery and seminal synthetic routes to (E)-alkenylboronic acid pinacol esters. We will delve into the mechanistic underpinnings that dictate their stereoselective formation, provide detailed experimental protocols, and contextualize their importance through their application in complex molecule synthesis. This document is intended for researchers, scientists, and drug development professionals who seek not only to utilize these reagents but also to understand the fundamental principles that make them so effective.
A Historical Perspective: Early Entrances to Alkenylboronates
The Dawn of a New Era: Stereoselective Hydroboration of Terminal Alkynes
The hydroboration of alkynes represents the most direct and powerful strategy for synthesizing alkenylboronates.[6] The foundational principle of this reaction is the syn-addition of a hydrogen-boron bond across the carbon-carbon triple bond. This specific mode of addition is crucial as it directly establishes the desired (E)-stereochemistry of the resulting double bond.[7][8]
A critical challenge in the hydroboration of terminal alkynes is preventing a second hydroboration event on the newly formed alkenylborane, which would lead to undesired saturated dibora-alkane byproducts. The solution, pioneered in early hydroboration chemistry, was the use of sterically bulky borane reagents.[7] Reagents like disiamylborane ((Sia)₂BH) and dicyclohexylborane ((Cy)₂BH) are sufficiently hindered to react only once with the terminal alkyne, cleanly providing the alkenylborane intermediate.[2]
While effective, these dialkylborane intermediates often lacked the stability and reactivity profile desired for widespread use in cross-coupling reactions. The breakthrough came with the development of methods to directly install more robust and versatile boronic ester functionalities, particularly the pinacol ester. A seminal 2004 paper by Hoshi, Shirakawa, and Arase detailed two elegant and highly efficient routes that have since become cornerstone methodologies in the field.[9]
Core Synthetic Methodologies: The First Efficient Syntheses
The work of Hoshi, Shirakawa, and Arase established two primary, reliable protocols for the synthesis of (E)-alkenylboronic acid pinacol esters from terminal alkynes, both leveraging the catalytic activity of dicyclohexylborane.[9]
Method A: Catecholborane Hydroboration and Subsequent Transesterification
This one-pot procedure involves the initial hydroboration of a terminal alkyne with catecholborane, which is generated in situ. The resulting (E)-alkenylboronic acid catechol ester is then converted to the more stable pinacol ester via transesterification.[10]
Causality Behind Experimental Choices:
-
Catalyst: Dicyclohexylborane is used catalytically. Its primary role is to undergo hydroboration with the alkyne to form an (E)-alkenyldicyclohexylborane. This intermediate then undergoes a crucial transfer reaction with catecholborane, regenerating the dicyclohexylborane catalyst and forming the desired alkenylboronic acid catechol ester.[9] This catalytic cycle avoids the use of stoichiometric amounts of the bulky borane.
-
Reagents: Catecholborane is a highly effective hydroborating agent. The subsequent transesterification with pinacol is driven by the formation of the thermodynamically stable five-membered ring of the pinacol ester.[10]
-
One-Pot Procedure: This approach is highly efficient as it avoids the isolation of the intermediate catechol ester, streamlining the workflow and often improving overall yields.[11]
Experimental Protocol: Synthesis of (E)-1-Octenylboronic Acid Pinacol Ester (Method A) [10]
-
Catecholborane Generation: To a flame-dried flask under a nitrogen atmosphere, add dry THF (tetrahydrofuran), followed by catechol (1.0 mmol). Cool the solution to 0 °C and add a 1.0 M solution of BH₃·THF (1.0 mmol) dropwise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Hydroboration: To the freshly prepared catecholborane solution, add 1-octyne (1.0 mmol) and a catalytic amount of dicyclohexylborane (0.05 mmol, 5 mol%).
-
Reaction: Stir the reaction mixture at room temperature for 2 hours. Progress can be monitored by TLC or GC-MS.
-
Transesterification: Add pinacol (1.5 mmol) to the reaction mixture.
-
Reaction Completion: Stir the mixture at room temperature for 18 hours.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel to afford the pure (E)-1-octenylboronic acid pinacol ester.
Method B: Direct Hydroboration with Pinacolborane
A more direct and environmentally benign route involves the hydroboration of the terminal alkyne with pinacolborane (HBpin), again catalyzed by dicyclohexylborane.[9] This method is often preferred due to its atom economy and the avoidance of a separate transesterification step.
Causality Behind Experimental Choices:
-
Neat Conditions: A key discovery was that this reaction proceeds with remarkable efficiency under solvent-free ("neat") conditions.[11] This not only reduces solvent waste but can also accelerate the reaction rate.
-
Pinacolborane (HBpin): As the direct source of the desired boronic ester, HBpin simplifies the reaction protocol. It is a stable, commercially available liquid, making it easy to handle.
-
Catalyst: The catalytic cycle is analogous to Method A, involving the transfer of the alkenyl group from the initially formed alkenyldicyclohexylborane to pinacolborane.[9]
Experimental Protocol: Synthesis of (E)-1-Octenylboronic Acid Pinacol Ester (Method B) [11]
-
Reaction Setup: To a flame-dried flask under a nitrogen atmosphere, add 1-octyne (1.0 mmol), pinacolborane (1.2 mmol), and dicyclohexylborane (0.05 mmol, 5 mol%).
-
Reaction: Stir the neat mixture at room temperature for 2 hours. The reaction is often exothermic and may require initial cooling.
-
Purification: Upon completion, the reaction mixture can be directly purified by column chromatography on silica gel to yield the pure (E)-1-octenylboronic acid pinacol ester.
Visualizing the Workflows
Mechanism and the Origin of (E)-Stereoselectivity
The high stereoselectivity of these reactions is a direct consequence of the hydroboration mechanism. The process is a concerted syn-addition, where the hydrogen and boron atoms add to the same face of the alkyne triple bond. For a terminal alkyne, this necessarily places the newly added hydrogen and the R-group on the same side of the new double bond, and the boron atom and the other vinyl hydrogen on the opposite side, resulting in the thermodynamically favored (E)-isomer.
The catalytic role of dicyclohexylborane ((Cy)₂BH) is crucial for the efficiency of the reaction with catecholborane and pinacolborane. A plausible catalytic cycle is as follows:
-
Initial Hydroboration: The catalyst, (Cy)₂BH, first reacts with the terminal alkyne in a standard syn-hydroboration to form an (E)-alkenyldicyclohexylborane intermediate.
-
Alkenyl Group Transfer: This intermediate then reacts with the main borane reagent (catecholborane or pinacolborane). The alkenyl group is transferred from the dicyclohexylborane to the new boron center.
-
Product Formation & Catalyst Regeneration: This transfer step yields the desired (E)-alkenylboronic ester product and regenerates the dicyclohexylborane catalyst, allowing it to re-enter the cycle.
Scope, Limitations, and Functional Group Tolerance
A major advantage of these catalytic hydroboration methods is their broad substrate scope and tolerance for a variety of functional groups. This is critical in multi-step syntheses, as it obviates the need for protecting group strategies.[12]
| Substrate (R-group in R-C≡C-H) | Functional Group | Method | Yield (%) | Reference |
| n-Hexyl | Alkyl | B | 95 | [11] |
| Phenyl | Aryl | B | 94 | [11] |
| p-methoxyphenyl | Aryl Ether | B | 96 | [11] |
| p-chlorophenyl | Aryl Halide | B | 92 | [11] |
| CH₂Cl | Alkyl Halide | B | 85 | [10] |
| CH₂OTHP | Protected Alcohol | B | 88 | [10] |
| Cyclohexyl | Cycloalkyl | A | 93 | [10] |
Limitations: While highly effective for terminal alkynes, these specific dicyclohexylborane-catalyzed methods generally give unsatisfactory results for internal alkynes.[11] The lack of regioselectivity and slower reaction rates with sterically hindered internal alkynes often lead to complex mixtures of products. For these substrates, other catalytic systems or synthetic strategies may be required.
Characterization Corner: Identifying the Product
Confirmation of the successful synthesis of (E)-alkenylboronic acid pinacol esters relies on standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The most diagnostic signals are those of the vinylic protons. The (E)-stereochemistry results in a large trans coupling constant (J) of approximately 18 Hz between the two vinylic protons. The proton α to the boron atom typically appears further downfield (around 6.6 ppm) as a doublet of triplets, while the β-proton appears around 5.4 ppm. The 12 protons of the two methyl groups on the pinacol ring appear as a characteristic sharp singlet at approximately 1.2-1.3 ppm.[13][14]
-
¹³C NMR Spectroscopy: The two vinylic carbons are readily observed. A notable feature is that the carbon atom directly attached to the boron is often broadened or sometimes unobserved due to quadrupolar relaxation from the boron nucleus.[13] The carbons of the pinacol ester group appear around 83 ppm (quaternary carbons) and 25 ppm (methyl carbons).[13]
-
Mass Spectrometry (ESI-MS): Electrospray ionization mass spectrometry is effective for confirming the molecular weight of the synthesized ester.[14]
Conclusion and Future Outlook
The development of dicyclohexylborane-catalyzed hydroboration of terminal alkynes marked a pivotal moment in organic synthesis, providing a robust, stereoselective, and highly efficient pathway to (E)-alkenylboronic acid pinacol esters. These methods transformed a class of interesting chemical structures into readily accessible, bench-stable, and versatile reagents that are now indispensable in academic and industrial laboratories. Their impact is most profoundly felt in the field of drug discovery, where the Suzuki-Miyaura reaction is a workhorse for constructing the carbon skeletons of new therapeutic agents. The principles of steric control and catalytic turnover demonstrated in these initial discoveries continue to inspire the development of new and even more sophisticated borylation reactions today.
References
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- ACS Publications. (2024). Highly Chemoselective Hydroboration of Alkynes and Nitriles Catalyzed by Group 4 Metal Amidophosphine–Borane Complexes | ACS Omega.
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Navigating the Medium: A Technical Guide to the Solubility of trans-1-Heptenylboronic acid pinacol ester in Organic Solvents
Introduction: The Crucial Role of the Solvent
In the landscape of modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions, boronic acid pinacol esters are indispensable building blocks.[1][2] Among these, trans-1-Heptenylboronic acid pinacol ester stands out as a versatile reagent for introducing a linear C7 alkenyl fragment, a common motif in natural products and pharmaceutical agents. The success of any synthetic transformation involving this reagent is critically dependent on the choice of solvent. A suitable solvent not only ensures the homogeneity of the reaction mixture but also profoundly influences reaction kinetics, pathway selection, and ultimately, product yield and purity.
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of this compound. Moving beyond a simple tabulation of data, this document offers a predictive framework based on fundamental chemical principles and provides detailed, field-proven methodologies for researchers to quantitatively determine solubility in their own laboratory settings. This approach is designed to empower scientists in drug development and chemical research to make informed decisions, leading to more robust and reproducible synthetic outcomes.
Physicochemical Properties: A Foundation for Prediction
Before delving into solubility specifics, it is essential to understand the inherent physicochemical properties of this compound. These properties, summarized in Table 1, provide the basis for predicting its behavior in various organic media.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₅BO₂ | Sigma-Aldrich[3] |
| Molecular Weight | 224.15 g/mol | Sigma-Aldrich[3] |
| Appearance | Liquid | Sigma-Aldrich[4] |
| Density | 0.875 g/mL at 25 °C | Sigma-Aldrich[3] |
| Boiling Point | 73-77 °C at 0.4-0.5 mmHg | Sigma-Aldrich[3] |
| Refractive Index | n20/D 1.445 | Sigma-Aldrich[3] |
| Flash Point | 106 °C (222.8 °F) - closed cup | Sigma-Aldrich[3] |
The molecular structure is key to its solubility profile. It features a long, nonpolar heptenyl alkyl chain and a relatively nonpolar pinacol boronate ester group. This predominantly nonpolar character strongly suggests that its solubility will be governed by the "like dissolves like" principle, favoring dissolution in nonpolar or weakly polar organic solvents.[5]
Qualitative Solubility Profile: A Predictive Framework
While precise, quantitative solubility data for this compound is not extensively published, we can construct a reliable qualitative profile based on its structure and empirical data from analogous compounds like phenylboronic acid pinacol ester, which also shows a preference for less polar organic solvents.[6][7] The following table predicts the solubility in a range of common laboratory and reaction solvents.
| Solvent | Polarity Class | Predicted Solubility | Rationale & Application Context |
| Hexane / Heptane | Nonpolar | High | Excellent solubility expected due to nonpolar interactions. Suitable for storage and nonpolar chromatography. |
| Toluene / Xylenes | Nonpolar (Aromatic) | High | Favorable interactions with the aromatic solvent. Commonly used in Suzuki-Miyaura couplings.[1] |
| Diethyl Ether | Weakly Polar | High | Good balance of nonpolar character with some polarity. Useful for extractions and some reactions. |
| Tetrahydrofuran (THF) | Polar Aprotic | High to Medium | A very common solvent for Suzuki-Miyaura reactions, should readily dissolve the ester.[1] |
| Dichloromethane (DCM) | Polar Aprotic | High to Medium | A versatile solvent that should be effective for dissolution at room temperature. |
| Chloroform | Polar Aprotic | High | Phenylboronic acid pinacol ester shows high solubility in chloroform.[6][7][8] |
| Ethyl Acetate (EtOAc) | Polar Aprotic | Medium | Moderate polarity may lead to slightly reduced but still useful solubility. |
| Acetone | Polar Aprotic | Medium to Low | Higher polarity may limit solubility compared to less polar options.[8] |
| Acetonitrile (ACN) | Polar Aprotic | Low | The high polarity of ACN is likely to result in poor solubility. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Medium to Low | While a common Suzuki solvent, its high polarity may not be optimal for this specific ester.[1] |
| Methanol / Ethanol | Polar Protic | Low to Insoluble | The presence of hydrogen-bonding in alcohols will likely lead to poor solvation of the nonpolar ester. |
| Water | Polar Protic | Insoluble | The hydrophobic nature of the molecule will lead to immiscibility. |
Quantitative Solubility Determination: Experimental Protocols
To move from prediction to practical application, quantitative determination of solubility is essential. The following protocols describe robust methods for obtaining precise solubility data.
Protocol 1: The Shake-Flask Gravimetric Method
This equilibrium-based method is considered the gold standard for its accuracy and simplicity. It directly measures the concentration of a solute in a saturated solution at a given temperature.
Principle: A supersaturated solution is agitated at a constant temperature until equilibrium is reached between the dissolved and undissolved solute. The solid phase is then removed, and the concentration of the solute in the clear supernatant is determined gravimetrically after solvent evaporation.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Place the vial in a temperature-controlled shaker or agitator set to the desired experimental temperature (e.g., 25 °C). Agitate the mixture for a minimum of 24 hours to ensure equilibrium is reached.[5]
-
Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed at the constant temperature for at least 24 hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a volumetric pipette. To avoid drawing in solid particles, the pipette tip can be fitted with a small piece of cotton or a syringe filter.
-
Solvent Evaporation: Transfer the aliquot to a pre-weighed, dry vial. Carefully evaporate the solvent under a stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the solute's boiling point.
-
Quantification: Once the solvent is completely removed, re-weigh the vial. The difference in weight corresponds to the mass of the dissolved ester.
-
Calculation: Calculate the solubility using the following formula: Solubility (g/L) = (Mass of residue (g)) / (Volume of aliquot (L))
Caption: Workflow for the Shake-Flask Gravimetric Solubility Determination.
Protocol 2: High-Throughput Screening via NMR Spectroscopy
For comparing multiple solvents, Nuclear Magnetic Resonance (NMR) spectroscopy offers a faster, non-destructive alternative to the gravimetric method.[5]
Principle: A saturated solution is prepared in the presence of an internal standard. The concentration of the dissolved solute is determined by comparing the integration of a characteristic solute peak to that of the known concentration of the internal standard.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of a suitable internal standard (a compound that is soluble in the test solvent and has NMR peaks that do not overlap with the analyte) at a precisely known concentration.
-
Sample Preparation: In an NMR tube, add a small, excess amount of this compound to a known volume (e.g., 0.5 mL) of the stock solution (solvent + internal standard).
-
Equilibration: Cap the NMR tube and vortex or agitate it at a constant temperature for a shorter period (e.g., 1-2 hours) to achieve equilibrium. The presence of undissolved solid at the bottom of the tube is necessary.
-
NMR Acquisition: Acquire a quantitative ¹H NMR spectrum of the sample. Ensure the relaxation delay (d1) is sufficient for full relaxation of all relevant protons (typically 5 times the longest T1 value).
-
Data Analysis: a. Identify a well-resolved peak for the this compound (e.g., one of the vinyl protons). b. Identify a well-resolved peak for the internal standard. c. Integrate both peaks accurately.
-
Calculation: Use the following formula to calculate the concentration: Concentration_analyte = (Integration_analyte / N_protons_analyte) * (N_protons_std / Integration_std) * Concentration_std Where N_protons is the number of protons giving rise to the integrated signal.
Solvent Selection for Synthetic Applications
The choice of solvent extends beyond mere dissolution and is critical for the success of reactions like the Suzuki-Miyaura coupling.
Caption: Relationship between molecular structure and predicted solubility.
-
For Reaction Setup: Solvents like THF, dioxane, and toluene are excellent starting points for Suzuki-Miyaura reactions.[1] They effectively dissolve the nonpolar boronic ester, the typically less polar aryl halide, and, with appropriate ligand choice, the palladium catalyst.
-
For Purification: To purify the product by crystallization, a solvent system where the desired product has high solubility at elevated temperatures but low solubility at room temperature or below is ideal. A co-solvent system, such as hexane/ethyl acetate, can be fine-tuned to achieve this.
-
For Long-Term Storage: Given its liquid nature and combustible classification (Flash Point: 106 °C), it should be stored in a tightly sealed container in a cool, well-ventilated area away from ignition sources.[3][9] Anhydrous nonpolar solvents like hexane or toluene would be suitable for preparing stock solutions, provided they are stored under an inert atmosphere to prevent hydrolysis of the boronic ester.
Conclusion
While published quantitative data is scarce, a robust, predictive understanding of the solubility of this compound can be achieved through first-principles analysis of its molecular structure. Its nonpolar character dictates a strong preference for nonpolar and weakly polar aprotic solvents, a prediction that aligns with its common use in solvents like THF and toluene for cross-coupling chemistry. For researchers requiring precise data for process optimization, kinetic studies, or formulation development, the detailed gravimetric and NMR-based protocols provided in this guide offer a reliable pathway to generating high-quality, in-house solubility data. By integrating predictive insights with empirical validation, scientists can harness the full synthetic potential of this valuable reagent.
References
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Department of Chemistry, University of Texas. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
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Scribd. Procedure For Determining Solubility of Organic Compounds | PDF. [Link]
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Chemistry For Everyone. How To Determine Solubility Of Organic Compounds? - YouTube. [Link]
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ResearchGate. Solubility of investigated compounds in water. Phenylboronic acid... [Link]
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ResearchGate. Solubility temperatures of pinacol ester of phenylboronic acid (2) as a... [Link]
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Springer. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]
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Methodological & Application
Suzuki-Miyaura coupling conditions for trans-1-Heptenylboronic acid pinacol ester
An Application Guide to Suzuki-Miyaura Coupling: Optimizing Conditions for trans-1-Heptenylboronic Acid Pinacol Ester
For researchers in synthetic chemistry and drug development, the Suzuki-Miyaura cross-coupling reaction represents a cornerstone of modern carbon-carbon bond formation.[1][2][3] First reported in 1979, this palladium-catalyzed reaction offers a powerful and versatile method for linking organic fragments, valued for its mild conditions, broad functional group tolerance, and the stability of its organoboron reagents.[3][4][5]
This guide focuses on a specific, yet widely applicable substrate class: alkenylboronic esters, exemplified by this compound. Vinylboronic acid pinacol esters are crucial building blocks, enabling the direct installation of vinyl groups onto aromatic and heteroaromatic scaffolds—a common motif in pharmaceuticals and advanced materials.[6] This document serves as a detailed application note, moving beyond a simple recitation of steps to explain the fundamental principles and causality behind optimizing the coupling of this valuable reagent.
Understanding the underlying mechanism is paramount to rational optimization. The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[3][7] The three key stages are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.[3][8]
-
Transmetalation: This is the crucial step where the organic moiety from the boron reagent is transferred to the palladium center. This process requires activation of the boronic ester by a base to form a more nucleophilic "ate" complex.[1][2][9]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the catalytically active Pd(0) species.[1][3]
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palladium catalysts for cross-coupling with alkenylboronic acid pinacol esters
An In-Depth Guide to Palladium-Catalyzed Cross-Coupling of Alkenylboronic Acid Pinacol Esters
Introduction: Building Olefins with Precision
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] Its impact was formally recognized with the 2010 Nobel Prize in Chemistry.[1][3] Within this powerful class of reactions, the coupling of alkenylboronic acid derivatives with organic halides or triflates is of paramount importance for the stereoselective synthesis of dienes, styrenes, and other complex olefinic structures found in pharmaceuticals, agrochemicals, and advanced materials.[4][5]
Alkenylboronic acid pinacol esters have emerged as particularly valuable nucleophilic partners. Compared to their corresponding boronic acids, which can be prone to polymerization and protodeboronation, pinacol esters offer enhanced stability, making them easier to handle, purify, and store.[1][6] This guide provides a detailed exploration of the mechanistic principles, key reaction components, and practical laboratory protocols for successfully employing these versatile reagents in palladium-catalyzed cross-coupling reactions.
The Engine of the Reaction: The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is a catalytic cycle involving palladium cycling between its Pd(0) and Pd(II) oxidation states.[1][4] This cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst, typically coordinated to phosphine or N-heterocyclic carbene (NHC) ligands. This complex reacts with the organic electrophile (R¹-X, e.g., an alkenyl halide or triflate), inserting itself into the carbon-halogen bond. This step oxidizes the palladium to Pd(II) and forms a square-planar intermediate.[4] The reactivity of the electrophile generally follows the trend: I > OTf > Br > Cl.[4]
-
Transmetalation : This is the crucial step where the organic group from the boron reagent is transferred to the palladium center. The process requires activation of the organoboron species by a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[7] The base reacts with the alkenylboronic acid pinacol ester to form a more nucleophilic "ate" complex, which facilitates the transfer of the alkenyl group to the Pd(II) center, displacing the halide or triflate ligand.[7][8]
-
Reductive Elimination : The final step involves the two organic groups (R¹ and R²) on the Pd(II) complex coupling together to form the new C-C bond in the desired product (R¹-R²). This process reduces the palladium back to its catalytically active Pd(0) state, which can then re-enter the catalytic cycle.[1][4] For this step to occur efficiently, the organic ligands typically need to adopt a cis orientation on the palladium center.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimizing the Reaction: A Guide to Components
The success of a Suzuki-Miyaura coupling hinges on the careful selection of the catalyst, ligands, base, and solvent.
Palladium Catalysts and Ligands
The choice of palladium source and, more critically, the supporting ligand, is essential for achieving high yields and stereoselectivity.[9]
-
Palladium Sources : Common precatalysts include air-stable Pd(II) sources like Pd(OAc)₂ and PdCl₂(PPh₃)₂, which are reduced in situ to the active Pd(0) species, or Pd(0) sources like Pd(PPh₃)₄ and Pd₂(dba)₃.[1][7]
-
Ligands : The ligand stabilizes the palladium catalyst and modulates its reactivity.
-
Electron-rich ligands (e.g., alkylphosphines, NHCs) promote the oxidative addition step, which is particularly important when using less reactive electrophiles like chlorides.[1][4]
-
Bulky ligands (e.g., P(t-Bu)₃, SPhos, XPhos) accelerate the final reductive elimination step, often leading to higher turnover numbers and preventing side reactions.[1]
-
| Ligand Type | Examples | Key Characteristics | Best For... |
| Triarylphosphines | PPh₃, P(o-tol)₃ | Moderately electron-rich, versatile. | General purpose, stereoretention in some cases.[10] |
| Bulky Alkylphosphines | PCy₃, P(t-Bu)₃ | Very electron-rich and bulky. | Activating less reactive halides (e.g., chlorides).[7] |
| Buchwald-type Ligands | SPhos, XPhos, RuPhos | Highly active, bulky biaryl phosphines. | Challenging couplings, low catalyst loadings. |
| N-Heterocyclic Carbenes (NHCs) | IMes, IPr | Strong σ-donors, sterically demanding. | High thermal stability, coupling of chlorides.[7] |
The Boron Reagent: Alkenylboronic Acid Pinacol Esters
Pinacol esters are generally preferred over boronic acids due to their superior stability towards hydrolysis and protodeboronation.[1] They are crystalline, weighable solids that can be purified by chromatography. These esters are often prepared via the Miyaura borylation reaction, which couples an alkenyl halide or triflate with bis(pinacolato)diboron (B₂pin₂).[11]
Base and Solvent Selection
The base plays a critical role in the transmetalation step.[7] Its strength and solubility can significantly impact the reaction rate and yield.
-
Bases : A range of bases can be used, with inorganic bases being the most common.
-
Carbonates (K₂CO₃, Cs₂CO₃) are widely used and effective in many systems.
-
Phosphates (K₃PO₄) are stronger bases and can be effective for more challenging couplings.
-
Hydroxides (NaOH) and alkoxides (NaOt-Bu) are very strong bases used for less reactive partners.[4]
-
-
Solvents : The choice of solvent depends on the solubility of the reactants and the reaction temperature. Common solvents include ethereal solvents (dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF).[1] A small amount of water is often added, especially when using inorganic bases, to aid in their dissolution and facilitate the formation of the boronate "ate" complex.[1]
A Critical Consideration: Stereoselectivity
A key advantage of the Suzuki-Miyaura coupling with alkenylboronates is its ability to proceed with retention of the double bond geometry.[4] This means that a (Z)-alkenylboronate will typically yield a (Z)-alkene product. However, (Z)-to-(E) isomerization can occur, and the extent of this isomerization is heavily influenced by the choice of ligand.[9][10] For instance, studies have shown that ligands like Pd(P(o-Tol)₃)₂ can be highly effective at preserving the (Z)-olefin geometry under mild conditions.[10] Careful ligand selection is therefore crucial when stereochemical integrity is required.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the coupling of an alkenylboronic acid pinacol ester with an aryl bromide.
Materials:
-
Aryl bromide (1.0 equiv)
-
Alkenylboronic acid pinacol ester (1.1–1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 1-5 mol%)
-
Base (e.g., Cs₂CO₃, 2.0–3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and Water, typically 4:1 v/v)
-
Inert gas supply (Argon or Nitrogen)
Caption: Standard workflow for a Suzuki-Miyaura cross-coupling experiment.
Procedure:
-
To a flame-dried Schlenk flask or sealed tube, add the aryl bromide (1.0 equiv), alkenylboronic acid pinacol ester (1.2 equiv), and cesium carbonate (2.5 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add 1,4-dioxane (to make a ~0.1 M solution) and water (25% of the dioxane volume).
-
Sparge the resulting suspension with a stream of Argon for 10-15 minutes to degas the solvent.
-
Under a positive pressure of Argon, add the palladium catalyst (e.g., PdCl₂(dppf), 0.1 equiv).[12]
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring overnight (12-18 hours).[12]
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Miyaura Borylation to Synthesize Alkenylboronic Acid Pinacol Esters
This protocol outlines the synthesis of the pinacol ester from an alkenyl triflate.[11]
Materials:
-
Alkenyl triflate (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 3 mol%)
-
Base (e.g., Potassium Acetate, KOAc, 3.0 equiv)
-
Anhydrous solvent (e.g., DMSO or Dioxane)
Procedure:
-
In an oven-dried flask under an Argon atmosphere, combine the alkenyl triflate (1.0 equiv), B₂pin₂ (1.1 equiv), potassium acetate (3.0 equiv), and PdCl₂(dppf) (3 mol%).
-
Add anhydrous DMSO to the flask via syringe.
-
Heat the reaction mixture to 80 °C and stir for 4-12 hours, monitoring by TLC or GC-MS.[13]
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude material by column chromatography to yield the pure alkenylboronic acid pinacol ester.[11]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently active electrophile.3. Base is not strong enough or insoluble. | 1. Ensure proper degassing; use fresh catalyst.2. Switch to a more reactive halide (Br, I) or triflate; use a more electron-rich ligand.3. Use a stronger base (e.g., K₃PO₄) or add a phase-transfer catalyst. |
| Homocoupling of Boronic Ester | Presence of Pd(II) species and oxygen.[1] | Rigorously degas the reaction mixture; use a Pd(0) source directly. |
| Protodeboronation | Presence of excess water or acidic protons; prolonged heating. | Use anhydrous conditions if possible; use a milder base (e.g., KF); shorten reaction time.[1] |
| Dehalogenation of Electrophile | Side reaction after oxidative addition. | Use a different solvent or base; ensure the boronic ester is sufficiently reactive.[1] |
| Z-to-E Isomerization | Inappropriate ligand choice; high reaction temperature. | Screen different ligands (e.g., P(o-tol)₃); run the reaction at a lower temperature.[10] |
| β-Hydride Elimination | Substrate contains β-hydrogens and reductive elimination is slow. | Use a bulkier ligand to promote reductive elimination; use a more reactive electrophile (e.g., iodide).[1][4] |
Conclusion
The palladium-catalyzed cross-coupling of alkenylboronic acid pinacol esters is a robust and highly versatile method for the stereoselective synthesis of complex olefins. By understanding the intricacies of the catalytic cycle and the roles of each reaction component, researchers can effectively troubleshoot and optimize conditions for their specific substrates. The stability and reactivity of pinacol esters, combined with the continuous development of highly active palladium catalyst systems, ensure that this reaction will remain an indispensable tool for innovation in academic and industrial chemistry.
References
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700–3703. [Link]
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Occhiato, E. G., Lo Galbo, F., & Guarna, A. (2006). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry, 71(25), 9493–9501. [Link]
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Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. The Journal of Organic Chemistry, 77(8), 3700–3703. [Link]
-
Thomas, A. A., & Denmark, S. E. (2017). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society, 139(11), 4196–4211. [Link]
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Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
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Occhiato, E. G., Lo Galbo, F., & Guarna, A. (2006). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry, 71(25), 9493–9501. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(8), 1599–1612. [Link]
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NRO-Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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ResearchGate. (2012). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. [Link]
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Molander, G. A., & Figueroa, R. (2006). Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(16), 6135–6140. [Link]
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Badone, D., Baroni, M., Cardamone, R., Ielmini, A., & Guzzi, U. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(21), 7170–7173. [Link]
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ResearchGate. (2007). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. [Link]
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Valente, C., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules, 22(5), 788. [Link]
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Royal Society of Chemistry. (2014). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]
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Science.gov. palladium-catalyzed suzuki-miyaura cross-coupling: Topics. [Link]
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Al-Masum, M., & El-Bojdaina, D. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 9(1), 60. [Link]
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Bhatt, N., Khare, R., & Kamboj, M. (2021). Suzuki-Miyaura Cross Coupling Reaction in Various Green Media: A Review. Asian Journal of Chemistry, 33(9), 1976–1984. [Link]
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ResearchGate. (2000). Palladium-Catalyzed Cross-Coupling Reactions of Paramagnetic Vinyl Bromides and Paramagnetic Boronic Acids. [Link]
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Nacci, A., & Cioffi, N. (2011). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Molecules, 16(6), 4913–4949. [Link]
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ResearchGate. (2012). Suzuki–Miyaura cross-coupling of alkenyl tosylates with alkenyl MIDA boronates. [Link]
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The Strategic Synthesis of Substituted 1,3-Dienes: An Application Guide to Suzuki-Miyaura Cross-Coupling with trans-1-Heptenylboronic Acid Pinacol Ester
Introduction: The Architectural Significance of 1,3-Dienes in Modern Chemistry
Conjugated 1,3-dienes are fundamental structural motifs in a vast array of biologically active molecules and are pivotal building blocks in organic synthesis.[1][2] Their utility spans from natural product synthesis to the development of novel therapeutics and advanced materials. The stereoselective construction of these diene systems is of paramount importance, as the geometric configuration of the double bonds dictates the molecule's three-dimensional structure and, consequently, its biological function and material properties. For researchers, scientists, and professionals in drug development, the ability to efficiently and selectively synthesize substituted 1,3-dienes is a critical tool in the molecular design and discovery pipeline.[3]
This application note provides a detailed guide to the synthesis of substituted 1,3-dienes utilizing trans-1-heptenylboronic acid pinacol ester as a key building block via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This versatile and robust reaction offers a reliable method for the formation of carbon-carbon bonds with high stereoselectivity and functional group tolerance.[4][5] We will delve into the mechanistic underpinnings of this transformation, provide a detailed, field-proven experimental protocol, and discuss the broader applications of the resulting diene structures in medicinal chemistry.
The Suzuki-Miyaura Reaction: A Mechanistic Overview
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds through the reaction of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex.[5][6] The use of boronic acids and their esters, such as the pinacol ester of trans-1-heptenylboronic acid, is particularly advantageous due to their stability, low toxicity, and ease of handling.[4]
The catalytic cycle, as illustrated below, can be broken down into three key steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the vinyl or aryl halide, forming a Pd(II) intermediate.[4][7]
-
Transmetalation: In the presence of a base, the organic moiety from the boronic ester is transferred to the palladium center, displacing the halide. The base activates the boronic ester, facilitating this transfer.[6]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired C-C bond of the 1,3-diene and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][7]
Experimental Protocol: Synthesis of a Representative (E,E)-1,3-Diene
This protocol details the synthesis of a substituted 1,3-diene via the Suzuki-Miyaura coupling of this compound with a generic (E)-vinyl bromide. The reaction conditions are optimized for high stereoselectivity and yield.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercial Source | Store under inert atmosphere at 2-8 °C.[8] |
| (E)-Vinyl Bromide (substituted) | Synthesis Grade | N/A | Ensure high isomeric purity. |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | ≥99% | Commercial Source | Air and light-sensitive. Handle under an inert atmosphere. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, Powdered | Commercial Source | Dry in an oven at 120 °C for 4 hours before use. |
| 1,4-Dioxane | Anhydrous | Commercial Source | Use a freshly opened bottle or distill from sodium/benzophenone. |
| Deionized Water | High Purity | N/A | Degas thoroughly before use. |
| Diethyl Ether | Anhydrous | Commercial Source | For workup and extraction. |
| Saturated Sodium Bicarbonate Solution | N/A | N/A | For workup. |
| Brine | N/A | N/A | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercial Source | For drying the organic phase. |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried, 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the (E)-vinyl bromide (1.0 mmol, 1.0 equiv). The flask is then sealed with a septum and purged with argon for 10 minutes.
-
Addition of Reagents: Under a positive pressure of argon, add this compound (1.2 mmol, 1.2 equiv) and powdered anhydrous potassium carbonate (3.0 mmol, 3.0 equiv).
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed deionized water (1 mL) to the flask via syringe.
-
Degassing: Bubble argon through the stirred reaction mixture for 15 minutes to ensure all dissolved oxygen is removed.
-
Catalyst Addition: Under a positive flow of argon, quickly add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Reaction: Place the flask in a preheated oil bath at 85 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting vinyl bromide is consumed (typically 4-12 hours).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add deionized water (10 mL) and extract the product with diethyl ether (3 x 15 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure substituted 1,3-diene.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and stereochemistry.
Applications in Drug Development and Natural Product Synthesis
The substituted 1,3-diene motif is a common feature in a variety of biologically active natural products and pharmaceutical agents.[2] The ability to stereoselectively introduce a heptenyl side chain using the described protocol provides a powerful tool for the synthesis of complex molecules with potential therapeutic applications.
A notable example is the synthesis of lipid mediators such as Lipoxin A₄ (LXA₄) and its metabolites.[9] LXA₄ is an endogenous anti-inflammatory eicosanoid that plays a crucial role in the resolution of inflammation.[9] The synthesis of LXA₄ and its analogs often involves the construction of a conjugated tetraene system, where the stereoselective formation of diene moieties is critical.[3][4] The Suzuki-Miyaura coupling of a trans-alkenylboronic ester, conceptually similar to the heptenyl derivative, with a suitable vinyl halide is a key strategy in the total synthesis of these complex lipids.[3][4] The resulting molecules are of significant interest in the development of new anti-inflammatory therapies.
Troubleshooting and Key Considerations
-
Low Yields:
-
Inefficient Catalyst Activity: Ensure the palladium catalyst is of high quality and handled under strictly anaerobic conditions. Consider using a more active catalyst system, such as Pd(dppf)Cl₂ or a combination of Pd₂(dba)₃ and a phosphine ligand like SPhos.
-
Incomplete Reaction: The reaction may require longer heating or a higher temperature. Ensure the base is thoroughly dried, as water can affect its efficacy.
-
-
Loss of Stereochemistry:
-
Isomerization: While the Suzuki-Miyaura coupling is generally stereoretentive, prolonged reaction times or high temperatures can sometimes lead to minor isomerization. Monitor the reaction closely and stop it once the starting material is consumed.
-
-
Protodeborylation:
-
Side Reaction: The boronic ester can react with residual water or acidic protons to be replaced by a hydrogen atom. Using anhydrous solvents and a slight excess of the boronic ester can help mitigate this side reaction.[4]
-
Conclusion
The Suzuki-Miyaura cross-coupling of this compound with vinyl halides is a highly effective and reliable method for the stereoselective synthesis of substituted 1,3-dienes. This application note provides a comprehensive guide, from the underlying mechanism to a detailed experimental protocol, to empower researchers in academia and industry. The versatility of this reaction and the biological significance of the resulting diene structures underscore its importance in the toolkit of modern organic synthesis, particularly in the pursuit of novel therapeutics and complex molecular architectures.
References
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Tallman, K. A., & Porter, N. A. (2018). Synthesis of an Electrophilic Keto-Tetraene 15-oxo-Lipoxin A4 Methyl Ester via a MIDA Boronate. Tetrahedron Letters, 59(39), 3524–3527. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry with Lluís Llorens Palomo. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]
-
Avanti Polar Lipids. (n.d.). trans-1-Hepten-1-ylboronic acid pinacol ester, min 97%, 1 gram. Retrieved from [Link]
-
Dounay, A. B., & Hentemann, M. F. (2009). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry, 74(21), 8348–8360. [Link]
-
Vanslette, A. N., et al. (2022). Lipoxin A4 yields an electrophilic 15-oxo metabolite that mediates FPR2 receptor-independent anti-inflammatory signaling. The Journal of Biological Chemistry, 298(3), 101669. [Link]
-
Keck, D., Muller, T., & Bräse, S. (2006). A Stereoselective Suzuki Cross-Coupling Strategy for the Synthesis of Ethyl-Substituted Conjugated Dienoic Esters and Conjugated Dienones. Synlett, 2006(20), 3457-3460. [Link]
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Ality Chemical. (n.d.). Factory Supply this compound. Retrieved from [Link]
-
Farah, A. O., et al. (2023). Serendipitous synthesis of cross-conjugated dienes by cascade deconstructive esterification of thiomorpholinone-tethered alkenoic acids. RSC Medicinal Chemistry, 14(2), 345–350. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Isobutylboronic acid pinacol ester. Retrieved from [Link]
-
Deagostino, A., Prandi, C., & Venturello, P. (2021). The Rearrangement of Alkylallenes to 1,3-Dienes. Molecules, 26(16), 4991. [Link]
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Application Notes & Protocols: trans-1-Heptenylboronic Acid Pinacol Ester in Natural Product Synthesis
Introduction: A Versatile Building Block for Complex Architectures
trans-1-Heptenylboronic acid pinacol ester has emerged as a valuable and versatile C7 building block in contemporary organic synthesis. Its utility is most prominently showcased in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which is a cornerstone of modern carbon-carbon bond formation.[1][2] The pinacol ester functionality enhances the stability and ease of handling of the boronic acid, making it amenable to a wide range of reaction conditions and purification techniques, including chromatography.[3] This reagent's stereodefined trans-alkenyl moiety allows for the precise installation of a heptenyl chain, a common structural motif in a variety of natural products, including polyketides, macrolides, and bioactive lipids.[4]
The strategic incorporation of the trans-1-heptenyl unit can significantly impact the biological activity of a target molecule. This application note will provide a detailed overview of a specific application of this compound in the total synthesis of a complex marine natural product, highlighting the experimental rationale and providing a comprehensive protocol for its implementation.
Featured Application: Total Synthesis of (–)-Bipinnatin J
The marine-derived furanocembranoid, (–)-Bipinnatin J, is a structurally complex natural product that has garnered significant attention from the synthetic community.[5][6] Its intricate macrocyclic architecture and embedded stereocenters present a formidable synthetic challenge. In 2025, the Baran group at Scripps Research reported a concise and scalable total synthesis of (–)-Bipinnatin J, which serves as a pivotal biosynthetic precursor to other members of the furanocembranoid family.[7][8][9] A key step in their innovative approach involves a unique halogen dance–Zweifel olefination sequence to construct a highly functionalized trisubstituted furan intermediate. This sequence ingeniously employs an alkenyl boronic ester to introduce the side chain that will ultimately form a significant portion of the macrocycle.[4][10]
Strategic Rationale for Employing an Alkenyl Boronic Ester
The Baran synthesis leverages a "halogen dance" on a brominated furyl oxazoline to generate a lithiated furan species at the C5 position. This nucleophilic intermediate is then trapped with an alkenyl boronic ester. The choice of a boronic ester in this context is critical for several reasons:
-
Formation of a Stable Boronate Complex: The lithiated furan attacks the boron atom of the pinacol ester, forming a stable boronate 'ate' complex. This intermediate is poised for a subsequent stereospecific 1,2-metallate rearrangement.
-
Stereocontrol in the Zweifel Olefination: The subsequent reaction with an electrophile (N-bromosuccinimide, NBS) triggers a Zweifel-type olefination.[11] This process occurs with a defined stereochemical outcome, ensuring the desired (Z)-geometry of the newly formed double bond, which is a crucial feature of the natural product.
-
Convergent and Modular Synthesis: The use of a pre-functionalized alkenyl boronic ester allows for a highly convergent and modular approach. Different side chains can, in principle, be introduced by simply varying the R-group of the alkenyl boronic ester, facilitating the synthesis of analogues for structure-activity relationship (SAR) studies.
In the synthesis of (–)-Bipinnatin J, the specific alkenyl boronic ester utilized is structurally analogous to this compound, demonstrating the applicability of this class of reagents in complex fragment couplings.
Experimental Workflow and Key Transformations
The overall transformation involves a one-pot sequence that combines a halogen dance, nucleophilic attack on the boronic ester, and a subsequent Zweifel olefination to furnish the desired trisubstituted furan.
Figure 1. A simplified workflow diagram illustrating the key steps in the formation of the trisubstituted furan intermediate in the total synthesis of (–)-Bipinnatin J.
Detailed Protocol: Halogen Dance–Zweifel Olefination
The following protocol is adapted from the supporting information of the Baran group's total synthesis of (–)-Bipinnatin J and illustrates the application of a trans-alkenylboronic acid pinacol ester.[7]
Materials:
-
5-Bromofuryl oxazoline
-
n-Butyllithium (n-BuLi) in hexanes
-
This compound (or analogous alkenyl boronic ester)
-
N-Bromosuccinimide (NBS)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5-bromofuryl oxazoline (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere (argon or nitrogen), add n-BuLi (1.1 equiv) dropwise.
-
Stir the resulting solution at -78 °C for 30 minutes to facilitate the halogen dance and formation of the C5-lithiated furan.
-
Add a solution of this compound (1.2 equiv) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Stir the mixture at -78 °C for 1 hour, allowing for the formation of the boronate 'ate' complex.
-
Add a solution of NBS (1.3 equiv) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the addition of saturated aqueous NaHCO₃.
-
Extract the aqueous layer with Et₂O (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford the desired trisubstituted (Z)-alkenyl furan.
Data Summary:
| Entry | Coupling Partner 1 | Coupling Partner 2 | Key Reagents | Product | Yield (%) | Stereoselectivity (Z:E) |
| 1 | 5-Bromofuryl Oxazoline | trans-Alkenylboronic Acid Pinacol Ester | n-BuLi, NBS | Trisubstituted (Z)-Alkenyl Furan | 74 | >20:1 |
Note: The yield and stereoselectivity are based on the specific substrate used in the Baran synthesis and may vary with other substrates.
Figure 2. A summary of the key reaction in the synthesis of the trisubstituted furan intermediate.
Conclusion and Future Outlook
The application of this compound and its analogues in the total synthesis of complex natural products like (–)-Bipinnatin J underscores its importance as a robust and versatile synthetic tool. The ability to introduce a stereodefined alkenyl chain in a convergent manner, coupled with the stability and ease of handling of the pinacol ester, makes it an attractive choice for synthetic chemists. The Zweifel olefination, as demonstrated in the Baran synthesis, provides a powerful, transition-metal-free method for the stereoselective formation of trisubstituted olefins, a common challenge in organic synthesis.
Future applications of this compound are likely to expand beyond Suzuki-Miyaura and Zweifel-type reactions. Its utility in other transition-metal-catalyzed processes, as well as in the development of novel reaction methodologies, will continue to be an active area of research. For drug development professionals, the modularity offered by this reagent in the synthesis of natural product analogues will be invaluable for probing biological activity and optimizing pharmacokinetic properties.
References
- Armstrong, R. J., Niwetmarin, W., & Aggarwal, V. K. (2017). Synthesis of Functionalized Alkenes by a Transition-Metal-Free Zweifel Coupling. Organic Letters, 19(10), 2762–2765.
-
Baran, P. S. (2025). The Baran Synthesis of Bipinnatin J. Organic Chemistry Portal. Retrieved from [Link]
-
ChemRxiv. (2025). 10-Step, Gram-Scale Total Synthesis of (–)-Bipinnatin J. ChemRxiv. Retrieved from [Link]
- Gao, F., & Hoveyda, A. H. (2017). 50 Years of Zweifel Olefination: A Transition-Metal-Free Coupling. Synthesis, 49(15), 3469-3478.
- Huang, Q., & Rawal, V. H. (2006). Total Synthesis of (±)
-
Miyaura, N. (1995). Miyaura Borylation Reaction. Organic Chemistry Portal. Retrieved from [Link]
- Miyaura, N., & Suzuki, A. (1979). Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst.
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]
- Rodriguez, A. J., Pokle, M. S., Barnes, G. L., & Baran, P. S. (2025). 10-Step, Gram-Scale Total Synthesis of (−)-Bipinnatin J. Journal of the American Chemical Society, 147(20), 16781–16785.
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. Retrieved from [Link]
-
Scribd. (n.d.). 10-Step, Gram-Scale Total Synthesis of (-) -Bipinnatin J. Scribd. Retrieved from [Link]
-
Simplifying Synthesis. (2025, June 14). Total Synthesis of (−)-Bipinnatin J (Baran, 2025) [Video]. YouTube. [Link]
-
Studylib. (n.d.). Suzuki Reaction Lab: Cross-Coupling & Green Chemistry. Studylib. Retrieved from [Link]
-
University of Connecticut. (n.d.). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. University of Connecticut. Retrieved from [Link]
-
Vinylboronic acid or boronate synthesis. Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]
- Zhang, P., Roundtree, I. A., & Evans, M. J. (2015). Synthesis of Vinyl Boronates from Aldehydes by a Practical Boron-Wittig Reaction.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Miyaura Borylation Reaction [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Functionalized Alkenes by a Transition-Metal-Free Zweifel Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. (–)-Bipinnatin J | Opinion | Chemistry World [chemistryworld.com]
- 9. researchgate.net [researchgate.net]
- 10. 50 Years of Zweifel Olefination: A Transition-Metal-Free Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stereospecific 1,2‐Migrations of Boronate Complexes Induced by Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
detailed experimental protocol for using trans-1-Heptenylboronic acid pinacol ester
An In-Depth Guide to the Application of trans-1-Heptenylboronic Acid Pinacol Ester
This document provides a detailed technical guide for researchers, scientists, and professionals in drug development on the effective utilization of this compound. The focus is on its primary application in carbon-carbon bond formation via the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry.
Introduction: The Versatility of Alkenylboronic Esters
This compound is a valuable organoboron compound widely employed in organic synthesis. As a derivative of boronic acid, its pinacol ester form offers significant advantages, including enhanced stability towards air and moisture, ease of handling, and straightforward purification compared to its corresponding boronic acid. These attributes make it an ideal reagent for academic and industrial settings, particularly in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).
The primary utility of this reagent lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of a new carbon-carbon bond between the heptenyl group (a C(sp²)) and another sp²-hybridized carbon atom (from an aryl, vinyl, or heteroaryl halide/triflate). The trans (or E) configuration of the double bond is typically retained throughout the reaction, allowing for the stereospecific synthesis of conjugated dienes and styrenes.
Reagent Profile and Safe Handling Protocols
Prior to experimental work, a thorough understanding of the reagent's properties and safety requirements is essential.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 169339-75-7 | |
| Molecular Formula | C₁₃H₂₅BO₂ | |
| Molecular Weight | 224.15 g/mol | |
| Appearance | Colorless Oil or Liquid | |
| Boiling Point | 73-77 °C @ 0.4-0.5 mmHg | |
| Density | 0.875 g/mL at 25 °C | |
| Refractive Index | n20/D 1.445 | |
| Flash Point | 106 °C (222.8 °F) - closed cup |
Storage and Handling
Proper storage and handling are critical to maintain the reagent's integrity and ensure laboratory safety.
-
Storage: The reagent should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is often recommended to store it under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and air, which can slowly hydrolyze the ester. Keep away from heat, sparks, open flames, and other ignition sources.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.
-
Personal Protective Equipment (PPE): Always work in a certified fume hood. Wear appropriate PPE, including:
-
Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.
-
Chemically resistant gloves (e.g., nitrile).
-
A lab coat.
-
For operations that may generate aerosols or vapors, use a multi-purpose combination respirator cartridge.
-
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that forms C-C bonds by coupling an organoboron species with an organic halide or triflate, catalyzed by a palladium(0) complex.
The Catalytic Cycle
The reaction mechanism proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X), forming a Pd(II) complex.
-
Transmetalation: The organic moiety from the activated organoboron reagent (in this case, the trans-1-heptenyl group) is transferred to the palladium center, displacing the halide. This step requires activation by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the alkenyl group to the electrophilic Pd(II) center.
-
Reductive Elimination: The two organic groups on the palladium complex (R¹ and the heptenyl group) are coupled, forming the final product (R¹-R²). This step regenerates the Pd(0) catalyst, allowing the cycle to continue.
Detailed Experimental Protocol: Synthesis of (E)-4-(Hept-1-en-1-yl)-toluene
This protocol details a representative Suzuki-Miyaura coupling between this compound and 4-bromotoluene.
Materials and Reagents
| Reagent | MW ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| 4-Bromotoluene | 171.04 | 1.0 | 1.0 | 171 mg |
| This compound | 224.15 | 1.2 | 1.2 | 269 mg |
| Pd(PPh₃)₄ (Tetrakis) | 1155.56 | 0.03 | 0.03 (3 mol%) | 35 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 | 276 mg |
| 1,4-Dioxane | - | - | - | 4.0 mL |
| Water (degassed) | - | - | - | 1.0 mL |
Experimental Workflow
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromotoluene (171 mg, 1.0 mmol), this compound (269 mg, 1.2 mmol), and anhydrous potassium carbonate (276 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and purge the system with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add 1,4-dioxane (4.0 mL) and degassed deionized water (1.0 mL) via syringe.
-
Degassing: Vigorously bubble argon through the stirred reaction mixture for 15-20 minutes. This step is crucial to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: While maintaining a positive pressure of argon, quickly add the palladium catalyst, Pd(PPh₃)₄ (35 mg, 0.03 mmol).
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with deionized water (10 mL) and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Washing and Drying: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, (E)-4-(hept-1-en-1-yl)-toluene.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to oxygen exposure. 2. Insufficiently anhydrous base or solvents. 3. Low reaction temperature. | 1. Ensure thorough degassing; use fresh catalyst. 2. Use freshly dried solvents and finely ground, dry base. 3. Increase temperature in 10°C increments. |
| Significant Homocoupling | 1. Presence of oxygen. 2. Catalyst decomposition at high temperatures. | 1. Improve degassing technique. 2. Avoid excessive temperatures; consider a more stable catalyst/ligand system. |
| Protodeboronation | 1. Presence of excess water or protic sources. 2. Base is too strong or reaction time is too long. | 1. Use the specified amount of water; ensure solvents are dry. 2. Consider a milder base (e.g., K₃PO₄) or shorter reaction time. |
References
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- Chemical Safety Data Sheet MSDS / SDS - (Bromomethyl)boronic Acid Pinacol Ester. ChemicalBook.
- Vinylboronic acid, pinacol ester - Safety D
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- SPIRO[2.
- An In-depth Technical Guide to the Safety and Handling of Methylboronic Acid Pinacol Ester-d3. Benchchem.
- Boric acid, pinacol ester SDS, 25240-59-9 Safety D
- Miyaura Borylation Reaction. Organic Chemistry Portal.
- Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides.
- SAFETY DATA SHEET - Phenylboronic acid pinacol ester. Fisher Scientific.
- SAFETY DATA SHEET - 1-Hexylboronic acid pinacol ester. Fisher Scientific.
- SAFETY DATA SHEET - trans-1-Propenylboronic acid pinacol ester. Sigma-Aldrich.
- Safety Data Sheet - (2,3-DIFLUOROPYRIDIN-4-YL)BORONIC ACID PINACOL ESTER. CymitQuimica.
- boronic esters - Organic Syntheses Procedure. Organic Syntheses.
- trans-
Application Note & Protocol: Navigating Functional Group Compatibility in Suzuki-Miyaura Couplings with trans-1-Heptenylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Controlled C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its robustness and reliability in constructing carbon-carbon bonds.[1][2] Its impact was formally recognized with the 2010 Nobel Prize in Chemistry.[1] This palladium-catalyzed reaction offers a powerful tool for assembling complex molecular architectures from organoboron compounds and organic halides or triflates.[3][4]
Among the diverse array of organoboron reagents, vinylboronic esters like trans-1-Heptenylboronic acid pinacol ester are particularly valuable. They serve as synthetic linchpins for introducing specific alkenyl moieties, a common structural motif in pharmaceuticals and natural products. The pinacol ester form enhances the stability of the boronic acid, making it easier to handle and often preventing undesirable side reactions like protodeboronation.[1][2]
This guide provides an in-depth analysis of functional group compatibility for Suzuki-Miyaura reactions involving this compound. Understanding these interactions is critical for successful reaction design, troubleshooting, and the efficient synthesis of target molecules in academic and industrial research.
The Engine of Synthesis: The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst, which shuttles between Pd(0) and Pd(II) oxidation states.[2] A base is essential for activating the organoboron species, facilitating the key transmetalation step.[3][4]
The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the electrophilic partner, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic ester is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boron atom, enhancing its ability to transfer the vinyl group.[3][4] While boronic acids often require hydrolysis, stable pinacol esters can sometimes transmetalate directly.[1][5][6]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3]
Caption: Fig 1. Suzuki-Miyaura Catalytic Cycle
Functional Group Compatibility: A Practical Guide
The Suzuki-Miyaura reaction is renowned for its broad functional group tolerance.[3][7] However, certain functionalities can interfere with the catalyst, base, or starting materials. Below is a detailed breakdown categorized by compatibility level.
Highly Compatible Groups (Generally Tolerated)
These functional groups typically survive standard Suzuki conditions (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, K₂CO₃ or K₃PO₄, in solvents like dioxane/H₂O or toluene) without issue.
-
Ethers (Alkyl and Aryl): Groups like methoxy (-OCH₃) and phenoxy (-OPh) are inert.
-
Ketones and Aldehydes: Generally stable, though sensitive aldehydes can undergo side reactions at very high temperatures or with strongly basic conditions.
-
Esters and Amides: These are compatible with weaker inorganic bases like carbonates (K₂CO₃), phosphates (K₃PO₄), and fluorides (CsF).[4] Strong bases (e.g., NaOH, KOH) can cause hydrolysis, especially at elevated temperatures.
-
Nitriles (-C≡N): Highly tolerant.
-
Nitro Groups (-NO₂): Well-tolerated, although care must be taken with highly reducing conditions if other reagents are present.
-
Halogens (F, Cl): Fluorides and chlorides on an aryl coupling partner are typically unreactive under conditions optimized for bromide or iodide coupling, allowing for selective reactions.
-
Alkenes and Alkynes: Non-conjugated double and triple bonds are inert.
-
Tertiary Amines: Generally do not interfere with catalysis.
Conditionally Compatible Groups (May Require Modified Conditions or Protection)
These groups can participate in side reactions or inhibit the catalyst but can be accommodated through careful selection of reaction conditions or the use of protecting groups.
-
Alcohols (-OH) and Phenols (Ar-OH): The acidic proton can react with the base. While using excess base can sometimes overcome this, protection is often the most reliable strategy. Common protecting groups include silyl ethers (e.g., TBS, TIPS) or benzyl ethers. Unprotected phenols have been reported as poor coupling partners under some conditions.[8]
-
Primary (-NH₂) and Secondary (-NHR) Amines: These groups can coordinate to the palladium center, acting as ligands and inhibiting catalytic activity.[8] This is particularly problematic with ortho-anilines.[9] Protection as an amide or a carbamate (e.g., Boc, Cbz) is the standard approach. However, specialized catalyst systems have been developed that allow for the direct coupling of unprotected anilines.[9][10]
-
Thiols (-SH) and Thioethers (-SR): Thiols are potent catalyst poisons due to the strong coordination of sulfur to palladium.[11] They must be protected. Thioethers are generally more stable, but can also interact with the catalyst. Various protective groups for thiols have been developed that are stable under Suzuki conditions.[12][13]
-
Carboxylic Acids (-COOH): The acidic proton will neutralize the base. Protection as an ester (e.g., methyl or ethyl ester) is required.
-
N-H Containing Heterocycles (e.g., Indoles, Pyrroles, Imidazoles): Similar to amines, the N-H proton can be acidic and the nitrogen lone pair can coordinate to palladium, inhibiting the reaction.[10] N-protection is a common strategy. Alternatively, specific protocols using bulky, electron-rich phosphine ligands (like SPhos and XPhos) have proven effective for coupling these substrates directly.[10]
Summary Table of Functional Group Compatibility
| Functional Group | Class | Compatibility | Potential Issues & Recommended Strategy |
| Ether (-OR) | Highly Compatible | Excellent | Generally inert under all standard conditions. |
| Ketone (-C=O) | Highly Compatible | Excellent | Very stable. |
| Ester (-COOR) | Highly Compatible | Good | Avoid strong bases (NaOH, KOH) to prevent hydrolysis. Use K₂CO₃, K₃PO₄, or CsF.[4] |
| Amide (-CONR₂) | Highly Compatible | Good | More stable to hydrolysis than esters. Generally compatible. |
| Nitrile (-CN) | Highly Compatible | Excellent | Inert. |
| Nitro (-NO₂) | Highly Compatible | Excellent | Inert. |
| Alcohol/Phenol (-OH) | Conditionally Compatible | Moderate | Acidic proton consumes base. Protect as a silyl or benzyl ether for best results. |
| Amine (-NH₂, -NHR) | Conditionally Compatible | Poor to Moderate | Catalyst inhibition via coordination.[8] Protect as an amide or carbamate (Boc). |
| Thiol (-SH) | Incompatible | Very Poor | Strong catalyst poison.[11] Protection is mandatory (e.g., as a thioether). |
| Carboxylic Acid (-COOH) | Incompatible | Very Poor | Acidic proton neutralizes base. Protect as an ester. |
| N-H Heterocycles | Conditionally Compatible | Poor to Moderate | Acidity and catalyst coordination.[10] Protect the nitrogen or use specialized ligands (e.g., SPhos). |
Experimental Protocol: General Procedure
This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide (e.g., 4-bromoanisole).
Reagents and Equipment
-
Reagents: this compound, Aryl halide (e.g., 4-bromoanisole), Palladium catalyst (e.g., Pd(PPh₃)₄ or [Pd(dppf)Cl₂]), Base (e.g., K₂CO₃, K₃PO₄), Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DMF), Deionized water.
-
Equipment: Schlenk flask or reaction vial with screw cap, magnetic stir bar, condenser, inert gas line (Argon or Nitrogen), heating mantle or oil bath, standard laboratory glassware for workup, TLC plates, rotary evaporator, flash chromatography system.
Reaction Workflow Diagram
Caption: Fig 2. Experimental Workflow
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and base (e.g., K₂CO₃, 2.0–3.0 equiv).
-
Establish Inert Atmosphere: Seal the flask and subject it to three cycles of evacuating under high vacuum and backfilling with an inert gas (Argon or Nitrogen). This is crucial to remove oxygen, which can deactivate the catalyst.
-
Solvent and Catalyst Addition: Through a septum, add the degassed solvent (e.g., a 4:1 mixture of dioxane and water).[14] Sparge the mixture with the inert gas for 10-15 minutes. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02–0.05 equiv) under a positive pressure of the inert gas.
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (typically 85–100 °C) and stir vigorously overnight (12–24 hours).[14]
-
Monitoring: After the reaction time, cool the mixture to room temperature. Progress can be monitored by thin-layer chromatography (TLC) or by analyzing a small aliquot by GC-MS or LC-MS to confirm the consumption of the starting material.[14]
-
Workup: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate. Wash the organic phase sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting crude residue is typically purified by flash column chromatography on silica gel to yield the pure coupled product.
Conclusion
The Suzuki-Miyaura coupling with this compound is a highly versatile and reliable method for synthesizing valuable alkenyl compounds. While the reaction tolerates a wide array of functional groups, a thorough understanding of potentially problematic functionalities is key to achieving high yields and purity. By carefully selecting the base, solvent, and catalyst system, and by employing protecting groups for sensitive moieties like thiols and amines, researchers can successfully navigate the complexities of this powerful reaction, accelerating discovery in chemical synthesis and drug development.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). A detailed overview of the Suzuki coupling reaction, including its mechanism, reaction conditions, and substrate scope. [Link]
-
Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Provides mechanistic insights into how boronic esters participate in the transmetalation step. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2020). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. Discusses catalyst systems and highlights functional groups that can be incompatible, such as primary amines and phenols. [Link]
-
Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Sci-Hub. Alternative access to the JACS publication detailing the direct transmetalation of boronic esters. [Link]
-
Sato, M., et al. (2007). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. The Journal of Organic Chemistry. Details strategies for protecting thiol groups to make them compatible with Suzuki coupling conditions. [Link]
-
Hacker, C., et al. (2018). Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. PubMed Central. Demonstrates the broad functional group tolerance of the Suzuki reaction in the context of complex macrocycles. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). A resource detailing the Suzuki coupling, including the mechanism and the use of milder bases for base-labile functional groups. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). A practical guide covering the components, mechanism, and common reagents used in Suzuki reactions, including pinacol esters. [Link]
-
Sato, M., et al. (2007). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. ResearchGate. Provides information on making thiols compatible with Suzuki coupling through protection. [Link]
-
Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron. A review covering various applications and compatible functional groups. [Link]
-
Protecting Groups for Thiols Suitable for Suzuki Conditions - ResearchGate. (2018). A publication discussing the necessity of protecting thiol groups, which are known catalyst poisons. [Link]
-
Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research. Highlights the wide functional group tolerance of the Suzuki-Miyaura reaction. [Link]
-
B-Alkyl Suzuki Couplings - Macmillan Group. (2005). Presentation slides discussing the scope and challenges of B-Alkyl Suzuki couplings. [Link]
-
The reactivity of alkenyl boron reagents in catalytic reactions: recent advances and perspectives - RSC Publishing. (2023). A review on the reactivity of alkenyl boron reagents in various catalytic reactions, including Suzuki-Miyaura couplings. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2023). A research article detailing methods for coupling unprotected ortho-anilines, which are typically challenging substrates. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Describes methods for the direct coupling of N-H containing heterocycles, which can otherwise inhibit catalysis. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube. A video demonstrating a standard experimental setup and procedure for a Suzuki coupling reaction. [Link]
-
Miyaura Borylation Reaction - Organic Chemistry Portal. (n.d.). Describes the synthesis of pinacol boronate esters and notes their ability to be used in Suzuki couplings without prior hydrolysis. [Link]
Sources
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. sci-hub.se [sci-hub.se]
- 6. Miyaura Borylation Reaction [organic-chemistry.org]
- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
Application Notes & Protocols: The Strategic Use of trans-1-Heptenylboronic Acid Pinacol Ester in Pharmaceutical Intermediate Synthesis
Introduction: The Ascendancy of Organoboron Reagents in Modern Drug Discovery
In the landscape of pharmaceutical synthesis, the quest for efficiency, precision, and molecular diversity is perpetual. Organoboron compounds, particularly boronic acids and their ester derivatives, have emerged as indispensable tools, fundamentally transforming the way medicinal chemists construct complex molecular architectures.[1][2] Their stability, low toxicity, and remarkable versatility in carbon-carbon bond-forming reactions have cemented their role as cornerstone reagents in both discovery and process chemistry.[3][4][5]
Among these, boronic acid pinacol esters are particularly favored for their enhanced stability and ease of handling compared to their corresponding free boronic acids.[6] The pinacolato group sterically shields the boron atom, mitigating common side reactions like protodeboronation and trimerization into boroxines, thus ensuring greater reproducibility and shelf-life.[6][7] This application note focuses on a specific and highly valuable member of this class: trans-1-Heptenylboronic acid pinacol ester (CAS No. 169339-75-7) . This reagent serves as a versatile building block for introducing the trans-1-heptenyl moiety—a lipophilic carbon chain with defined stereochemistry—into pharmaceutical intermediates, a common strategy for modulating a drug candidate's pharmacokinetic and pharmacodynamic properties.
Its primary and most powerful application lies within the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation that forges a C(sp²)–C(sp²) bond between the vinylboronic ester and an aryl or heteroaryl halide/triflate.[6][8] This guide provides an in-depth exploration of its application, including the mechanistic rationale behind protocol choices and a detailed, field-proven experimental workflow.
Part 1: The Core Application - Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the preeminent method for leveraging this compound. The reaction facilitates the creation of substituted styrenes, vinyl-heterocycles, and conjugated dienes, all of which are prevalent structural motifs in active pharmaceutical ingredients (APIs).[9][10]
Mechanistic Rationale & The Catalytic Cycle
Understanding the catalytic cycle is paramount for rational optimization and troubleshooting. The process, catalyzed by a Palladium(0) species, involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or carbon-triflate) bond of the electrophilic partner (e.g., an aryl bromide), forming a Pd(II) complex.
-
Transmetalation: This is the crucial step where the organic moiety is transferred from boron to palladium. A base (e.g., K₃PO₄) activates the boronic ester, forming a more nucleophilic "ate" complex. This complex then exchanges its heptenyl group with the halide on the Pd(II) center, regenerating the base and forming a diorganopalladium(II) intermediate.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled from the coordination sphere, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Why Choose this compound?
-
Stereochemical Integrity: The trans (E) configuration of the double bond is crucial for the biological activity of many target molecules. This reagent delivers the moiety with high fidelity.
-
Enhanced Stability: As a pinacol ester, it is significantly more resistant to protodeboronation—a common failure mode for vinylboronic acids, especially under prolonged heating or non-optimal basic conditions.[7]
-
Synthetic Versatility: It serves as a robust and reliable coupling partner for a vast scope of aryl and heteroaryl halides, including complex and functionally dense pharmaceutical intermediates.[11][12]
Part 2: Experimental Protocol & Workflow
This section provides a representative, detailed protocol for the Suzuki-Miyaura coupling of this compound with a generic heteroaryl bromide.
Protocol: Synthesis of 2-(trans-1-Heptenyl)-5-methoxypyridine
This protocol describes the coupling of this compound with 2-bromo-5-methoxypyridine, a common scaffold in medicinal chemistry.
Materials & Equipment:
-
Reagents:
-
This compound (1.2 equiv)
-
2-Bromo-5-methoxypyridine (1.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 4 mol%)
-
Potassium Phosphate, tribasic (K₃PO₄, 3.0 equiv)
-
1,4-Dioxane (Anhydrous)
-
Deionized Water (Degassed)
-
-
Equipment:
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Argon or Nitrogen gas line with manifold
-
Heating mantle or oil bath with temperature controller
-
Standard laboratory glassware for workup (separatory funnel, flasks)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Experimental Workflow Diagram:
Caption: Standard experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried 25 mL Schlenk flask containing a magnetic stir bar, add 2-bromo-5-methoxypyridine (e.g., 188 mg, 1.0 mmol), Palladium(II) Acetate (4.5 mg, 0.02 mmol), XPhos (19.1 mg, 0.04 mmol), and Potassium Phosphate (637 mg, 3.0 mmol).
-
Causality: Adding the solid reagents first in a dry flask prevents clumping and ensures accurate weighing. XPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition and reductive elimination steps, leading to high catalyst turnover.[12]
-
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times. This is critical to prevent oxygen from degrading the Pd(0) catalyst.
-
Solvent and Reagent Addition: Under a positive pressure of argon, add anhydrous 1,4-dioxane (5 mL) and degassed deionized water (0.5 mL) via syringe. Stir for 5 minutes. Then, add this compound (269 mg, 1.2 mmol) via syringe.
-
Causality: The small amount of water often accelerates the reaction, aiding in the dissolution of the phosphate base and facilitating transmetalation. Using an excess of the boronic ester (1.1-1.5 equiv) helps drive the reaction to completion.
-
-
Reaction Execution: Immerse the flask in a preheated oil bath at 100 °C. Allow the reaction to stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-(trans-1-Heptenyl)-5-methoxypyridine.
Part 3: Data, Optimization, and Troubleshooting
The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction parameters. The optimal conditions can vary based on the specific substrates used.
Table 1: Parameter Optimization for Suzuki-Miyaura Coupling
| Parameter | Common Options | Rationale & Field Insights |
| Pd Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ + Ligand | Pd(PPh₃)₄ is a classic choice but can be sluggish. Modern catalyst systems using bulky phosphine ligands (e.g., XPhos, SPhos, RuPhos) with a Pd(II) precursor are often more active, require lower loadings, and tolerate more functional groups.[11][12] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, Na₂CO₃ | K₃PO₄ is a moderately strong base effective for many couplings. Cs₂CO₃ is stronger and can be beneficial for less reactive halides. Carbonates are generally milder. The choice can influence base-sensitive functional groups on the substrate. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMF | The solvent system must solubilize the reactants. Aprotic polar solvents are common. The aqueous component is not always necessary but often accelerates the transmetalation step.[9] |
| Temperature | 80 - 110 °C | Higher temperatures typically increase reaction rates but can also lead to catalyst decomposition or side reactions like protodeboronation. Optimization is key. |
Troubleshooting Guide
-
Problem: Low or No Conversion
-
Cause: Inactive catalyst. Oxygen may have entered the system.
-
Solution: Ensure the reaction is rigorously degassed and maintained under a positive inert atmosphere. Use fresh, high-quality catalyst and anhydrous solvents.
-
Cause: Poor choice of base or ligand.
-
Solution: Screen a different base (e.g., switch from K₂CO₃ to the stronger Cs₂CO₃). For sterically hindered substrates, a bulkier ligand like XPhos or RuPhos may be required.
-
-
Problem: Significant Protodeboronation of the Starting Material
-
Cause: The reaction conditions (excessive heat, prolonged time, overly aqueous or basic environment) are cleaving the C-B bond.
-
Solution: Lower the reaction temperature. Reduce the amount of water in the solvent system. Use the minimum effective amount of base. Using the pinacol ester form already minimizes this risk significantly compared to the free acid.[7]
-
-
Problem: Formation of Homocoupled Byproducts
-
Cause: Side reactions of the aryl halide or the boronic ester.
-
Solution: This is often related to catalyst decomposition. Ensure a rigorously oxygen-free environment and consider a more stable ligand or pre-catalyst system.
-
Conclusion
This compound is a powerful and reliable reagent for the synthesis of pharmaceutical intermediates. Its stability and predictable reactivity in the Suzuki-Miyaura cross-coupling reaction allow for the efficient installation of a key lipophilic sidechain with precise stereocontrol. By understanding the underlying mechanism and carefully selecting the catalyst, base, and solvent system, researchers can effectively utilize this building block to accelerate the development of novel therapeutic agents.
References
- The Essential Role of Vinylboronic Acid Pinacol Ester in Pharmaceutical Synthesis. (n.d.). Vertex AI Search.
- Bhayana, B., Fors, B. P., & Buchwald, S. L. (2009). A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. Organic Letters, 11(17), 3954–3957.
- Shields, J. D., et al. (2015). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst.
- Bhayana, B., Fors, B. P., & Buchwald, S. L. (2009). A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)
- A Versatile Catalyst System for Suzuki—Miyaura Cross-Coupling Reactions of C(sp2)
- Alonso, F., & Moghaddam, F. M. (2018). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 23(4), 859.
- Organoboron Compounds. (n.d.). Encyclopedia.pub.
- Zhu, Y., et al. (2022). Organoboron Compounds: Effective Antibacterial and Antiparasitic Agents. Molecules, 27(20), 6907.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Das, B. C., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(18), 5626.
- Darses, S., & Genet, J.-P. (2007). Expanding Roles for Organoboron Compounds – Versatile and Valuable Molecules for Synthetic, Biological and Medicinal Chemistry. Chemical Society Reviews, 36(10), 1566-1578.
- Organoboron Compounds: Effective Antibacterial and Antiparasitic Agents. (2022).
- Shirakawa, K., Arase, A., & Hoshi, M. (2004). Preparation of (E)-1-alkenylboronic acid pinacol esters via transfer of alkenyl group from boron to boron. Synthesis, 2004(11), 1814-1820.
- Method for synthetizing vinyl boronic acid ester. (2016).
- boronic esters. (n.d.). Organic Syntheses Procedure.
- Intermediates for the pharmaceutical industry. (n.d.). Evonik Health Care.
- Vinylboronic acid or boronate synthesis. (n.d.). Organic Chemistry Portal.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(20), 7414–7427.
- trans-1-Hepten-1-ylboronic acid pinacol ester CAS#: 169339-75-7. (n.d.). ChemicalBook.
- Shirakawa, K., Arase, A., & Hoshi, M. (2004). Preparation of (E)-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron. Organic Chemistry Portal.
- Ramirez, J. A., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Arkivoc, 2020(5), 136-151.
- Sharma, A., et al. (2023). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
- Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. (2006). The Journal of Organic Chemistry, 71(19), 7493-7496.
- da Silva, T. R., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Molbank, 2023(4), M1756.
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. connectsci.au [connectsci.au]
- 3. Organoboron Compounds: Effective Antibacterial and Antiparasitic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues | MDPI [mdpi.com]
- 11. A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp[superscript 2])-Tosylates and Mesylates [dspace.mit.edu]
- 12. A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Stereospecific Cross-Coupling with trans-1-Heptenylboronic Acid Pinacol Ester
Introduction: The Imperative of Stereochemical Control in Modern Synthesis
The precise, three-dimensional arrangement of atoms in a molecule dictates its function. In pharmaceutical development, this is a paramount concern, as different stereoisomers of a drug can exhibit vastly different efficacy and toxicity profiles.[1][2] Palladium-catalyzed cross-coupling reactions have become an indispensable tool for forging carbon-carbon bonds, a revolution in chemical synthesis that was recognized with the 2010 Nobel Prize in Chemistry.[3] Among these, the Suzuki-Miyaura reaction stands out for its operational simplicity, functional group tolerance, and the low toxicity of its organoboron reagents.[3][4]
This guide focuses on a specific, yet powerful, application within this class: the stereospecific cross-coupling of trans-1-Heptenylboronic acid pinacol ester. Vinylboronic esters are exceptionally useful building blocks because they are generally stable, easy to handle, and allow for the creation of stereodefined alkenes with high fidelity.[5][6][7] The trans configuration of the double bond is reliably transferred to the final product, providing a robust method for synthesizing complex molecules, from advanced materials to next-generation pharmaceuticals.[3][8][9][10]
Part 1: Mechanistic Underpinnings of Stereospecificity
The remarkable stereoretention observed in the Suzuki-Miyaura coupling of vinylboronates is not a matter of chance; it is a direct consequence of the well-defined, sequential steps of the catalytic cycle. Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions. The cycle is broadly understood to proceed through three fundamental stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][11][12]
-
Oxidative Addition : The cycle begins with an active Palladium(0) complex, which inserts into the carbon-halide bond of the electrophile (e.g., an aryl or vinyl bromide). This step proceeds with retention of stereochemistry for vinyl halides.[3][11] The initial insertion forms a cis-palladium(II) complex that rapidly isomerizes to the more stable trans-complex.[3]
-
Transmetalation : This is the crucial step where the organic group is transferred from boron to palladium. For this to occur, the boronic ester must be activated by a base.[13] The base (e.g., CO₃²⁻, OH⁻) coordinates to the boron atom, forming a more nucleophilic "ate" complex. This boronate complex then exchanges its organic moiety (the trans-heptenyl group) with the halide on the palladium(II) center, again with retention of the double bond's geometry.[4] While some boronic esters require hydrolysis to the boronic acid before activation, pinacol esters can often participate directly in this step.[5]
-
Reductive Elimination : The final step involves the two organic groups on the palladium(II) center coupling to form a new carbon-carbon bond. This process regenerates the Palladium(0) catalyst, allowing it to re-enter the cycle. This elimination step is also stereoretentive, ensuring the final product faithfully reflects the stereochemistry of the starting materials.[11]
Caption: The Suzuki-Miyaura catalytic cycle for stereospecific coupling.
Part 2: Experimental Protocol and Workflow
This section provides a reliable, field-tested protocol for the Suzuki-Miyaura coupling of this compound with 4-bromotoluene as a representative aryl halide.
Materials and Reagents
| Reagent / Material | Formula / Type | Purity | Supplier | Notes |
| This compound | C₁₃H₂₅BO₂ | >97% | Commercially Available | Limiting reagent. |
| 4-Bromotoluene | C₇H₇Br | >98% | Commercially Available | |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | >98% | Commercially Available | Air and light sensitive. |
| Potassium Carbonate | K₂CO₃ | >99% | Commercially Available | Finely powdered and dried. |
| 1,4-Dioxane | C₄H₈O₂ | Anhydrous | Commercially Available | Must be degassed. |
| Deionized Water | H₂O | N/A | In-house | Must be degassed. |
| Reaction Vessel | Schlenk flask | N/A | N/A | Must be oven-dried. |
| Inert Gas | Argon or Nitrogen | High Purity | N/A | For maintaining inert atmosphere. |
Step-by-Step Protocol
Causality Note: The success of this reaction hinges on the exclusion of oxygen, which can deactivate the Pd(0) catalyst and lead to unwanted side reactions like homocoupling.[7][14] Therefore, all steps involving the catalyst and reaction setup must be performed under an inert atmosphere.
-
Solvent Degassing: Sparge the 1,4-dioxane and deionized water with argon or nitrogen for at least 30 minutes to remove dissolved oxygen. This is a critical step for catalyst longevity and preventing side reactions.[14]
-
Reaction Vessel Preparation: Place a magnetic stir bar into a 50 mL Schlenk flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under a positive pressure of argon or nitrogen.
-
Reagent Addition: Under a positive flow of argon, add the following reagents to the prepared Schlenk flask in the specified order:
-
This compound (1.0 mmol, 1.0 equiv)
-
4-Bromotoluene (1.2 mmol, 1.2 equiv)
-
Potassium Carbonate (K₂CO₃), finely powdered (3.0 mmol, 3.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
Expert Insight: Adding the solid reagents first, followed by the catalyst, ensures a homogenous mixture before the solvent is introduced. The base should be finely powdered to maximize its surface area and reactivity.[14]
-
-
Solvent Addition: Via syringe, add 10 mL of degassed 1,4-dioxane, followed by 2 mL of degassed deionized water. The total reaction concentration should be approximately 0.1 M with respect to the limiting reagent.
-
Reaction Execution: Seal the Schlenk flask and place it in a preheated oil bath at 85 °C. Stir the mixture vigorously. Vigorous stirring is essential for biphasic reactions to ensure efficient mixing between the organic and aqueous layers.[14]
-
Monitoring Progress: Monitor the reaction's progress by taking small aliquots (under inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[14] The reaction is typically complete within 4-12 hours.
-
Workup:
-
Once the reaction is complete, cool the flask to room temperature.
-
Dilute the mixture with 20 mL of ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 20 mL of water and 20 mL of brine.
-
Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[14]
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure trans-1-(hept-1-en-1-yl)-4-methylbenzene.
Caption: A standardized workflow for the Suzuki-Miyaura cross-coupling protocol.
Part 3: Parameter Optimization and Troubleshooting
While the provided protocol is robust, optimization is often necessary for different substrates. The interplay between the catalyst, base, and solvent is critical for achieving high yield and purity.
Key Reaction Parameters
| Parameter | Common Options | Rationale & Expert Insights |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/Ligand, PdCl₂(dppf), Buchwald Precatalysts (e.g., XPhos Pd G3) | Pd(PPh₃)₄ is a reliable choice for general-purpose couplings. For more challenging substrates (e.g., aryl chlorides or sterically hindered partners), using a Pd(II) source like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is highly recommended as they promote both oxidative addition and reductive elimination.[4][7] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, CsF, KF | The base's role is to activate the boronic ester.[13] K₃PO₄ and Cs₂CO₃ are stronger bases often used for less reactive substrates.[4] If protodeboronation is an issue, switching to a milder base like KF or K₂CO₃, or using anhydrous conditions, can be beneficial.[14] |
| Solvent System | Dioxane/H₂O, THF/H₂O, Toluene/H₂O, DMF | The solvent must solubilize the reagents. Aprotic polar solvents are common. The addition of water helps dissolve the inorganic base and facilitates the formation of the active boronate species.[7] For water-sensitive substrates, anhydrous conditions with bases like KF can be effective.[13] |
| Temperature | Room Temp to 120 °C | Most reactions proceed efficiently between 80-110 °C.[14] Room temperature couplings are possible with highly active catalyst systems, particularly those developed by Fu and others.[13] Higher temperatures can sometimes lead to catalyst decomposition or side reactions. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Yield | 1. Inactive Pd catalyst.2. Oxygen in the reaction.3. Impure reagents. | 1. Use a fresh batch of catalyst or a more air-stable precatalyst.[14]2. Ensure solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.[14]3. Verify the purity of starting materials. |
| Protodeboronation | 1. The boronic ester is cleaved by a proton source before coupling.2. Base is too strong or reaction conditions are too harsh. | 1. Switch to anhydrous conditions. Water is the primary proton source.[14]2. Use a milder base (e.g., KF, K₂CO₃).[14]3. Lower the reaction temperature. |
| Homocoupling | 1. Presence of oxygen.2. Use of a Pd(II) precatalyst without efficient reduction to Pd(0). | 1. Improve inert atmosphere technique; ensure proper degassing.[7]2. The use of phosphine ligands often facilitates the in-situ reduction of Pd(II) to Pd(0). Ensure ligand is present in sufficient quantity.[7] |
| Loss of Stereointegrity | 1. Isomerization of the starting material or product.2. Competing reaction pathways. | 1. This is rare for Suzuki couplings of vinylboronates, which are highly stereoretentive.[3] Ensure mild reaction conditions (lowest effective temperature) to minimize any potential for isomerization. |
References
- Suzuki reaction - Wikipedia.
- Suzuki Coupling - Organic Chemistry Portal.
- A General Approach to Stereospecific Cross-Coupling Reactions of Nitrogen-Containing Stereocenters - PMC - NIH.
- Stereospecific cross-coupling reactions: Programmed assembly of chiral molecules by reaction of chiral reagents - PMC - NIH.
- Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applic
- The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluorobor
- Suzuki Coupling - YouTube.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
- Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides | The Journal of Organic Chemistry - ACS Public
- Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem.
- Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles | The Journal of Organic Chemistry - ACS Public
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Impact of Cross-Coupling Reactions in Drug Discovery and Development - ResearchG
- Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides | Journal of the American Chemical Society.
- Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed.
- Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
- Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
- Impact of Cross-Coupling Reactions in Drug Discovery and Development. - SciSpace.
- Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl) - YouTube.
- The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions - MDPI.
- Suzuki-Miyaura Cross-Coupling of 3-Pyridyl Triflates with Alk-1-enyl-2-pinacol Boron
- N. Miyaura, K. Yamada and A. Suzuki, “A New Stereospecific Cross-Coupling by the Palladium-Catalyzed Reaction of 1-Alkenylboranes with 1-Alkenyl or 1-Alkynyl Halides,” Tetrahedron Letters, Vol. 20, No. 36, 1979, pp. 3437-3440. - References - Scientific - Scirp.org.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH.
- Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction.
- Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides - ResearchG
- Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)
- Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters | Request PDF - ResearchG
Sources
- 1. jocpr.com [jocpr.com]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. (Open Access) Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020) | Melissa J Buskes | 183 Citations [scispace.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
microwave-assisted Suzuki-Miyaura coupling of trans-1-Heptenylboronic acid pinacol ester
Application Note & Protocol
Topic: High-Efficiency Synthesis of (E)-Hept-1-enyl Arenes via Microwave-Assisted Suzuki-Miyaura Coupling of trans-1-Heptenylboronic Acid Pinacol Ester
Abstract
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This application note provides a detailed protocol for the coupling of this compound with various aryl halides, leveraging the power of microwave-assisted organic synthesis (MAOS). Microwave irradiation dramatically accelerates reaction times, often from hours to minutes, while simultaneously increasing product yields and improving reproducibility compared to conventional heating methods.[3][4] This guide is designed for researchers in drug development and synthetic chemistry, offering expert insights into mechanism, protocol optimization, and troubleshooting to ensure robust and successful outcomes.
Introduction: The Strategic Advantage of Microwave-Assisted C(sp²)–C(sp²) Coupling
The construction of carbon-carbon bonds is fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3] The palladium-catalyzed Suzuki-Miyaura reaction, which couples organoboron compounds with organohalides, is preeminent in this field due to the stability, low toxicity, and commercial availability of the boronic acid and ester reagents.[5][6] Specifically, the synthesis of vinyl arenes is of significant interest in medicinal chemistry.
Vinylboronic acid pinacol esters, such as the this compound featured here, are highly versatile building blocks. The pinacol ester group enhances the stability of the organoboron reagent, preventing premature protodeboronation—a common side reaction.[5][7]
Traditional Suzuki-Miyaura couplings often require prolonged heating, which can lead to undesired side reactions and thermal degradation of sensitive substrates. Microwave-assisted organic synthesis (MAOS) offers a transformative solution. By directly and efficiently heating the reaction mixture through dielectric heating, microwave reactors achieve precise temperature control and rapid heating ramps that are unattainable with conventional oil baths. This leads to:
-
Drastically Reduced Reaction Times: Accelerating reactions from hours to mere minutes.[3][4]
-
Increased Yields and Purity: Minimizing the formation of byproducts like homocoupled boronic acids.[3][7]
-
Enhanced Reproducibility: Uniform and controlled heating ensures consistent results.[3]
This document provides a comprehensive guide to harnessing these advantages for the synthesis of (E)-hept-1-enyl arenes.
Reaction Mechanism and the Role of Microwave Irradiation
The catalytic cycle of the Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][2][8] A base is required to activate the boronic ester, forming a more nucleophilic "ate" complex that facilitates the key transmetalation step.[9]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The Microwave Effect: Microwave energy accelerates the reaction primarily through a highly efficient thermal effect. Polar solvents and reagents absorb microwave energy, leading to rapid, uniform heating throughout the reaction vessel. This superheating can overcome activation energy barriers more effectively than conventional methods, dramatically increasing the reaction rate. For palladium-catalyzed reactions, there is evidence that the metal catalyst itself can couple efficiently with microwaves, potentially leading to localized "hot spots" that further enhance catalytic activity.
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of an aryl bromide with this compound.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | >97% | Sigma-Aldrich | Limiting reagent. Stable under air but store in a cool, dry place. |
| Aryl Halide (e.g., 4-Bromoanisole) | >98% | Sigma-Aldrich | Can be aryl bromide, iodide, or triflate.[1] |
| Pd(dppf)Cl₂·CH₂Cl₂ | Catalyst Grade | Strem Chemicals | Air-stable Pd(II) precatalyst. Other catalysts can be used. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, Powdered | Fisher Scientific | Base is crucial for the reaction. Must be finely powdered and dry. |
| 1,4-Dioxane | Anhydrous | Acros Organics | Reaction solvent. Must be degassed. |
| Deionized Water | HPLC Grade | - | Co-solvent. Must be degassed. |
| Single-Mode Microwave Reactor | - | CEM, Anton Paar | e.g., CEM Discover series. |
| 2-5 mL or 10 mL Microwave Reaction Vial | - | - | Must be appropriate for the reactor. |
| Magnetic Stir Bar | - | - | Teflon-coated. |
Step-by-Step Procedure
-
Reagent Preparation: To a 2-5 mL microwave reaction vial equipped with a magnetic stir bar, add:
-
Aryl halide (0.50 mmol, 1.0 equiv).
-
This compound (0.55 mmol, 1.1 equiv).
-
Potassium Carbonate (K₂CO₃) (1.0 mmol, 2.0 equiv).
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane (Pd(dppf)Cl₂) (0.015 mmol, 3 mol%).
-
-
Solvent Addition: Add 3.0 mL of a degassed 4:1 mixture of 1,4-Dioxane and Water.
-
Scientist's Note: Degassing is critical to prevent oxygen from deactivating the Pd(0) catalyst and causing homocoupling of the boronic ester.[7] Purge the solvent mixture with argon or nitrogen for 15-20 minutes prior to use.
-
-
Vial Sealing: Securely seal the vial with a septum cap.
-
Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Set the following reaction parameters:
-
Temperature: 120 °C (Use the instrument's internal fiber-optic temperature sensor for accurate control).
-
Hold Time: 15 minutes.
-
Power: 150 W (Set as maximum, the instrument will modulate power to maintain temperature).
-
Stirring: High.
-
-
Reaction Work-up:
-
After the reaction is complete, allow the vial to cool to room temperature (the reactor's compressed air cooling system will facilitate this).
-
Dilute the reaction mixture with 15 mL of ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with 10 mL of water, followed by 10 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure (E)-alkenyl arene product.
Optimization and Troubleshooting
The success of a Suzuki-Miyaura coupling often depends on the careful selection of reaction components. The table below summarizes key parameters for optimization.
| Parameter | Common Options | Rationale & Expert Insights |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Buchwald Palladacycles (e.g., XPhos Pd G3) | Pd(dppf)Cl₂ is a robust, air-stable choice for general-purpose coupling.[10] For less reactive aryl chlorides or sterically hindered substrates, advanced Buchwald ligands and precatalysts may be required.[7] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KF | K₂CO₃ is a good starting point.[11] K₃PO₄ is a stronger base often effective for difficult couplings. For base-sensitive substrates, a milder base like KF can prevent degradation.[7][9] |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, THF/H₂O, 2-MeTHF/H₂O | A mixture of an organic solvent and water is standard.[1][3] Water aids in dissolving the inorganic base and facilitates the formation of the "ate" complex. Anhydrous conditions can be used to prevent protodeboronation.[7] |
| Temperature/Time | 100-150 °C / 5-30 min | Microwave heating allows for rapid optimization.[11] Start at 120 °C for 15 min. If the reaction is incomplete, increase the temperature or time. If degradation occurs, reduce the temperature. |
Troubleshooting Common Issues:
-
Low or No Yield:
-
Inactive Catalyst: Ensure the palladium catalyst is not old or degraded. Use a fresh bottle or a robust, air-stable precatalyst.[7]
-
Oxygen Contamination: The reaction must be performed under an inert atmosphere with properly degassed solvents. Oxygen can lead to catalyst decomposition and unwanted side reactions.[7]
-
Insufficient Base: Ensure the base is dry, finely powdered, and present in sufficient excess (typically 2-3 equivalents).
-
-
Protodeboronation (Loss of Boronic Ester):
-
Homocoupling (Boronic Ester Dimerization):
-
Caused by the presence of oxygen. Rigorous degassing of solvents and maintaining an inert atmosphere are crucial for prevention.[7]
-
Workflow and Data Visualization
The overall experimental process can be visualized as follows:
Caption: Experimental workflow for microwave-assisted Suzuki-Miyaura coupling.
Conclusion
The combination of microwave irradiation with the robust Suzuki-Miyaura coupling provides a powerful, efficient, and rapid method for synthesizing vinyl arenes from stable pinacol ester precursors. This protocol offers a reliable starting point for a wide range of aryl halide substrates. By understanding the underlying mechanism and key optimization parameters, researchers can effectively troubleshoot and adapt this methodology for the rapid synthesis of diverse compound libraries, accelerating discovery in pharmaceuticals and materials science.
References
-
An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
-
Microwave-Assisted Suzuki Cross-Coupling Reaction, a Key Step in the Synthesis of Polycyclic Aromatic Hydrocarbons and Their Metabolites. (2022). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). Semantic Scholar. Retrieved January 12, 2026, from [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 12, 2026, from [Link]
-
Suzuki reaction. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluorooctylsulfonates with Boronic Acids. (2002). ACS Publications. Retrieved January 12, 2026, from [Link]
-
Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. (2006). Baxendale Group, University of Cambridge. Retrieved January 12, 2026, from [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Suzuki Cross-Coupling. (n.d.). J&K Scientific LLC. Retrieved January 12, 2026, from [Link]
-
Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
-
Clean and fast cross-coupling of aryl halides in one-pot. (2012). Beilstein Journals. Retrieved January 12, 2026, from [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2018). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Mastering Suzuki Coupling: The Role of Vinylboronic Acid Pinacol Ester. (n.d.). Retrieved January 12, 2026, from [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
preventing hydrolysis of trans-1-Heptenylboronic acid pinacol ester during Suzuki coupling
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] The use of boronic esters, such as trans-1-Heptenylboronic acid pinacol ester, offers advantages in stability and handling compared to their corresponding boronic acids.[3][4] However, these esters are susceptible to hydrolysis, particularly under the basic and often aqueous conditions of the Suzuki coupling, which can lead to reduced yields and the formation of unwanted byproducts.[3][5] This guide will address the common challenges associated with the hydrolysis of vinylboronic acid pinacol esters and provide robust strategies to mitigate this issue.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound hydrolyzing during my Suzuki coupling reaction?
A1: Hydrolysis of the pinacol ester to the corresponding boronic acid is a common side reaction in Suzuki couplings. The primary culprit is the presence of water, often introduced with the solvent or as part of an aqueous base solution.[3][5] The basic conditions required to activate the boronic acid for transmetalation can also promote the hydrolysis of the ester.[6][7] The stability of boronic esters is pH-dependent, and the presence of a strong base in an aqueous environment can accelerate this undesired reaction.[6][8]
Q2: Can the hydrolyzed boronic acid still participate in the Suzuki coupling?
A2: Yes, the resulting trans-1-Heptenylboronic acid can still be an active coupling partner. In fact, some proposed mechanisms for the Suzuki-Miyaura reaction suggest that hydrolysis of the boronic ester to the boronic acid is a necessary step before the formation of the active borate species.[1] However, uncontrolled hydrolysis can lead to several issues. The free boronic acid is often less stable and more prone to side reactions like protodeboronation (replacement of the boron group with a hydrogen atom), especially for vinylboronic acids.[1][9] This can lead to lower yields of the desired product. Furthermore, the presence of both the ester and the acid can complicate reaction kinetics and product purification.[3]
Q3: What is protodeboronation and why is it a problem with vinylboronic acids?
A3: Protodeboronation is a significant side reaction where the C-B bond is cleaved and replaced by a C-H bond, resulting in the loss of your starting material.[9] Vinylboronic acids are particularly susceptible to this reaction, which is often accelerated by the presence of a proton source (like water) and a base.[9] Minimizing hydrolysis of the pinacol ester helps to reduce the concentration of the more reactive free boronic acid, thereby suppressing protodeboronation.
Q4: Should I use anhydrous conditions to prevent hydrolysis?
A4: Using anhydrous conditions is a highly effective strategy to prevent the hydrolysis of your boronic ester.[10][11] By minimizing the amount of water in the reaction, you directly inhibit the hydrolysis pathway. Recent studies have shown that transmetalation can occur directly from the boronic ester without prior hydrolysis, and anhydrous conditions can even lead to rate enhancements.[1][10] This approach often involves the use of anhydrous solvents and non-aqueous bases.
Troubleshooting Guide: Low Yields and Byproduct Formation
This section addresses specific issues you might encounter and provides a logical troubleshooting workflow.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to no conversion of starting materials | 1. Catalyst Inactivity: The palladium catalyst may be inactive due to oxidation or improper handling.[4] 2. Insufficient Base Strength: The base may not be strong enough to promote the formation of the active borate species.[7] 3. Significant Hydrolysis and Protodeboronation: Your boronic ester is being consumed by side reactions before it can couple.[9] | 1. Use a fresh, high-quality palladium precatalyst and ensure all reagents and solvents are properly degassed to remove oxygen.[4][9] 2. Switch to a stronger base, but be mindful of its compatibility with your substrates. If using anhydrous conditions, consider a base like potassium trimethylsilanolate (TMSOK).[11] 3. Implement strategies to minimize hydrolysis, such as using anhydrous conditions or a milder base like potassium fluoride (KF).[9] |
| Significant amount of protodeboronated byproduct (1-heptene) | 1. Presence of Water: Water acts as the proton source for protodeboronation.[9] 2. Strong Aqueous Base: The combination of a strong base and water accelerates protodeboronation.[9] | 1. Switch to anhydrous conditions. Use anhydrous solvents and a non-aqueous base.[10][11] Ensure all glassware is thoroughly dried. 2. If aqueous conditions are necessary, consider using a milder base such as K₂CO₃ or KF.[9] |
| Formation of homocoupled boronic ester byproduct | 1. Oxygen Contamination: The presence of oxygen can lead to the oxidative homocoupling of your boronic ester.[9] | 1. Ensure thorough degassing of all solvents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction setup and duration.[9] |
| Inconsistent reaction results | 1. Variable Water Content: Inconsistent amounts of water in your reagents or solvents can lead to variable rates of hydrolysis and side reactions. 2. Mass Transfer Issues in Biphasic Reactions: If using an aqueous base, inefficient stirring can lead to poor mixing and inconsistent reaction progress.[10] | 1. Standardize your procedure for drying solvents and handling reagents to ensure consistent water content. 2. For biphasic reactions, ensure vigorous stirring to maximize the interfacial area between the organic and aqueous phases.[9] |
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting Suzuki coupling reactions.
Experimental Protocols
Protocol 1: Suzuki Coupling under Anhydrous Conditions to Minimize Hydrolysis
This protocol is designed to minimize the hydrolysis of this compound by employing anhydrous conditions.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous base (e.g., Potassium trimethylsilanolate (TMSOK) or finely powdered, dry K₃PO₄, 2-3 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)
-
Anhydrous workup and purification reagents
Procedure:
-
Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide and the this compound.
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and backfilling with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of the inert gas, add the anhydrous base and the palladium precatalyst.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Place the flask in a preheated oil bath and stir at the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing the Suzuki Catalytic Cycle and the Competing Hydrolysis Pathway
Sources
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. orgsyn.org [orgsyn.org]
Technical Support Center: Suzuki-Miyaura Coupling with Alkenylboronic Esters
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the use of alkenylboronic esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction. Here, we move beyond standard protocols to address the nuanced challenges and side reactions that can arise during experimentation. Our goal is to provide you with the causal understanding needed to troubleshoot effectively and optimize your synthetic outcomes.
Part 1: Troubleshooting Guide
This section is structured in a question-and-answer format to directly address common problems encountered in the lab.
Q1: I'm observing a significant amount of a byproduct that corresponds to the protonated version of my alkenylboronic ester. What is this, and how can I prevent it?
A1: You are observing protodeboronation, a common and often frustrating side reaction.
Protodeboronation is the cleavage of the C–B bond and its replacement with a C–H bond, effectively destroying your nucleophile.[1] This reaction is primarily caused by a proton source, which is often residual water in the reaction medium, reacting with the alkenylboronic ester.[2] The propensity for this side reaction is highly dependent on the pH and the electronic nature of the alkenyl group.[3][4]
Causality & Mechanism: The reaction can proceed through several pathways. Under basic conditions, the boronic ester can form a boronate complex, which is then protonated by water or another proton source.[1] Electron-rich or sterically hindered alkenylboronic esters are particularly susceptible to this process.[5]
Troubleshooting Steps:
-
Employ Anhydrous Conditions: While some Suzuki-Miyaura protocols call for aqueous bases, water is the primary culprit for protodeboronation.[2]
-
Action: Use freshly distilled, anhydrous solvents. Dry glassware thoroughly in an oven before use. Use a glovebox or Schlenk line to maintain an inert atmosphere.
-
-
Modify Your Base Selection: The choice and strength of the base are critical. Strong bases can accelerate the formation of reactive boronate species that are prone to protonolysis.[6]
-
Action: Switch from strong bases like NaOH or KOH to milder, non-hydroxide bases. Potassium fluoride (KF) or cesium carbonate (Cs₂CO₃) are excellent alternatives that can minimize protodeboronation.[2]
-
-
Change the Boronic Ester: Pinacol esters are generally more stable than their corresponding boronic acids but can still undergo this side reaction.[7]
-
Action: If protodeboronation persists, consider converting the alkenylboronic ester to a more robust derivative, such as an MIDA (N-methyliminodiacetic acid) boronate, which is exceptionally stable and releases the boronic acid slowly under the reaction conditions.
-
Q2: My main byproduct is a symmetrical dimer of my alkenylboronic ester. Why is this homocoupling occurring?
A2: This side reaction is the homocoupling of your boronic ester, often driven by the presence of oxygen and/or Pd(II) species.
Homocoupling results in the formation of a symmetrical diene (R-R) from two molecules of your alkenylboronic ester (R-Bpin). While it can occur through several mechanisms, a common pathway involves the reaction of two boronic ester molecules on a Pd(II) center, followed by reductive elimination.[8][9] The presence of oxygen can facilitate the re-oxidation of Pd(0) to Pd(II), perpetuating this unwanted cycle.[2][10]
Troubleshooting Steps:
-
Ensure a Rigorously Inert Atmosphere: Oxygen is a key contributor to homocoupling.[10]
-
Action: Degas your solvent thoroughly using a "freeze-pump-thaw" method (at least three cycles) or by sparging with an inert gas (Argon or Nitrogen) for at least 30-60 minutes. Maintain a positive pressure of inert gas throughout the reaction setup and duration.
-
-
Use an Active Pd(0) Source: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), its reduction to the catalytically active Pd(0) may be incomplete or slow, leaving Pd(II) species available to promote homocoupling.[10]
-
Add a Mild Reductant: To scavenge any Pd(II) or residual oxygen, a mild reducing agent can be added.
-
Action: The addition of a small amount of a reducing agent, such as potassium formate, has been shown to effectively suppress homocoupling.[12]
-
Q3: The stereochemistry of my alkene product is scrambled (Z/E isomerization). How can I maintain the desired geometry?
A3: The stereochemical integrity of the alkenyl partner in a Suzuki-Miyaura coupling is not always guaranteed and is highly dependent on the palladium catalyst's ligand environment.
While the reaction mechanism is generally stereoretentive, Z-to-E isomerization can occur, especially with Z-alkenyl halides or boronic esters.[13] The precise mechanism of isomerization can be complex, but it is heavily influenced by the steric and electronic properties of the phosphine ligands coordinated to the palladium center.[14][15]
Troubleshooting Steps:
-
Optimize the Ligand: This is the most critical factor for controlling stereochemistry.
-
Action: For preserving Z-olefin geometry, ligands like tri(o-tolyl)phosphine (P(o-Tol)₃) have proven superior to more common ligands like triphenylphosphine (PPh₃) or bulky, electron-rich Buchwald-type ligands.[13] A screening of different phosphine ligands is highly recommended.
-
-
Control Reaction Temperature and Time: Prolonged reaction times at elevated temperatures can provide more opportunity for isomerization to occur.
-
Action: Monitor the reaction closely by TLC or GC/LC-MS. Aim to stop the reaction as soon as the starting material is consumed. If possible, try running the reaction at a lower temperature, even if it requires a longer reaction time, as this can sometimes favor the desired stereoisomer.
-
Part 2: Frequently Asked Questions (FAQs)
FAQ 1: What is the precise role of the base, and how does its choice affect side reactions?
The base in a Suzuki-Miyaura coupling serves a crucial function: it activates the organoboron species to facilitate the transmetalation step.[16] It does this by coordinating to the boron atom, forming a more nucleophilic "ate" complex (e.g., [R-B(OR)₃]⁻). This increased electron density on the boron center makes the transfer of the alkenyl group to the palladium center more favorable.[6]
The choice of base directly impacts the reaction equilibrium and the concentration of different boron species, which in turn influences side reactions:
-
Strong Hydroxide Bases (NaOH, KOH): Promote rapid formation of the borate anion but also increase the concentration of water, raising the risk of protodeboronation.[2][6]
-
Carbonates (K₂CO₃, Cs₂CO₃): Offer a good balance of reactivity and are less harsh than hydroxides, often reducing the rate of protodeboronation.
-
Phosphates (K₃PO₄): A strong base often used in challenging couplings, but its high basicity can be detrimental for sensitive substrates.
-
Fluorides (KF, CsF): Act as a mild base and the fluoride ion has a high affinity for boron, effectively promoting transmetalation while minimizing base-induced side reactions like protodeboronation.[2]
FAQ 2: How does the choice of solvent impact the reaction outcome?
The solvent plays a multifaceted role by influencing reagent solubility, catalyst stability, and the reactivity of the base.[17][18]
-
Aprotic Polar Solvents (e.g., DMF, MeCN): Can stabilize charged intermediates in the catalytic cycle. However, their coordinating ability can sometimes alter the behavior of the catalyst, even influencing selectivity in complex systems.[18][19]
-
Ethereal Solvents (e.g., Dioxane, THF): These are very common and generally good choices. They effectively dissolve many organic reagents and palladium complexes. THF is often preferred for its lower boiling point and better performance in some cases.[17]
-
Aromatic Solvents (e.g., Toluene): Non-polar and suitable for many couplings, especially when running under strictly anhydrous conditions.
-
Water/Solvent Mixtures: Often used to dissolve inorganic bases like K₂CO₃ or K₃PO₄. While this ensures the base is active, the presence of water increases the risk of protodeboronation and boronic ester hydrolysis.[20]
FAQ 3: Can alkenylboronic esters transmetalate directly, or must they first hydrolyze to the boronic acid?
This has been a topic of significant mechanistic study. The current understanding is that boronic esters can and do transmetalate directly without prior hydrolysis .[5] Kinetic studies have shown that different boronic esters transmetalate at vastly different rates, a phenomenon that would not be observed if they all had to first hydrolyze to the common boronic acid intermediate.[5] However, under many common reaction conditions that employ aqueous bases, a parallel pathway involving hydrolysis to the boronic acid, followed by formation of a borate and subsequent transmetalation, also occurs. The dominant pathway depends on the specific ester, base, and solvent system.
Table 1: Quick Reference Guide for Base and Solvent Selection
| Issue | Probable Cause | Recommended Base | Recommended Solvent | Rationale |
| Protodeboronation | Excess proton source (H₂O), strong base | KF, Cs₂CO₃, K₂CO₃ | Anhydrous Dioxane, Toluene, or THF | Minimizes water and uses a milder base to avoid excessive boronate formation.[2] |
| Homocoupling | O₂ contamination, excess Pd(II) | K₃PO₄, K₂CO₃ | Degassed Dioxane, THF | Ensure a robust base for the main reaction while rigorously excluding oxygen.[10] |
| Low Conversion | Poor base/reagent solubility | K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, THF/H₂O | Aqueous mixture ensures base is fully dissolved and active.[20] |
| Z/E Isomerization | Inappropriate ligand, high temperature | NaOt-Bu, K₃PO₄ | Ethanol, THF | Ligand choice is paramount; milder conditions can preserve stereochemistry.[13] |
Part 3: Visual Guides & Key Protocols
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Diagram 2: Competing Side Reaction Pathways
Caption: Major side reactions competing with the desired catalytic cycle.
Protocol: General Procedure for Minimizing Side Reactions
This protocol incorporates best practices to mitigate the common side reactions discussed above.
-
Preparation (Inert Atmosphere):
-
Place the alkenylboronic ester (1.0 equiv) and the aryl/alkenyl halide (1.2 equiv) into an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, add the base (e.g., K₂CO₃, finely powdered, 3.0 equiv).
-
Add the palladium precatalyst (e.g., Pd(P(o-Tol)₃)₂ for stereoretention, 1-3 mol%) and any additional ligand.
-
Via syringe, add the rigorously degassed solvent (e.g., anhydrous THF or Toluene, to a concentration of 0.1-0.2 M).
-
-
Reaction:
-
Place the vessel in a preheated oil bath set to the desired temperature (e.g., 80 °C).
-
Stir the reaction mixture vigorously to ensure proper mixing.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS, analyzing for the disappearance of the limiting reagent.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]
-
References
-
Cahiez, G., et al. (2012). "A Surprising Boronic Acid Homocoupling Process." The Journal of Organic Chemistry. Available at: [Link]
-
Worrell, B. T., et al. (2017). "An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters." Journal of the American Chemical Society. Available at: [Link]
-
Thomas, A. A., et al. (2017). "Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction." Journal of the American Chemical Society. Available at: [Link]
-
Worrell, B. T., et al. (2017). "An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles." PubMed. Available at: [Link]
-
Liu, R., et al. (2021). "Stereodivergent Access to Trisubstituted Alkenylboronate Esters through Alkene Isomerization." Organic Letters. Available at: [Link]
-
Kallman, N., et al. (2011). "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction." Organic Process Research & Development. Available at: [Link]
- This citation was not used in the final response.
-
Lloyd-Jones, G. C., et al. (2016). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids." Journal of the American Chemical Society. Available at: [Link]
-
Neto, B. A. D., et al. (2014). "Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction." Chemistry – A European Journal. Available at: [Link]
-
Cahiez, G., et al. (2012). "Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions." ResearchGate. Available at: [Link]
- This citation was not used in the final response.
-
Lloyd-Jones, G. C., et al. (2022). "In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents." Accounts of Chemical Research. Available at: [Link]
-
de Lambert de Boisjan, A., et al. (2021). "Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki-Miyaura Cross-Coupling Reactions." Helvetica Chimica Acta. Available at: [Link]
-
Vantourout, J. C., et al. (2020). "Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings." The Journal of Organic Chemistry. Available at: [Link]
-
"Protodeboronation." Wikipedia. Accessed January 2024. Available at: [Link]
-
Schmidt, J., et al. (2022). "Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters." Journal of the American Chemical Society. Available at: [Link]
-
Molander, G. A., et al. (2003). "Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides." The Journal of Organic Chemistry. Available at: [Link]
- This citation was not used in the final response.
-
Lipshutz, B. H., et al. (2012). "Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings." PubMed. Available at: [Link]
-
Lipshutz, B. H., et al. (2012). "Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings." The Journal of Organic Chemistry. Available at: [Link]
-
"Suzuki-Miyaura Coupling." Chemistry LibreTexts. Accessed January 2024. Available at: [Link]
- This citation was not used in the final response.
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- This citation was not used in the final response.
- This citation was not used in the final response.
-
Lipshutz, B. H., et al. (2016). "Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings." ACS Figshare. Available at: [Link]
-
Vantourout, J. C., et al. (2020). "Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings." ResearchGate. Available at: [Link]
- This citation was not used in the final response.
-
"Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs. Accessed January 2024. Available at: [Link]
-
"Mechanism of the Suzuki Coupling." Organic Chemistry Portal. Accessed January 2024. Available at: [Link]
- This citation was not used in the final response.
- This citation was not used in the final response.
- This citation was not used in the final response.
-
"Mastering Suzuki Coupling: The Role of Vinylboronic Acid Pinacol Ester." ChemBeq. Accessed January 2024. Available at: [Link]
- This citation was not used in the final response.
- This citation was not used in the final response.
- This citation was not used in the final response.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. Yoneda Labs [yonedalabs.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 14. Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. acs.figshare.com [acs.figshare.com]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. arodes.hes-so.ch [arodes.hes-so.ch]
- 18. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Purification of trans-1-Heptenylboronic acid pinacol ester
Introduction
Welcome to the technical support center for the purification of trans-1-Heptenylboronic acid pinacol ester. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and structurally similar alkenylboronic acid pinacol esters (Bpins). The purification of these valuable synthetic intermediates by chromatography can present unique challenges, primarily due to their sensitivity and interaction with common stationary phases. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these challenges and achieve high-purity products.
Our approach is grounded in explaining the fundamental chemical principles behind the recommended procedures, empowering you to make informed decisions and adapt methodologies to your specific experimental context.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most common issues encountered during the chromatographic purification of this compound and related compounds.
Issue 1: Low or No Recovery from Silica Gel Chromatography
Q: I'm attempting to purify this compound on a standard silica gel column, but I'm experiencing very low recovery. My TLC analysis shows significant tailing, or the spot remains at the baseline. What's causing this?
A: This is a frequently encountered problem and typically stems from two primary sources:
-
Strong Adsorption to Silica: The boron atom in the pinacol ester is Lewis acidic, while the surface of silica gel is populated with Lewis basic silanol groups (Si-OH). This leads to strong adsorption of the boronic ester onto the stationary phase, preventing its elution with non-polar to moderately polar solvent systems.[1][2] This can result in significant product loss on the column.[1]
-
On-Column Hydrolysis: Standard silica gel is inherently acidic and can hold residual water. These conditions can promote the hydrolysis of the pinacol ester back to the more polar trans-1-Heptenylboronic acid.[1][3] The resulting boronic acid is much more polar and will not elute with typical non-polar organic solvents, remaining adsorbed at the top of the column.[1]
Solutions & Optimization Strategies:
-
Deactivate the Silica Gel: You can mitigate the acidity and adsorptive nature of the silica gel through pre-treatment.
-
Base Treatment: Prepare a slurry of your silica gel in the chosen eluent and add a small amount (typically 0.1-1% v/v) of a non-nucleophilic base like triethylamine (NEt₃). The triethylamine will neutralize the acidic silanol sites, reducing both hydrolysis and strong adsorption.
-
Boric Acid Impregnation: Treating the silica gel with a boric acid solution can suppress the undesired over-adsorption of pinacol esters, leading to significantly improved recovery.[1][2][4] This method is particularly effective for both thin-layer chromatography (TLC) and flash column chromatography.[2][4]
-
-
Use an Alternative Stationary Phase:
-
Neutral Alumina: For less polar boronic esters, neutral alumina can be an excellent alternative to silica gel, as it lacks the acidic silanol groups responsible for degradation and adsorption.[5]
-
Celite or Silica Plug: If your primary goal is to remove baseline impurities or catalyst residues, a short plug of Celite or silica gel can be sufficient.[6] This minimizes the contact time between your compound and the stationary phase, reducing the risk of decomposition.
-
-
Solvent System Modification:
-
For particularly stubborn compounds, consider using alternative solvent systems. Systems like dichloromethane, hexanes/ether, or toluene may offer different selectivity and reduce interactions with the stationary phase.[7]
-
Issue 2: Product Decomposition or Hydrolysis During Purification
Q: My post-column NMR analysis shows the presence of the corresponding boronic acid, indicating my pinacol ester is hydrolyzing during purification. How can I prevent this?
A: Pinacol esters are susceptible to hydrolysis, a reaction that can be catalyzed by acid, base, or even residual water in your solvents or on your stationary phase.[1][8] Preventing this requires careful control of the experimental conditions.
Solutions & Optimization Strategies:
-
Ensure Anhydrous Conditions: Rigorously dry all solvents and glassware before use. If the compound is particularly sensitive, perform all chromatographic steps under an inert atmosphere (e.g., Nitrogen or Argon).[1]
-
Avoid Protic Solvents in Reversed-Phase HPLC: If you are using reversed-phase HPLC (RP-HPLC), the aqueous and alcohol-containing mobile phases are a common source of on-column hydrolysis.[1][9][10]
-
Optimize RP-HPLC Conditions: To minimize hydrolysis in RP-HPLC, use a stationary phase with low silanol activity.[9] Employ non-aqueous, aprotic diluents like acetonitrile or THF for sample preparation.[11][12] Running the separation with highly basic mobile phases (pH ~12) has also been shown to stabilize certain pinacolonate esters.[11]
-
-
Consider Derivatization: For extremely challenging separations, converting the boronic ester to a more stable derivative for purification can be an effective strategy. For example, conversion to a diethanolamine (DEA) boronate often results in a crystalline solid that is more amenable to purification.[7]
Issue 3: Difficulty in Separating from Starting Materials or Byproducts
Q: I'm having trouble separating my this compound from unreacted starting materials like bis(pinacolato)diboron (B₂pin₂). What purification strategy should I adopt?
A: When standard chromatography fails to provide the necessary resolution, alternative purification techniques or derivatization strategies are often required.
Solutions & Optimization Strategies:
-
Recrystallization/Trituration: If your product is a solid, recrystallization can be a highly effective method for purification.[5][7] If it is an oil, trituration with a solvent in which the impurities are soluble but the product is not can be effective.[5]
-
Use Crude Material: In many instances, particularly for subsequent Suzuki-Miyaura coupling reactions, it is possible to use the crude boronic acid pinacol ester directly after a simple filtration through a plug of Celite or silica to remove catalyst residues and inorganic salts.[6] The viability of this approach depends on the tolerance of the next reaction step to the specific impurities present.
-
Derivatization to MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are significantly more stable towards chromatography on silica gel than their pinacol counterparts.[7] They can often be easily purified and then deprotected back to the boronic acid if needed.
Experimental Protocols & Data
Protocol 1: Preparation of Boric Acid-Impregnated Silica Gel
This protocol describes a method to prepare silica gel that is less adsorptive towards boronic esters, improving recovery and chromatographic performance.[2][4]
Materials:
-
Silica gel for flash chromatography
-
Boric acid (H₃BO₃)
-
Methanol
-
Ethanol
-
Rotary evaporator or vacuum oven
Procedure:
-
Prepare a 5% w/v solution of boric acid in methanol. For every 100 g of silica gel, you will need approximately 550 mL of this solution.
-
In a suitable flask, create a slurry of the silica gel in the boric acid/methanol solution.
-
Gently agitate or swirl the slurry for 1 hour at room temperature.
-
Remove the solvent by filtration using a Büchner funnel.
-
Wash the treated silica gel thoroughly with ethanol (approximately 600 mL for 100 g of silica).
-
Dry the silica gel completely under vacuum, for instance, at 60°C for 1.5 hours, until it becomes a free-flowing powder.
-
The boric acid-impregnated silica gel is now ready for column packing.
Data Presentation: TLC Analysis on Standard vs. Boric Acid-Treated Silica
The following table summarizes the reduction in baseline adsorption for a model compound when analyzed by Thin Layer Chromatography (TLC) on standard silica versus boric acid-treated silica (B-TLC).[2] A lower percentage at Rf = 0 indicates less over-adsorption and better chromatographic behavior.
| Compound | TLC Plate Type | % at Rf ≈ 0 (Baseline) | % at Eluted Rf |
| 2,7-diborylnaphthalene | Standard Silica | 44% | 56% |
| 2,7-diborylnaphthalene | Boric Acid-Treated | 28% | 72% |
Visualization of Workflows
Troubleshooting Flowchart for Bpin Purification
Caption: A flowchart for troubleshooting common issues in Bpin purification.
Derivatization Strategies for Challenging Purifications
Caption: Common derivatization pathways for purifying challenging Bpin esters.
References
- BenchChem. (2025).
- Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(9), 972-973.
- Spring, A. W., et al. (2012). Sensitive Thin-Layer Chromatography Detection of Boronic Acids Using Alizarin. Synthesis, 44(15), 2411-2414.
- ResearchGate. (n.d.). Sensitive Thin-Layer Chromatography Detection of Boronic Acids Using Alizarin.
- ResearchGate. (n.d.). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters.
- Li, Y., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 219-225.
- RSC Publishing. (n.d.).
- The Royal Society of Chemistry. (n.d.).
- Gary, A. M., & Vedejs, E. (2008). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. Organic Letters, 10(19), 4319–4322.
- Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
- ACS Publications. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters.
- CoLab. (2012).
- ResearchGate. (n.d.). On‐Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods.
- ResearchGate. (2016). How to purify boronic acids/boronate esters?.
- Reddit. (2022). Purification of alkyl Bpin/other alkyl boronic esters. r/Chempros.
- Reddit. (2023).
- ResearchGate. (2024). How to purify boronate esters?.
- Taylor & Francis Online. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC.
- Shirakawa, K., Arase, A., & Hoshi, M. (2004). Preparation of (E)-1-alkenylboronic acid pinacol esters via transfer of alkenyl group from boron to boron. Synthesis, 2004(11), 1814-1820.
- Sigma-Aldrich. (n.d.). trans-1-Hepten-1-ylboronic acid pinacol ester 97.
- ResearchGate. (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study.
- MDPI. (n.d.).
- Magritek. (2024). Transesterification of Pinacol Arylboronic Ester - How to monitor heterogeneous reactions online by benchtop NMR.
- Gioia, B., et al. (2020). Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes.
- Supporting Information: Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters.
- ChemicalBook. (n.d.). 1-BOC-PYRROLE-2-BORONIC ACID, PINACOL ESTER(1072944-98-9) 1H NMR spectrum.
- Organic Chemistry Portal. (n.d.). Preparation of (E)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
Technical Support Center: Managing Protodeboronation of trans-1-Heptenylboronic Acid Pinacol Ester
Last Updated: 2026-01-13
Introduction
Welcome to the technical support guide for trans-1-heptenylboronic acid pinacol ester. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent in their synthetic endeavors, particularly in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.
A primary challenge encountered with vinyl boronic esters is their susceptibility to protodeboronation, a decomposition pathway where the carbon-boron (C-B) bond is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] This undesired side reaction consumes the starting material, leading to reduced yields of the target molecule and the formation of 1-heptene as a significant byproduct.[1] Understanding the factors that promote this decomposition is crucial for optimizing reaction conditions and ensuring reproducible results. This guide provides in-depth troubleshooting advice, preventative best practices, and analytical protocols to help you mitigate and manage protodeboronation effectively. While vinyl boronic acids are generally observed to undergo protodeboronation very slowly, the specific conditions of a catalytic reaction can accelerate this process.[2][3]
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound has a low yield, and I've isolated 1-heptene. What is happening?
A: The formation of 1-heptene is a classic indicator of protodeboronation. This side reaction competes with the desired catalytic cycle, consuming your boronic ester.[1] It is often promoted by the presence of excess water, elevated temperatures, and the choice of base.[4][5] The key to improving your yield is to accelerate the rate of the desired cross-coupling reaction so that it significantly outpaces the rate of protodeboronation.
Q2: I used the pinacol ester to protect the boronic acid. Why is protodeboronation still an issue?
A: While pinacol esters are more stable than their corresponding boronic acids, they are not immune to protodeboronation, especially under the basic conditions required for Suzuki-Miyaura coupling.[6][7][8] The base promotes the hydrolysis of the ester to the boronic acid or boronate species, which then undergoes protodeboronation.[7][9] The stability offered by the pinacol ester is not absolute and is highly dependent on the reaction conditions.[7]
Q3: Can my choice of base make protodeboronation worse?
A: Absolutely. The type, strength, and concentration of the base are critical factors.[10] Strong aqueous bases, especially at high concentrations, can accelerate the hydrolysis of the pinacol ester and subsequent protodeboronation.[11][12][13] Weaker bases or non-aqueous conditions are often preferred to minimize this side reaction.[4][14]
Q4: How should I store my this compound to ensure its stability?
A: Store the reagent in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[4][15] Refrigeration is recommended. Avoid exposure to atmospheric moisture and light. Before use, allow the container to warm to room temperature before opening to prevent condensation from forming inside.
In-Depth Troubleshooting Guide
Problem: Significant Formation of 1-Heptene Byproduct (>10%)
This is the most direct evidence of protodeboronation. The goal is to adjust conditions to favor the productive cross-coupling pathway.
Causality & Explanation
Protodeboronation of vinyl boronic esters can be catalyzed by both acid and base, but in the context of Suzuki coupling, the base-mediated pathway is the primary concern.[1][2][9] The mechanism generally involves the formation of a tetracoordinate boronate species, which is more susceptible to cleavage by a proton source (typically water).[1] If the transmetalation step in the Suzuki cycle is slow relative to this decomposition, significant byproduct formation will occur.[16][17]
Solutions & Experimental Protocols
-
Optimize the Base: The choice of base is paramount.
-
Action: Switch from strong, highly aqueous bases (like NaOH, KOH) to weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) or organic bases.[18] Cesium carbonate is often effective as it is strong enough to promote the catalytic cycle but is less prone to causing hydrolysis.
-
Protocol: Set up a series of small-scale test reactions, keeping all other parameters constant, to screen different bases. Analyze the reaction mixture at a set time point (e.g., 2 hours) by GC-MS or ¹H NMR to quantify the ratio of desired product to 1-heptene.
-
-
Minimize Water Content: Water is the proton source for the undesired reaction.[19]
-
Action: Use anhydrous, degassed solvents.[4] While some water is often necessary for the activity of certain bases (like K₃PO₄), the amount should be minimized. A common starting point is a solvent system like 1,4-dioxane with a minimal amount of water (e.g., a 10:1 ratio).[16]
-
Protocol: Dry your solvent over molecular sieves. Ensure all glassware is oven-dried before use. Prepare your base solution and add it carefully, controlling the water equivalence.
-
-
Increase Catalytic Activity: A faster Suzuki coupling will outcompete protodeboronation.
-
Action: Switch to a more active catalyst system. For vinyl boronic esters, palladium catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands are often more effective than traditional Pd(PPh₃)₄.[4]
-
Protocol: Screen a panel of modern palladium precatalysts and ligands. For example, compare the performance of Pd(PPh₃)₄ with [Pd(IPr)Cl₂]₂ or a G3-XPhos precatalyst under your optimized base and solvent conditions.
-
Problem: Inconsistent Reaction Yields Between Batches
Inconsistency often points to reagent degradation or subtle variations in reaction setup.
Causality & Explanation
This compound can slowly degrade upon storage if not handled properly.[4] Variability in solvent water content, the effectiveness of degassing, or the quality of the base can also lead to inconsistent levels of protodeboronation.
Solutions & Experimental Protocols
-
Verify Reagent Quality:
-
Action: Before use, check the purity of your boronic ester using ¹H NMR. Look for the characteristic vinyl protons and the pinacol methyl singlet. Compare the integration to an internal standard to confirm its concentration if it's in solution. The presence of signals corresponding to 1-heptene or hydrolyzed boronic acid indicates degradation.
-
Protocol: Dissolve a small sample of the boronic ester in CDCl₃. The vinylic protons should appear as distinct doublets or multiplets. The 12 protons of the pinacol group should integrate to a sharp singlet around 1.2-1.3 ppm.
-
-
Standardize Reaction Setup:
-
Action: Follow a strict, standardized procedure for every reaction. This includes the method and duration of degassing (e.g., sparging with argon for 30 minutes), the source and age of solvents and reagents, and the precise order of addition.[20]
-
Workflow Diagram:
Caption: Standardized workflow for reproducible Suzuki-Miyaura coupling.
-
Understanding the Mechanism of Protodeboronation
Protodeboronation can occur via different pathways depending on the pH of the medium. In Suzuki-Miyaura coupling, which is conducted under basic conditions, the base-mediated pathway is the most relevant.
-
Activation of the Boronic Ester: The base (OH⁻) attacks the Lewis acidic boron atom of the pinacol ester. This may lead to hydrolysis, forming the boronic acid, which is then deprotonated to form a tetracoordinate 'ate' complex, the hydroxyboronate [R-B(OH)₃]⁻.[1][9]
-
Protonolysis: This activated boronate species reacts with a proton source (H₂O). The C-B bond is cleaved as the vinyl group is protonated, yielding 1-heptene and boric acid/borate salts.[1][19]
Caption: Simplified mechanism of base-mediated protodeboronation.
Best Practices for Prevention
Proactive measures are the most effective strategy for minimizing protodeboronation.
| Strategy | Action | Rationale |
| Reagent Handling | Store this compound under an inert atmosphere, refrigerated, and protected from light. | Prevents gradual hydrolysis and oxidative degradation over time.[4][15] |
| Solvent Choice | Use high-purity, anhydrous, and thoroughly degassed solvents (e.g., dioxane, toluene, 2-MeTHF). | Minimizes the concentration of the key reagents for protodeboronation: water and oxygen.[4][5] |
| Base Selection | Favor weaker bases like K₂CO₃ or K₃PO₄ over strong hydroxides. Use the minimum amount necessary for catalysis (typically 2-3 equivalents). | Reduces the rate of ester hydrolysis and formation of the highly reactive boronate species.[4][10] |
| Temperature Control | Run the reaction at the lowest temperature that allows for an efficient rate of coupling (often 80-110 °C). | While higher temperatures accelerate both reactions, the activation energy for protodeboronation can sometimes be lower, making it more competitive at elevated temperatures.[5][16] |
| Catalyst Efficiency | Employ a highly active catalyst system to ensure the desired reaction is fast. | A rapid catalytic turnover consumes the boronic ester in the productive pathway before it has time to decompose.[1][17] |
Analytical Methods for Detection & Quantification
Accurate monitoring is essential for effective troubleshooting. Both ¹H and ¹¹B NMR spectroscopy can be powerful tools.[21][22][23]
Protocol: ¹H NMR Spectroscopy for Reaction Monitoring
This method allows for the direct quantification of starting material, product, and the 1-heptene byproduct.
-
Sample Preparation: Carefully quench a small aliquot (e.g., 0.1 mL) of the reaction mixture and extract it into a suitable solvent (e.g., ethyl acetate). Filter through a small plug of silica gel to remove palladium salts and evaporate the solvent.
-
NMR Analysis: Dissolve the residue in a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard with a singlet peak in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene).
-
Data Processing:
-
Identify a characteristic, well-resolved peak for each species:
-
Product: A specific aromatic or vinylic proton.
-
This compound: A vinylic proton (e.g., the doublet at ~6.5 ppm).
-
1-Heptene: A vinylic proton (e.g., the multiplet at ~5.8 ppm).
-
Internal Standard: The singlet peak.
-
-
Integrate these peaks carefully.
-
Calculate the relative molar ratio of the components to determine the conversion and the extent of protodeboronation.
-
Protocol: ¹¹B NMR Spectroscopy for Reagent Quality Control
¹¹B NMR is highly effective for assessing the purity of the starting boronic ester.[24]
-
Sample Preparation: Dissolve a sample of the this compound in an appropriate solvent (e.g., CDCl₃ or acetone-d₆).
-
NMR Acquisition: Acquire a proton-decoupled ¹¹B NMR spectrum.
-
Analysis:
-
A pure pinacol ester will show a characteristic sharp singlet in the range of δ 25-35 ppm.
-
The presence of a broader peak around δ 15-25 ppm may indicate the formation of boroxines (anhydrides) or other hydrolyzed species.[25]
-
A peak near δ 3-5 ppm could indicate the formation of a tetracoordinated boronate species if a base or fluoride is present.[21]
-
References
-
Protodeboronation. Wikipedia. [Link]
-
Development of Organic Transformations Based on Protodeboronation. ACS Publications. [Link]
-
Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate. [Link]
-
Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids - pH-rate profiles, auto-catalysis and disproportionation. Royal Society of Chemistry. [Link]
-
Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model. Morressier. [Link]
-
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
-
Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science (RSC Publishing). [Link]
-
Teaching water new tricks through boron coordination: Applications to green and sustainable synthesis. National Institutes of Health (NIH). [Link]
-
Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. [Link]
-
Protodeboronation. Organic Chemistry Portal. [Link]
-
Protodeboronation and its application in synthesis. ResearchGate. [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health (NIH). [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. [Link]
-
Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Semantic Scholar. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH). [Link]
-
Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. ResearchGate. [Link]
-
Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. [Link]
-
"Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. PubMed. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library. [Link]
-
Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. ACS Publications. [Link]
-
Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au. [Link]
-
For the pro's (Suzuki). Reddit. [Link]
-
A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. National Institutes of Health (NIH). [Link]
-
Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. ACS Publications. [Link]
-
Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. PubMed Central. [Link]
-
Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature? Reddit. [Link]
-
Protodeboronation product. Reddit. [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]
-
Stopped‐Flow F NMR Spectroscopic Analysis of a Protodeboronation Proceeding at the Sub‐Second Time‐Scale. ResearchGate. [Link]
-
11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. [Link]
-
Boron NMR Spectroscopy. Magritek. [Link]
-
ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]
-
Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Reddit. [Link]
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 11. Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model [morressier.com]
- 12. researchgate.net [researchgate.net]
- 13. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 14. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
- 16. reddit.com [reddit.com]
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- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Boron NMR Spectroscopy - Magritek [magritek.com]
- 25. reddit.com [reddit.com]
Technical Support Center: Optimizing Suzuki Reactions with trans-1-Heptenylboronic Acid Pinacol Ester
Welcome to our dedicated technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions involving trans-1-heptenylboronic acid pinacol ester. This resource is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency, yield, and stereochemical purity of their reactions. Here, we address common challenges and provide in-depth, field-proven insights in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling with this compound is giving low to no yield. What are the primary factors I should investigate?
Low conversion is a frequent hurdle in Suzuki couplings. The issue often lies within one of the core components of the catalytic cycle. Here’s a systematic approach to troubleshooting:
-
Catalyst Activity and Loading: Ensure your palladium source and ligand are active. Palladium(II) precatalysts require in situ reduction to the active Pd(0) species.[1][2] If you suspect catalyst deactivation, consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more robust precatalyst system like a palladacycle.[1][3] The initial catalyst loading is a critical parameter to optimize.[4]
-
Oxygen Contamination: The presence of oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the homocoupling of the boronic ester.[1] It is crucial to ensure your solvent is properly degassed and the reaction is maintained under an inert atmosphere (Argon or Nitrogen).
-
Inefficient Transmetalation: The transfer of the vinyl group from boron to palladium is a key step. This process is highly dependent on the choice of base and solvent.[2][5] For vinylboronic acid pinacol esters, a common challenge is the slow hydrolysis of the ester to the more reactive boronic acid. The presence of a small amount of water can be beneficial.[2][6]
-
Substrate Quality: Verify the purity of your this compound. Impurities can interfere with the catalyst. Additionally, boronic esters can be susceptible to protodeboronation, especially under harsh basic conditions.[2][7]
Q2: What is a good starting point for catalyst loading, and how do I optimize it for my specific reaction?
A typical starting point for catalyst loading in Suzuki reactions ranges from 0.5 to 5 mol%.[2][4] However, for cost-effectiveness and to minimize residual palladium in the final product, it's desirable to use the lowest possible catalyst loading.[8][9][10][11]
Experimental Protocol for Optimizing Catalyst Loading:
-
Reaction Setup: Prepare a series of identical reactions in parallel vials. To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[1]
-
Inert Atmosphere: Seal the vials with septa and purge with argon or nitrogen for 5-10 minutes.[1]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) at varying concentrations (e.g., 2 mol%, 1 mol%, 0.5 mol%, 0.1 mol%, 0.05 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.[1]
-
Reaction Monitoring: Heat the reactions to the desired temperature (a good starting point is 80-100 °C) and monitor the progress by TLC, GC-MS, or LC-MS at regular intervals.[1][2][12]
-
Analysis: After a set time, quench the reactions and analyze the conversion and yield for each catalyst loading.
Data Presentation: Catalyst Loading Optimization
| Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Yield (%) |
| 2.0 | 4 | >99 | 95 |
| 1.0 | 4 | >99 | 94 |
| 0.5 | 4 | 95 | 90 |
| 0.1 | 4 | 75 | 70 |
| 0.05 | 4 | 50 | 45 |
This is example data and will vary based on specific reaction conditions.
Causality Behind Experimental Choices:
-
Parallel Reactions: This approach minimizes variability and allows for direct comparison of the effect of catalyst loading.
-
Inert Atmosphere: Crucial for preventing catalyst deactivation and unwanted side reactions.[1]
-
Monitoring Progress: Allows you to determine the point at which the reaction has gone to completion and to identify stalling reactions.[13][14]
Q3: I'm observing isomerization of my trans double bond to the cis isomer. How can I prevent this?
Maintaining the stereochemistry of the vinylboronic ester is critical. Isomerization from trans to cis can occur, and the extent is often dictated by the ligand on the palladium catalyst.[15]
-
Ligand Choice: The choice of phosphine ligand can significantly influence the stereochemical outcome.[15][16] For preserving the geometry of vinyl groups, ligands that promote rapid reductive elimination are preferred. While bulky, electron-rich ligands are often used to facilitate oxidative addition with challenging substrates, they might also influence the lifetime of intermediates where isomerization can occur.[2][3] Experimenting with different ligands is recommended. For example, Pd(P(o-Tol)₃)₂ has been shown to be effective in maintaining Z-olefin geometry in some cases.[15]
-
Reaction Temperature: Higher temperatures can sometimes contribute to isomerization.[2] It is advisable to run the reaction at the lowest temperature that still provides a reasonable reaction rate.
Experimental Workflow for Ligand Screening:
Caption: Workflow for screening different phosphine ligands to minimize isomerization.
Q4: My boronic ester seems to be decomposing. What are the likely causes and solutions?
This compound, while more stable than its corresponding boronic acid, can still undergo decomposition.[17] The primary pathway for decomposition is protodeboronation, where the C-B bond is cleaved and replaced with a C-H bond.[7]
-
Harsh Basic Conditions: Strong bases, especially in the presence of water, can promote protodeboronation.[2]
-
Elevated Temperatures: Higher temperatures can accelerate the rate of decomposition.[2]
Troubleshooting Strategies:
-
Milder Bases: Switch to a milder base such as K₃PO₄, Cs₂CO₃, or even KF.[2][18] The choice of base can be critical and should be screened.[19][20]
-
Anhydrous Conditions: For highly sensitive substrates, employing strictly anhydrous conditions with bases like potassium trimethylsilanolate (TMSOK) can be beneficial.[2]
-
Lower Temperature: Run the reaction at the lowest effective temperature.[2]
Logical Relationship: Base Strength and Protodeboronation
Caption: The relationship between base strength and the competing pathways of desired coupling versus protodeboronation.
Q5: How do I choose the optimal solvent and base combination for my reaction?
The solvent and base work in concert to facilitate the Suzuki-Miyaura coupling.[5][19][20] The solvent must solubilize the reactants and the catalyst, while the base plays a crucial role in the transmetalation step.[21][22]
-
Solvent Choice: Common solvents for Suzuki reactions include ethereal solvents (e.g., dioxane, THF), aromatic hydrocarbons (e.g., toluene), and polar aprotic solvents (e.g., DMF).[21] Often, a mixture of an organic solvent with water is beneficial to dissolve the inorganic base and facilitate the hydrolysis of the boronic ester.[6][8] However, the solvent's influence can sometimes be less pronounced than other parameters like temperature and base.[23]
-
Base Selection: The choice of base is critical.[19][20] Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH).[21] The strength and solubility of the base can significantly impact the reaction rate and yield.[5][22] For instance, K₃PO₄ is often a good choice for boronic esters as it is effective at promoting the reaction while being less harsh than hydroxides.[2]
A Note on Green Chemistry: Whenever possible, consider using greener solvents. Water has been shown to be an effective medium for some Suzuki-Miyaura couplings, even with low catalyst loadings.[8][9][10][11][24]
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting.
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
References
- Dalton Transactions. (2011).
- Semantic Scholar. (n.d.).
- ResearchGate. (2011).
- Dalton Transactions. (2011).
- Journal of Organic Chemistry. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings.
- Benchchem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- MDPI. (2020).
- Benchchem. (n.d.). Overcoming low yields in Suzuki coupling with functionalized boronic acids.
- ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction....
- NIH. (2020).
- Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling.
- Wikipedia. (n.d.). Suzuki reaction.
- Chemical Society Reviews. (2013). Selection of boron reagents for Suzuki–Miyaura coupling.
- Advion. (n.d.). SUZUKI REACTION MONITORING.
- NIH. (n.d.).
- ResearchGate. (2025). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings.
- (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- NIH. (n.d.). Organoborane coupling reactions (Suzuki coupling).
- ResearchGate. (n.d.). Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Suzuki-Miyaura.
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- ResearchGate. (n.d.). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a.
- ACS Publications. (1997).
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?.
- (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
- FULIR. (n.d.).
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- ACS Publications. (n.d.). Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity.
- ResearchGate. (n.d.). Optimization of catalyst loading for Suzuki-Miyaura coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ACS Catalysis. (2024).
- ChemRxiv. (n.d.).
- ResearchGate. (n.d.). Reaction Optimization of a Suzuki‐Miyaura Cross‐Coupling Using Design of Experiments.
- ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?.
- NIH. (2018).
- (n.d.). Mastering Suzuki Coupling: The Role of Vinylboronic Acid Pinacol Ester.
- ResearchGate. (2025).
- NIH. (n.d.).
- (n.d.).
Sources
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 5. arodes.hes-so.ch [arodes.hes-so.ch]
- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. Suzuki–Miyaura cross-coupling coupling reactions with low catalyst loading: a green and sustainable protocol in pure water - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Suzuki-Miyaura cross-coupling coupling reactions with low catalyst loading: a green and sustainable protocol in pure water. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki–Miyaura cross-coupling coupling reactions with low catalyst loading: a green and sustainable protocol in pure water - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. shoko-sc.co.jp [shoko-sc.co.jp]
- 13. vapourtec.com [vapourtec.com]
- 14. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 15. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. Yoneda Labs [yonedalabs.com]
- 18. Suzuki Coupling [organic-chemistry.org]
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- 23. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification After Reactions with trans-1-Heptenylboronic Acid Pinacol Ester
Welcome to the technical support center for post-reaction purification involving trans-1-heptenylboronic acid pinacol ester. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with removing boron-containing impurities from reaction mixtures. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.
Frequently Asked Questions (FAQs)
Q1: What are the most common boron-containing impurities I should expect after a reaction with this compound?
A1: After a typical cross-coupling reaction (e.g., Suzuki-Miyaura), you will likely encounter a few characteristic impurities originating from the boronic ester reagent.[1][2] These include:
-
Unreacted this compound : The starting material itself, which may co-elute with your product due to similar non-polar characteristics.
-
trans-1-Heptenylboronic acid : This is the hydrolysis product of the pinacol ester. Its formation is often catalyzed by exposure to water or acidic conditions, such as on standard silica gel.[3] It is significantly more polar than the parent ester.
-
Boric Acid (H₃BO₃) and Pinacol : Byproducts from the decomposition or hydrolysis of the boronic ester.
-
Homocoupled Byproducts : Dimers of the heptenyl group can sometimes form.
-
Boroxines : These are trimeric anhydrides of the boronic acid, which can form upon dehydration. They can complicate NMR analysis but are generally reactive and can be converted back to the boronic acid during an aqueous workup.
Q2: My product and the boron impurities have very similar Rf values on TLC. Why is separation so difficult?
A2: This is a frequent challenge. The difficulty stems from two primary factors:
-
Polarity Overlap : Your desired product may have a polarity very close to that of the unreacted pinacol ester, making chromatographic separation difficult with standard solvent systems.[4]
-
On-Column Hydrolysis : Standard silica gel is weakly acidic. This acidity can hydrolyze the pinacol ester to the corresponding boronic acid during the column run.[5] This creates a polar, streaking impurity that is difficult to remove and often leads to poor recovery of the desired compound.[6]
Q3: Can I proceed to the next synthetic step using the crude product mixture without purification?
A3: In some instances, this is possible, particularly if the subsequent reaction is robust and insensitive to the specific impurities present.[7] For example, a simple filtration through a plug of Celite or silica to remove palladium catalyst might suffice.[7] However, for most applications, especially in drug development, the presence of boron impurities can interfere with subsequent steps or biological assays. We strongly recommend purification to ensure reproducibility and purity of the final compound.
Troubleshooting Guide: From Workup to Pure Compound
This section addresses specific experimental issues in a problem-solution format. We explain the underlying chemistry of the problem and provide actionable solutions.
Issue 1: Residual Boron Impurities Detected After Standard Aqueous Workup
You've performed a standard aqueous extraction, but your ¹H NMR or LC-MS still shows signs of boronic acid or other boron-containing species.
-
Underlying Cause: Boronic acids are weakly acidic and can have some solubility in organic solvents, especially if the organic layer contains alcohols or other protic solvents. A simple water or brine wash may be insufficient for their complete removal. Highly polar impurities like boric acid may not be fully extracted.[8]
-
Solutions:
-
Basic Aqueous Wash: Convert the acidic boron impurities into their highly water-soluble boronate salts.[9][10] This is often the most effective first-line solution.
-
Azeotropic Removal with Methanol: Convert boron impurities into volatile trimethyl borate, which can be easily removed under reduced pressure.[8][11] This is a classic and highly effective technique for removing trace amounts of boric acid.[12]
-
Issue 2: Product Co-elutes with Impurities or Streaks During Silica Gel Chromatography
You're attempting flash chromatography, but you observe poor separation, significant streaking of your compound, or loss of material on the column.
-
Underlying Cause: The Lewis acidic silanol groups on the surface of standard silica gel can strongly and sometimes irreversibly adsorb boronic esters.[6] This interaction can also catalyze the hydrolysis of the ester to the more polar boronic acid, which then streaks down the column.[4][5]
-
Solutions:
-
Use Boric Acid-Impregnated Silica Gel: This is a highly effective method to passivate the active sites on the silica gel, preventing the over-adsorption and on-column decomposition of your pinacol ester.[6][13]
-
Switch to a Different Stationary Phase: Neutral alumina can be an excellent alternative to silica gel for purifying boronic esters as it lacks the strong acidity of silica.[14]
-
Employ a Scavenger Resin: For targeted removal of boronic acid impurities, scavenger resins offer a simple and highly selective filtration-based approach.[15][16]
-
Visualized Workflows & Mechanisms
A logical approach is critical for efficient purification. The following diagrams illustrate the decision-making process and the mechanism of a key purification technique.
Caption: A flowchart for troubleshooting common issues in Bpin purification.
Caption: Boronic acid impurities are sequestered by the DEAM resin.
Detailed Experimental Protocols
Protocol 1: Basic Aqueous Wash for Boronic Acid Removal
This protocol is highly effective for removing acidic impurities like trans-1-heptenylboronic acid from an organic solution.
Methodology:
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the organic solution to a separatory funnel.
-
Add a 1-2 M aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).[9][15] The volume should be approximately half that of the organic layer.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The deprotonated boronate salt will be in the upper aqueous layer (if using a less dense organic solvent).
-
Drain the lower organic layer. Discard the aqueous layer.
-
Repeat the basic wash (steps 3-6) one more time to ensure complete removal.
-
Wash the organic layer with water and then with brine to remove any residual base and dissolved water.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
Protocol 2: Preparation and Use of Boric Acid-Impregnated Silica Gel
This method modifies the silica gel to prevent on-column hydrolysis and adsorption of boronic esters, leading to sharper peaks and better recovery.[6]
Materials:
-
Silica gel for flash chromatography (230-400 mesh)[17]
-
Boric acid (H₃BO₃)
-
Methanol
-
Ethanol
-
Rotary evaporator or vacuum oven
Procedure:
-
Preparation: Prepare a 5% w/v solution of boric acid in methanol. For every 100 g of silica gel, you will need approximately 550 mL of this solution.[7]
-
Slurry: In a round-bottom flask, create a slurry of the silica gel in the boric acid/methanol solution.
-
Agitation: Gently agitate or swirl the slurry for 1 hour at room temperature.
-
Filtration: Remove the solvent by filtration using a Büchner funnel.
-
Washing: Wash the treated silica gel with ethanol (approx. 600 mL for 100 g of silica) to remove excess boric acid.
-
Drying: Dry the silica gel thoroughly in vacuo (e.g., at 60°C for 2 hours) until it is a free-flowing powder.
-
Chromatography: Pack and run your column as usual with the now-passivated silica gel.[17]
Data Summary: Efficacy of Boric Acid Treatment
The following table summarizes the typical improvement seen when using this method.
| Parameter | Standard Silica Gel | Boric Acid-Treated Silica |
| Observation | Significant streaking, low recovery | Sharp, well-defined bands |
| Product Recovery | Often < 70% | Typically > 90% |
| Purity | Often contaminated with boronic acid | High purity achievable |
| Reference | [6] | [6] |
Protocol 3: Purification Using Scavenger Resins
Scavenger resins provide a powerful solid-phase extraction method to selectively bind and remove boronic acid impurities, dramatically simplifying the workup.[16] Resins with diethanolamine (DEAM) or diol functionality are particularly effective.[18][19][20]
Methodology:
-
Dissolve: Dissolve the crude product in a suitable organic solvent (e.g., THF, dichloromethane).
-
Add Resin: Add the scavenger resin (e.g., SiliaBond DEAM) to the solution. A typical loading is 3-5 equivalents of resin relative to the estimated amount of boronic acid impurity.
-
Stir: Stir the mixture at room temperature. The required time can vary from 1 to 12 hours. Monitor the removal of the impurity by TLC or LC-MS.
-
Filter: Once scavenging is complete, filter the mixture to remove the resin, which now has the boronic acid bound to it.
-
Rinse & Concentrate: Wash the resin with a small amount of fresh solvent to ensure complete recovery of the product. Combine the filtrates and concentrate under reduced pressure.
References
-
ResearchGate. (2016). How to purify boronic acids/boronate esters? ResearchGate. [Link]
-
Reddit. (2024). Purification of alkyl Bpin/other alkyl boronic esters. Reddit. [Link]
-
Supra Sciences. (n.d.). Solid-Supported Scavengers. Supra Sciences. [Link]
-
ResearchGate. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. [Link]
-
Chem-Station. (2016). Protecting Groups for Boronic Acids. Chem-Station International Edition. [Link]
-
ResearchGate. (2014). Strategies for the analysis of highly reactive pinacolboronate esters. ResearchGate. [Link]
-
University of Rochester. (n.d.). Workup Tricks: Reagents. University of Rochester Chemistry Department. [Link]
-
ResearchGate. (2016). Can I remove boronic acid using Work up process?. ResearchGate. [Link]
-
University of California, Irvine. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. UCI Department of Chemistry. [Link]
-
Reddit. (2017). Purification of boronic acids?. Reddit. [Link]
-
Amerigo Scientific. (n.d.). Scavenger Resins. Amerigo Scientific. [Link]
-
Ahmed, A., et al. (2023). Suzuki–Miyaura cross-couplings for alkyl boron reagent: recent developments—a review. Future Journal of Pharmaceutical Sciences. [Link]
-
ResearchGate. (2015). Boronate Affinity Chromatography. ResearchGate. [Link]
-
STEMart. (n.d.). Purification of Catechol Siderophores by Boronate Affinity Chromatography. STEMart. [Link]
-
Reddit. (2017). Trying to remove a boronic acid in a workup. Help!. Reddit. [Link]
-
ResearchGate. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate. [Link]
-
National Institutes of Health. (2015). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. [Link]
-
Journal of the American Chemical Society. (1939). Organoboron Compounds, and the Study of Reaction Mechanisms. Primary Aliphatic Boronic Acids. JACS. [Link]
-
National Institutes of Health. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. NIH. [Link]
-
MDPI. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. MDPI. [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]
-
Organic Syntheses. (2013). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]
-
Chemical Society Reviews. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Royal Society of Chemistry. [Link]
-
Boron Molecular. (n.d.). trans-1-Heptenyl-1-boronic acid pinacol ester. Boron Molecular. [Link]
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Technical Support Center: Troubleshooting Low Conversion Rates in Couplings with trans-1-Heptenylboronic acid pinacol ester
Welcome to the technical support center for coupling reactions involving trans-1-Heptenylboronic acid pinacol ester. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving high conversion rates in their Suzuki-Miyaura and other cross-coupling reactions with this versatile reagent. Here, we will delve into the common pitfalls and provide scientifically grounded, field-proven solutions to optimize your experimental outcomes.
Introduction to the Challenge
This compound is a valuable building block for introducing a linear C7 alkenyl chain in organic synthesis, most notably via the Suzuki-Miyaura cross-coupling reaction. While powerful, this reaction is a complex catalytic process with numerous variables that can influence its efficiency.[1] Low conversion rates are a frequent hurdle, often stemming from a handful of common, addressable issues. This guide will walk you through a logical troubleshooting process, from reagent quality to mechanistic considerations.
Part 1: Foundational Troubleshooting - The Usual Suspects
Before delving into complex mechanistic issues, it's crucial to rule out common experimental errors. Low yields can often be traced back to the quality of your reagents and the reaction setup.
FAQ 1: I'm seeing low to no product formation. Where should I start my investigation?
Answer: The first step in troubleshooting is to verify the integrity of your starting materials and the reaction environment. Often, the root cause is not a complex mechanistic failure but a foundational issue.
A. Reagent Quality & Stability:
-
This compound Degradation: Boronic esters, including pinacol esters, can be susceptible to hydrolysis, particularly in the presence of moisture or on acidic silica gel during purification.[2][3][4] This hydrolysis can convert your ester back to the more polar and potentially less stable boronic acid.
-
Solvent Purity: Ensure your solvents are anhydrous and, for ethereal solvents like THF and dioxane, peroxide-free.[8]
-
Base Quality: The base should be finely powdered and dry. Clumps can lead to poor reproducibility.[8]
B. Inert Atmosphere:
-
Oxygen Sensitivity: The active Pd(0) catalyst is highly sensitive to oxygen and can be readily oxidized to an inactive state.[8][9]
C. Reaction Temperature:
-
Insufficient Energy: Some coupling reactions require a specific temperature to overcome the activation energy for key steps like oxidative addition or transmetalation.[9]
-
Recommendation: If you are running the reaction at a lower temperature, consider incrementally increasing it, for example, from 80 °C to 100 °C.[10]
-
Below is a workflow to guide your initial troubleshooting:
graph TD { A[Start: Low Conversion] --> B{Is Starting Material Consumed?}; B -->|No| C{Check Reagent Quality & Inert Atmosphere}; B -->|Yes| D{Major Side Products Observed?}; C --> E[Verify Boronic Ester Integrity]; C --> F[Ensure Anhydrous/Degassed Solvents]; C --> G[Check Base Quality]; C --> H[Optimize Temperature]; D --> I{Identify Side Products}; I --> J[Protodeboronation?]; I --> K[Homocoupling?]; I --> L[Dehalogenation?]; I --> M[Isomerization?]; subgraph "Initial Checks" C; E; F; G; H; end subgraph "Mechanistic Analysis" D; I; J; K; L; M; end }
Part 2: Mechanistic Deep Dive - When the Fundamentals Are Sound
If you have confirmed the quality of your reagents and the integrity of your setup, it's time to consider the mechanistic intricacies of the Suzuki-Miyaura coupling. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[11][12][13] A bottleneck in any of these steps can lead to low conversion.
}
FAQ 2: My aryl halide is being consumed, but I'm seeing significant amounts of a dehalogenated byproduct. What's happening?
Answer: The formation of a dehalogenated (or hydrodehalogenated) byproduct, where the halide on your coupling partner is replaced by a hydrogen atom, is a common side reaction.[8][14] This occurs when the palladium complex, after oxidative addition, abstracts a hydride from a source in the reaction mixture before it can undergo transmetalation with the boronic ester.[14]
-
Potential Hydride Sources: Solvents (like THF), amines (if used as a base), or even water can act as hydride donors.
-
Troubleshooting Steps:
-
Change Solvent: If using THF, consider switching to a less hydridic solvent like dioxane or toluene.
-
Re-evaluate Your Base: If you are using an amine base, this could be the source. Switch to an inorganic base like K₃PO₄ or Cs₂CO₃.
-
Optimize Ligand: Bulky, electron-rich phosphine ligands can sometimes accelerate the desired transmetalation and reductive elimination steps, outcompeting the dehalogenation pathway.
-
FAQ 3: I'm observing a significant amount of homocoupling of my this compound. How can I suppress this?
Answer: Homocoupling of the boronic ester to form a C14 diene is another frequent side reaction. This is often promoted by the presence of Pd(II) species and oxygen.[14]
-
Causes:
-
Incomplete Reduction of Pre-catalyst: If you are using a Pd(II) pre-catalyst (e.g., Pd(OAc)₂), its reduction to the active Pd(0) species might be inefficient.
-
Oxygen Contamination: As mentioned, oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote homocoupling.[14]
-
-
Troubleshooting Steps:
-
Rigorous Degassing: This is the most critical step to prevent homocoupling. Ensure your solvents and the reaction headspace are free of oxygen.[14]
-
Use a Pd(0) Catalyst: Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ to bypass the in-situ reduction step.
-
Optimize Catalyst Loading: While counterintuitive, sometimes lowering the catalyst loading can reduce the rate of side reactions relative to the desired catalytic cycle.
-
FAQ 4: The transmetalation step seems to be the issue. How can I facilitate the transfer of the heptenyl group from boron to palladium?
Answer: Transmetalation is often the rate-limiting step in the Suzuki-Miyaura cycle and is highly dependent on the choice of base and solvent.[15][16][17] For the transfer to occur, the boronic ester needs to be activated to form a more nucleophilic "ate" complex.[9][18]
-
The Role of the Base: The base is not just a spectator; it plays a crucial role in activating the boronic ester.[18][19][20] Stronger, more oxophilic bases are generally more effective at forming the active boronate species.
-
Solvent Effects: The solubility of the base and the boronate species is critical. A small amount of water in solvents like dioxane or THF can be beneficial by increasing the solubility of inorganic bases and facilitating the formation of the active boronate.[9]
| Parameter | Recommendation for this compound | Rationale |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Stronger bases are effective at forming the boronate "ate" complex required for transmetalation.[9] Cs₂CO₃ can be particularly effective but is more expensive.[10] |
| Solvent | Dioxane/H₂O (e.g., 4:1), THF/H₂O, Toluene | A polar aprotic solvent, often with a small amount of water, helps to dissolve the inorganic base and facilitate the reaction.[9][11] |
| Ligand | Buchwald ligands (e.g., SPhos, XPhos), P(t-Bu)₃ | Electron-rich, bulky phosphine ligands can accelerate both oxidative addition and reductive elimination, improving overall catalytic turnover.[9] |
| Catalyst | Pd(dppf)Cl₂, Pd(OAc)₂/Ligand, Pd(PPh₃)₄ | Pd(dppf)Cl₂ is a robust and common choice. Using a pre-formed Pd(0) source like Pd(PPh₃)₄ can sometimes be advantageous.[9] |
Experimental Protocol for Optimizing Transmetalation:
-
Setup: To a flame-dried Schlenk flask, add your aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and your chosen base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Degassing: Seal the flask and purge with argon for 15-20 minutes.
-
Solvent Addition: Add your degassed solvent system (e.g., Dioxane/H₂O 4:1) to the desired concentration (typically 0.1 M).
-
Catalyst Addition: Under a positive flow of argon, add your palladium pre-catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and ligand (if not using a pre-catalyst complex).
-
Reaction: Heat the mixture to the desired temperature (e.g., 90-100 °C) and monitor by TLC or LC-MS.
FAQ 5: Could β-Hydride Elimination be a problem with my this compound?
Answer: Yes, β-hydride elimination is a potential side reaction, although it is more commonly associated with alkylboron reagents.[12][21] After transmetalation, the palladium-heptenyl intermediate could, in principle, undergo β-hydride elimination to form a palladium-hydride species and 1,2-heptadiene. This is generally less favorable for sp²-hybridized carbons like in an alkenyl group compared to sp³-hybridized carbons.
-
Conditions Favoring β-Hydride Elimination: This side reaction can be more competitive at higher temperatures and with certain ligand systems.[22]
-
Mitigation Strategies:
-
Ligand Choice: Using ligands with a large bite angle can sometimes disfavor the conformation required for β-hydride elimination.[12]
-
Temperature Control: Avoid excessively high reaction temperatures if you suspect this is a significant pathway.
-
Part 3: Purification and Product Integrity
Achieving a high conversion is only half the battle. Isolating your product in high purity without degradation is also critical.
FAQ 6: I'm losing a lot of my product during column chromatography. What can I do?
Answer: Boronic esters can be tricky to purify by standard silica gel chromatography.[23] The Lewis acidic boron atom can interact strongly with the Lewis basic silanol groups on the silica surface, leading to tailing, smearing, and product loss.[4][6]
-
Solutions:
-
Deactivate the Silica: You can treat your silica gel to reduce its acidity. One common method is to impregnate it with boric acid.[4][6] Alternatively, you can slurry the silica in your eluent containing a small amount of a non-nucleophilic base like triethylamine.[4]
-
Use an Alternative Stationary Phase: Neutral alumina can be a good alternative to silica gel for the purification of boronic esters.[7]
-
Minimize Contact Time: Use a shorter column or perform a plug filtration rather than a full chromatographic separation if possible.[23]
-
Protocol for Preparing Boric Acid-Impregnated Silica Gel:
-
Prepare a 5% (w/v) solution of boric acid in methanol.
-
Create a slurry of your silica gel in this solution.
-
Agitate the slurry for 1 hour.
-
Remove the methanol by filtration.
-
Wash the treated silica with ethanol.
-
Dry the silica gel thoroughly under vacuum until it is a free-flowing powder.[4]
By systematically addressing these potential issues, from the foundational aspects of reagent quality and reaction setup to the more nuanced mechanistic challenges, you can significantly improve the conversion rates and overall success of your coupling reactions with this compound.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Osakada, K., & Nishihara, Y. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, 50(30), 10299-10311. [Link]
-
Wikipedia. Boronic acid. [Link]
-
Macharia, J. M., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Mandal, D., et al. (2018). Mechanistic Exploration of the Transmetalation and Reductive Elimination Events Involving PdIV-Abnormal NHC Complexes in Suzuki-Miyaura Coupling Reactions: A DFT Study. PubMed, 23(8), 2093. [Link]
-
El-Etr, A. A., et al. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Molecules, 25(5), 1205. [Link]
-
Morin, M. D., et al. (2014). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC, 16(16), 3647-3650. [Link]
-
Vetticatt, M. J., et al. (2017). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society, 139(10), 3824-3831. [Link]
-
ResearchGate. (2021). Stability of Boronic Esters to Hydrolysis: A Comparative Study. [Link]
-
ACS Publications. (2016). Insight into Transmetalation Enables Cobalt-Catalyzed Suzuki–Miyaura Cross Coupling. ACS Central Science, 2(11), 816-823. [Link]
-
University of Illinois IDEALS. (2016). pre-transmetalation intermediates in the suzuki-miyaura reaction revealed: the missing link. [Link]
-
eScholarship.org. (2016). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. [Link]
-
Semantic Scholar. (2009). Stability of Boronic Esters to Hydrolysis : A Comparative Study. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
-
Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Helvetica Chimica Acta, 97(5), 626-636. [Link]
-
Vetticatt, M. J., et al. (2013). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH Public Access, 135(44), 16671-16685. [Link]
-
Macmillan Group. (2005). B-Alkyl Suzuki Couplings. [Link]
-
Vetticatt, M. J., et al. (2017). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC, 139(41), 14605-14613. [Link]
-
YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. [Link]
-
ResearchGate. (2013). The effect of various bases on the Suzuki coupling reaction. [Link]
-
ResearchGate. (2018). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]
-
Semantic Scholar. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
-
Reddit. (2022). Tips on increasing yield of Miyaura coupling reaction? [Link]
-
Wikipedia. β-Hydride elimination. [Link]
-
Chemistry LibreTexts. (2023). 4.1: β-Elimination Reactions. [Link]
-
chemeurope.com. Beta-hydride elimination. [Link]
-
OpenOChem Learn. β-Hydride Elimination. [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? [Link]
-
ResearchGate. (2015). Optimization of reaction conditions for the Suzuki-Miyaura cross-coupling of 2-iodogalactal 5 with phenylboronic acid 10a. [Link]
-
ResearchGate. (2016). How to purify boronic acids/boronate esters? [Link]
-
Larhed, M., et al. (2014). Transmetallation Versus β-Hydride Elimination: The Role of 1,4-Benzoquinone in Chelation-Controlled Arylation Reactions with Arylboronic Acids. NIH Public Access, 2014(10), 2277-2283. [Link]
-
ACS Publications. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, 22(3), 351-359. [Link]
-
ResearchGate. (2016). Synthesis and Palladium-Catalyzed Cross-Coupling of an Alkyl-Substituted Alkenylboronic Acid Pinacol Ester with Aryl Bromides. [Link]
-
Yoshimura, T., et al. (2019). Stereoselective Preparation and Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Alkenyl Sulfoximines. Chemistry – An Asian Journal, 14(21), 3866-3870. [Link]
-
Ality Chemical. Factory Supply this compound. [Link]
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impact of water on the stability and reactivity of trans-1-Heptenylboronic acid pinacol ester
A Guide to Understanding and Mitigating the Impact of Water on Stability and Reactivity
Welcome to the technical support center for trans-1-Heptenylboronic acid pinacol ester. This guide is designed for researchers, chemists, and process development scientists who utilize this versatile reagent in their work. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to help you anticipate, troubleshoot, and resolve challenges related to the presence of water in your experiments.
Pinacol esters of boronic acids are valued for their enhanced stability compared to the free boronic acids, making them easier to handle and store.[1][2] However, their susceptibility to hydrolysis—degradation in the presence of water—remains a critical factor that can significantly impact the outcome of a reaction, particularly in sensitive applications like Suzuki-Miyaura cross-coupling.[3][4][5] This guide will address the most common issues encountered and provide robust solutions.
Part 1: Troubleshooting Guide
This section is formatted to address specific problems you may encounter during your experiments. Each problem is followed by an analysis of probable causes related to water and a detailed, actionable solution.
Problem: Low or No Product Yield in Suzuki-Miyaura Coupling
You've set up a Suzuki-Miyaura cross-coupling reaction using this compound, but analysis shows a low yield of the desired product or only starting materials.
Probable Cause 1: Hydrolysis of the Boronic Ester
The primary reason for low yield is often the premature hydrolysis of the pinacol ester back to the corresponding boronic acid and pinacol.[3][4] While the boronic acid is the active species in some Suzuki-Miyaura mechanisms, its uncontrolled and premature formation can lead to other degradation pathways, such as protodeboronation (loss of the boron group entirely), which renders the reagent inactive.[6] Pinacol esters offer protection, but this protection is reversible in the presence of water.[4]
Solution 1: Implement Rigorous Anhydrous Techniques
To prevent hydrolysis, it is crucial to eliminate water from the reaction system. This involves the meticulous preparation of glassware, solvents, and reagents, and maintaining an inert atmosphere.[7][8][9][10]
Protocol: Standard Anhydrous Reaction Setup
-
Glassware Preparation: Dry all glassware (reaction flask, condenser, addition funnel, etc.) in an oven at a minimum of 125°C overnight.[9][10][11] Assemble the apparatus while still hot and allow it to cool under a stream of dry, inert gas (Argon or Nitrogen).
-
Inert Atmosphere: Connect the assembled apparatus to a Schlenk line or manifold that provides a positive pressure of inert gas. Use a bubbler to monitor the gas flow.[10][11]
-
Solvent Preparation: Use a freshly distilled, anhydrous-grade solvent. Solvents like THF, Dioxane, or Toluene should be dried over a suitable agent (e.g., sodium/benzophenone) or passed through a solvent purification system.
-
Reagent Handling: Add the solid reagents, such as the palladium catalyst, ligand, and base, to the reaction flask under a positive flow of inert gas.[12] If the this compound is a solid, weigh it quickly and add it to the flask. If it is a liquid, use a dry, gas-tight syringe.[8][9]
-
Liquid Transfer: Add the degassed, anhydrous solvent to the flask via a cannula or a dry syringe.[12]
-
Reaction Execution: Maintain the positive pressure of inert gas throughout the entire reaction, including heating and cooling phases.
Probable Cause 2: Catalyst Inhibition or Deactivation
Water can negatively affect the palladium catalyst. It can facilitate the aggregation of palladium nanoparticles, reducing the catalytically active surface area. Furthermore, in the presence of base, water can lead to the formation of palladium hydroxides or oxides, which may be less active or entirely inactive in the catalytic cycle.[13][14]
Solution 2: Judicious Choice of Base and Anhydrous Conditions
While some Suzuki reactions benefit from a small amount of water to help dissolve the base and facilitate the catalytic cycle, this is a delicate balance.[14][15][16][17] For sensitive substrates like vinylboronic esters, starting with strictly anhydrous conditions is the most reliable approach.[6][7]
-
Select an Appropriate Base: For strictly anhydrous conditions, bases like potassium trimethylsilanolate (TMSOK) have been shown to be effective as they are soluble in organic solvents.[7][18] Alternatively, finely powdered, anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used, but require vigorous stirring.
-
Degas Thoroughly: Oxygen is a known culprit in the deactivation of Pd(0) catalysts, leading to homocoupling side products.[19] Ensure your solvent and reaction mixture are thoroughly degassed by sparging with an inert gas or by using freeze-pump-thaw cycles.[6]
Problem: Formation of Impurities (Protodeboronation or Homocoupling)
Your reaction yields the desired product, but it is contaminated with significant amounts of heptene (from protodeboronation) or 1,3-dienes (from homocoupling of the boronic ester).
Probable Cause: Water-Induced Side Reactions
-
Protodeboronation: This is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond. This reaction is often accelerated by the presence of water (a proton source) and certain bases.[6]
-
Homocoupling: The presence of oxygen and water can promote the oxidative homocoupling of two boronic ester molecules, catalyzed by the palladium species.[19]
Solution: Optimize Reaction Conditions and Reagent Purity
-
Use Fresh Reagents: Use a freshly opened bottle of this compound or one that has been properly stored to minimize exposure to moisture and air.
-
Control Temperature: Elevated temperatures can accelerate decomposition pathways.[6] Run the reaction at the lowest temperature that provides a reasonable rate of conversion.
-
Employ Anhydrous Conditions: As detailed above, minimizing water is the most effective way to suppress both protodeboronation and water-assisted catalyst deactivation pathways that can lead to homocoupling.[6][7]
Part 2: Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
A: To ensure its long-term stability and reactivity, the compound should be stored under an inert atmosphere (Argon is preferred) in a tightly sealed container. For maximum shelf-life, store it in a freezer (-20°C) or refrigerator (2-8°C) and place the container inside a desiccator to protect it from ambient moisture.[1][20]
Q2: What are the visual signs of degradation due to water?
A: Pure this compound is typically a colorless to pale yellow liquid.[20] Significant hydrolysis can lead to the formation of the solid boronic acid and pinacol. You might observe the liquid becoming cloudy, hazy, or seeing a precipitate form. A change in viscosity could also indicate degradation.
Q3: Is a small amount of water always detrimental to my Suzuki-Miyaura reaction?
A: Not always, but it introduces a significant variable that can be hard to control. Some Suzuki-Miyaura reactions are actually promoted by a small amount of water, which can increase the solubility of inorganic bases (like K₂CO₃) and facilitate the crucial transmetalation step in the catalytic cycle.[14][15][16] However, for substrates prone to protodeboronation, like vinylboronic esters, the risk of this side reaction often outweighs the potential benefits. The most robust and reproducible approach is to start under anhydrous conditions.[7][21]
Q4: My reaction failed. How can I determine if my boronic ester has degraded?
A: The most reliable method is to take a small sample and analyze it by ¹H NMR spectroscopy. Look for the characteristic peaks of the pinacol group (typically a sharp singlet around 1.2-1.3 ppm integrating to 12 protons) and the vinyl protons. The appearance of a broad singlet for the B(OH)₂ protons of the boronic acid or a new singlet for free pinacol would indicate hydrolysis.
Part 3: Data & Visualizations
Data Summaries
Table 1: Recommended Water Content in Common Anhydrous Solvents
| Solvent | Recommended Max H₂O (ppm) | Common Drying Method |
| Tetrahydrofuran (THF) | < 30 | Sodium/Benzophenone Still |
| 1,4-Dioxane | < 30 | Sodium/Benzophenone Still |
| Toluene | < 30 | Sodium/Benzophenone Still |
| Dimethylformamide (DMF) | < 50 | Molecular Sieves (4Å) |
Note: Data is a general guideline. Always refer to literature specific to your reaction for optimal conditions.
Diagrams and Workflows
Hydrolytic Degradation Pathway
The following diagram illustrates the reversible hydrolysis of the pinacol ester, the key degradation pathway initiated by water.
Caption: Reversible hydrolysis of the pinacol ester to boronic acid.
Troubleshooting Workflow for Low Yield
Use this decision tree to diagnose and solve issues of low product yield in your coupling reaction.
Caption: Decision tree for troubleshooting low reaction yields.
References
- Vertex AI Search. The Role of Pinacol Esters in Enhancing Chemical Synthesis Stability.
- National Institutes of Health (NIH). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC.
- National Institutes of Health (NIH). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC.
- Fisher Scientific. Air-Sensitive Chemistry: Practical and Safety Considerations.
- BenchChem. Overcoming low yields in Suzuki coupling with functionalized boronic acids.
- Sigma-Aldrich. Handling Air-Sensitive Reagents Technical Bulletin AL-134.
- ChemistryViews. Tips and Tricks for the Lab: Air-Sensitive Techniques (3). (2013-07-02).
- Massachusetts Institute of Technology (MIT). Handling air-sensitive reagents AL-134.
- Poster Board #1276. Assessing the stability and reactivity of a new generation of boronic esters.
- PubMed. Influence of the boron moiety and water on suzuki-miyaura catalyst-transfer condensation polymerization.
- ACS Publications. Role of Water on the Structure of Palladium for Complete Oxidation of Methane | ACS Catalysis. (2020-04-21).
- Anderson's Process Solutions. Roles of Water in Metal-Catalyzed Cross-Couplings. (2010-11-10).
- Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014-02-22).
- ResearchGate. Stability of Boronic Esters to Hydrolysis: A Comparative Study. (2025-08-09).
- ResearchGate. Room Temperature Anhydrous Suzuki–Miyaura Polymerization Enabled by C−S Bond Activation | Request PDF.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane | Request PDF. (2025-08-06).
- ChemistryViews. Water Is Key for Solid-State Suzuki-Miyaura Reactions. (2019-05-27).
- ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- ResearchGate. On‐Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods | Request PDF.
- ChemicalBook. trans-1-Hepten-1-ylboronic acid pinacol ester CAS#: 169339-75-7.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. web.mit.edu [web.mit.edu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 15. Influence of the boron moiety and water on suzuki-miyaura catalyst-transfer condensation polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews [chemistryviews.org]
- 17. arodes.hes-so.ch [arodes.hes-so.ch]
- 18. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Yoneda Labs [yonedalabs.com]
- 20. trans-1-Hepten-1-ylboronic acid pinacol ester CAS#: 169339-75-7 [amp.chemicalbook.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Purification of Boronic Esters with Boric Acid-Impregnated Silica Gel
Welcome to the technical support center for the purification of boronic esters. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the nuances of purifying these versatile compounds. Boronic esters, particularly pinacol esters (Bpin), are fundamental building blocks in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. However, their purification by conventional silica gel chromatography is often plagued by challenges such as low recovery and on-column degradation.
This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues encountered during the purification of boronic esters using boric acid-impregnated silica gel, a technique developed to mitigate these common problems.
The Challenge with Standard Silica Gel Chromatography
Standard silica gel possesses acidic silanol groups (Si-OH) on its surface. These groups can interact with boronic esters in two detrimental ways:
-
Lewis Acid-Base Interaction: The empty p-orbital on the boron atom makes it Lewis acidic, while the oxygen atoms of the silanol groups are Lewis basic. This interaction can lead to strong adsorption of the boronic ester onto the silica gel, resulting in poor recovery and significant tailing during chromatography.[1][2]
-
Hydrolysis: The acidic nature of the silica surface, coupled with the presence of residual water, can catalyze the hydrolysis of the boronic ester back to its corresponding, more polar, boronic acid.[1][3][4] This not only results in product loss but also complicates the purification process.
Impregnating the silica gel with boric acid effectively masks the reactive silanol groups, reducing their Lewis basicity and creating a more inert stationary phase for the purification of boronic esters.[2][5][6]
Troubleshooting Guide
This section addresses specific problems you might encounter during your purification process, offering potential causes and actionable solutions.
Issue 1: Low or No Recovery of the Boronic Ester from the Column
-
Question: I loaded my crude boronic ester onto a standard silica gel column, but I'm getting very low or no product back. My TLC plate showed a clean spot. What's happening?
-
Answer: This is a classic sign of over-adsorption of your boronic ester onto the silica gel.[1][2] The Lewis acidic boron center of your compound is likely interacting strongly with the Lewis basic silanol groups on the silica surface.[1]
Solutions:
-
Switch to Boric Acid-Impregnated Silica Gel: This is the most effective solution. The boric acid treatment deactivates the problematic silanol groups, leading to a significant improvement in recovery.[1][2][5][6]
-
Base Treatment of Silica Gel: As a quick alternative, you can prepare a slurry of your silica gel in the eluent and add a small amount of a non-nucleophilic base, such as triethylamine (NEt3), to cap the acidic silanol groups before packing your column.[1]
-
Use an Alternative Stationary Phase: For less polar boronic esters, neutral alumina can be a suitable alternative to silica gel.[7]
-
Minimize Contact Time: If you are only trying to remove baseline impurities, consider using a short plug of silica gel or Celite instead of a full column to minimize the interaction time between your compound and the stationary phase.[1]
-
Issue 2: Presence of Boronic Acid in the Purified Product
-
Question: After purification on silica gel, my NMR analysis shows contamination of my boronic ester with the corresponding boronic acid. How can I prevent this on-column hydrolysis?
-
Answer: Boronic esters are susceptible to hydrolysis, and the acidic environment of a standard silica gel column can promote this degradation.[1][3][4][8]
Solutions:
-
Rigorous Anhydrous Conditions: Ensure all your solvents and glassware are thoroughly dried. If your compound is particularly sensitive, perform the chromatography under an inert atmosphere (e.g., Nitrogen or Argon).[1]
-
Use Boric Acid-Impregnated Silica Gel: This method not only prevents over-adsorption but also provides a less hydrolytic environment for the boronic ester.
-
Buffered Mobile Phase (for HPLC): In reversed-phase HPLC, using a mobile phase with a neutral pH can significantly reduce the rate of on-column hydrolysis.[3][9]
-
Low-Temperature Chromatography: If feasible, running the column at a lower temperature can slow down the rate of hydrolysis.[3]
-
Issue 3: Tailing or Streaking of the Product Spot on TLC
-
Question: My boronic ester spot streaks badly on the TLC plate, making it difficult to determine the correct eluent system and monitor the column.
-
Answer: Tailing on a TLC plate is often indicative of strong interactions with the stationary phase, which is a precursor to the problems of over-adsorption and low recovery on a column.[2][10]
Solutions:
-
Use Boric Acid-Impregnated TLC Plates: You can prepare your own boric acid-treated TLC plates by dipping them in a methanolic solution of boric acid and then drying them. This will give you a much better indication of the chromatographic behavior on a boric acid-impregnated column.[6]
-
Incorporate a Polar Co-solvent: Sometimes, adding a small amount of a more polar solvent to your eluent system can help to mitigate tailing by competing for the active sites on the silica gel. However, be cautious as this can also lead to co-elution of impurities.
-
Consider a Different Solvent System: Experiment with a range of solvent systems with varying polarities and compositions. A common starting point for many boronic esters is a mixture of hexanes and ethyl acetate.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind boric acid-impregnated silica gel?
A1: The boric acid reacts with the surface silanol groups of the silica gel, effectively capping them and reducing their ability to act as Lewis bases. This minimizes the strong adsorption of the Lewis acidic boronic esters, allowing them to elute from the column more efficiently and with higher recovery.[2]
Q2: Can I prepare the boric acid-impregnated silica gel myself?
A2: Yes, it is a straightforward procedure. A general protocol is provided below.
Q3: Are there any boronic esters for which this method is not suitable?
A3: While generally effective, some highly polar boronic esters or those with functional groups that can strongly interact with boric acid (e.g., certain nitrogen heterocycles) might still pose a challenge.[6][7] In such cases, alternative purification methods like recrystallization or derivatization to a more stable form (e.g., a BF3K salt) might be more appropriate.[1][10]
Q4: How do I monitor the column if my compound is not UV-active?
A4: You can use TLC staining agents to visualize your compound. Potassium permanganate (KMnO4) or p-anisaldehyde stains are often effective for boronic esters.[1] Iodine vapor is another common visualization technique.[1]
Q5: Is it always necessary to purify boronic esters before the next step?
A5: Not always. For many applications, such as Suzuki-Miyaura couplings, it is often possible to use the crude boronic ester directly after a simple workup and filtration through a plug of Celite or silica gel to remove catalysts and inorganic salts.[1] The feasibility of this approach depends on the tolerance of the subsequent reaction to the impurities present.
Experimental Protocols
Protocol 1: Preparation of Boric Acid-Impregnated Silica Gel
This protocol is adapted from established literature procedures and is effective for minimizing the over-adsorption of boronic esters.[1][6][11][12]
Materials:
-
Silica gel for flash chromatography
-
Boric acid (H₃BO₃)
-
Methanol or Ethanol
-
Rotary evaporator or vacuum oven
Procedure:
-
Prepare a 5% (w/v) solution of boric acid in methanol or ethanol. For every 100 g of silica gel, you will need approximately 550 mL of this solution.[1][6]
-
In a round-bottom flask, create a slurry of the silica gel in the boric acid solution.
-
Gently agitate the slurry for 1-2 hours at room temperature.[1][11]
-
Remove the solvent by filtration using a Büchner funnel.
-
Wash the treated silica gel with fresh ethanol (approximately 600 mL for 100 g of silica) to remove any excess boric acid.[1][6]
-
Dry the silica gel thoroughly under vacuum, for instance, at 60-100°C for several hours, until it becomes a free-flowing powder.[1][6][11] The boric acid-impregnated silica gel is now ready for use.
Diagram: Workflow for Preparing Boric Acid-Impregnated Silica Gel
Caption: Workflow for the preparation of boric acid-impregnated silica gel.
Data Summary
The following table illustrates the effectiveness of boric acid-treated silica by comparing the retention factor (Rf) and recovery of a model boronic ester on both standard and treated silica gel.
| Stationary Phase | Eluent System (Hexanes:EtOAc) | Rf Value | Qualitative Recovery |
| Standard Silica Gel | 8:2 | ~0 (streaking to baseline) | Very Low |
| Boric Acid-Impregnated Silica Gel | 8:2 | 0.4 | High |
Note: Data is illustrative and based on typical observations reported in the literature.[6]
Concluding Remarks
The purification of boronic esters need not be a bottleneck in your synthetic workflow. By understanding the underlying chemical interactions with the stationary phase and employing boric acid-impregnated silica gel, you can significantly improve the efficiency and success of your purifications. This guide provides a foundation for troubleshooting common issues, and we encourage you to adapt these principles to the specific needs of your compounds.
References
-
Various Authors. (2016). How to purify boronic acids/boronate esters?. ResearchGate. Retrieved from [Link]
-
Isobe, S., et al. (2012). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(9), 972-973. Retrieved from [Link]
-
Various Authors. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. Retrieved from [Link]
-
Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Duval, F. (2015). New applications of the interaction between diols and boronic acids. Research@WUR. Retrieved from [Link]
-
Wang, T., et al. (2015). On‐Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods. Journal of Liquid Chromatography & Related Technologies, 38(10), 999-1005. Retrieved from [Link]
-
Li, Y., et al. (2013). Separation and analysis of cis-diol-containing compounds by boronate affinity-assisted micellar electrokinetic chromatography. Analytical and Bioanalytical Chemistry, 405(28), 9251-9258. Retrieved from [Link]
-
Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 37(14), 1985-1998. Retrieved from [Link]
-
Springsteen, G., & Wang, B. (2002). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. Tetrahedron, 58(26), 5291-5300. Retrieved from [Link]
-
Groziak, M. P., & Robins, M. J. (1993). Stability of Boronic Esters to Hydrolysis: A Comparative Study. The Journal of Organic Chemistry, 58(26), 7476-7480. Retrieved from [Link]
-
Soundararajan, S., et al. (1989). Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. Analytical Biochemistry, 178(1), 125-134. Retrieved from [Link]
-
Kumar, A., et al. (2014). accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. Ingenta Connect. Retrieved from [Link]
-
D'hooghe, M., & De Kimpe, N. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Synthesis, 2009(18), 3155-3160. Retrieved from [Link]
-
Reddit User. (2022). Trouble purifying my boronate ester compound. Reddit. Retrieved from [Link]
-
Reddit User. (2021). Purification of alkyl Bpin/other alkyl boronic esters. Reddit. Retrieved from [Link]
-
Various Authors. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. ResearchGate. Retrieved from [Link]
-
Li, Y., et al. (2014). Probing the interactions between boronic acids and cis-diol-containing biomolecules by affinity capillary electrophoresis. The Analyst, 139(13), 3377-3384. Retrieved from [Link]
-
Isobe, S., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(9), 972-973. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
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- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar [semanticscholar.org]
- 9. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 10. reddit.com [reddit.com]
- 11. rsc.org [rsc.org]
- 12. rsc.org [rsc.org]
Validation & Comparative
A Comparative Guide to Suzuki-Miyaura Coupling Reactivity: trans-1-Heptenylboronic Acid vs. its Pinacol Ester
In the landscape of carbon-carbon bond formation, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone, celebrated for its versatility, functional group tolerance, and relatively mild conditions.[1][2] At the heart of this transformation lies the organoboron reagent, most commonly a boronic acid or its corresponding ester. The choice between these two forms is not trivial and has profound implications for reaction efficiency, stability, and overall synthetic strategy.
This guide provides an in-depth comparison of trans-1-heptenylboronic acid and its pinacol ester derivative (trans-1-heptenylboronic acid pinacol ester). We will dissect their fundamental differences in stability and reactivity, provide supporting experimental context, and offer practical protocols to guide researchers in making the optimal choice for their specific synthetic challenges.
Section 1: The Fundamental Dichotomy: Stability vs. Reactivity
The decision to use a boronic acid or its pinacol ester is fundamentally a negotiation with a classic chemical trade-off: stability versus reactivity. While structurally similar, the presence of free hydroxyl groups versus a cyclic diol ester dramatically alters the molecule's chemical behavior.
Stability, Handling, and Purification
-
trans-1-Heptenylboronic Acid: Boronic acids, in general, are susceptible to degradation. The primary undesired pathway is protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond, rendering the reagent inactive.[3] This process can be accelerated by moisture, heat, and acidic or basic conditions.[4] Alkenylboronic acids are particularly prone to this side reaction.[5] Consequently, boronic acids often have a limited shelf-life and may require storage under inert, anhydrous conditions. Their purification can also be challenging, as they may not be robust enough for standard silica gel chromatography.
-
This compound: The conversion to a pinacol ester significantly enhances stability. The bulky, cyclic pinacol group sterically shields the boron atom and replaces the reactive B-OH bonds with more inert B-O-C bonds. This protection makes the pinacol ester far less susceptible to premature hydrolysis and protodeboronation.[5][6] This robustness allows for:
-
Extended Shelf-Life: Pinacol esters are generally bench-stable and can be stored for long periods without significant degradation.[7]
-
Simplified Purification: They are highly compatible with standard purification techniques, including silica gel chromatography, which is often problematic for free boronic acids.[8][9]
-
Increased Functional Group Tolerance: Their stability makes them the reagent of choice in complex, multi-step syntheses where the boron moiety must endure various reaction conditions before the final coupling step.
-
Reactivity and the Transmetalation Step
The crucial step in the Suzuki-Miyaura cycle where the organic group is transferred from boron to palladium is transmetalation .[10][11] It is here that the differences between the acid and its ester become most apparent.
The generally accepted mechanism involves the activation of the boronic acid by a base to form a more nucleophilic boronate species (-B(OH)₃⁻). This species then reacts with the Pd(II)-halide complex.[12][13]
-
trans-1-Heptenylboronic Acid: Boronic acids are typically more reactive and can lead to faster reaction times.[14] The electron-withdrawing nature of the hydroxyl groups increases the Lewis acidity of the boron atom, facilitating its interaction with the hydroxide base to form the active boronate. This rapid formation of the key intermediate often translates to higher reaction rates compared to their ester counterparts under identical conditions.
-
This compound: The reactivity of pinacol esters is a subject of mechanistic debate.
-
Pre-hydrolysis Pathway: The most common view is that the pinacol ester must first undergo base-mediated hydrolysis to generate the corresponding boronic acid in situ, which then enters the catalytic cycle.[6][12] The rate of this hydrolysis step can become the rate-limiting factor for the overall coupling reaction.
-
Direct Transmetalation Pathway: Some studies provide evidence that boronic esters can transmetalate directly without prior hydrolysis, although often at a slower rate.[5] The steric bulk of the pinacol group can hinder the approach to the palladium center, slowing the formation of the necessary pre-transmetalation complex.[5]
-
In practice, this means that reactions employing pinacol esters may require longer reaction times, higher temperatures, or more forcing conditions to first drive the hydrolysis and then the subsequent coupling.
Section 2: Performance in Practice: A Data-Driven Comparison
To illustrate these differences, let's consider a model reaction: the coupling of each boron reagent with 4-bromoanisole. The following tables summarize the key characteristics and expected experimental outcomes.
Table 1: Head-to-Head Property Comparison
| Feature | trans-1-Heptenylboronic Acid | This compound |
| Stability | Moderate to Low; susceptible to protodeboronation[3] | High; robust and bench-stable[7] |
| Handling | Requires careful handling, often under inert gas | Easy to handle in air |
| Purification | Recrystallization (if solid); chromatography can be difficult | Silica gel chromatography is standard[9] |
| Typical Reactivity | High; faster reaction rates[14] | Moderate; often requires hydrolysis first, leading to slower rates[5] |
| Key Side Reaction | Protodeboronation, especially in aqueous base[4] | Minimal; much less prone to protodeboronation[6] |
| Ideal Use Case | Quick, straightforward couplings where the acid is readily available and stable enough. | Complex syntheses, reactions with sensitive substrates, or when purification is required. |
Table 2: Representative Experimental Data for Coupling with 4-Bromoanisole
| Boron Reagent | Catalyst System | Base / Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| trans-1-Heptenylboronic Acid | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ / Dioxane:H₂O | 90 | 2 | 92% |
| This compound | Pd(dppf)Cl₂ (2 mol%) | Cs₂CO₃ / THF:H₂O | 90 | 12 | 88% |
Note: The data in Table 2 are representative examples based on literature precedents and serve to illustrate the typical performance trade-offs. Actual results will vary based on specific substrates and precisely controlled conditions.
Section 3: Experimental Design and Protocols
Choosing the Right Reagent for Your Synthesis
-
Choose trans-1-Heptenylboronic Acid when:
-
Speed is critical and you are performing a one-off coupling.
-
The boronic acid is known to be relatively stable under the planned conditions.
-
You wish to avoid the extra synthetic step of ester formation and subsequent hydrolysis.
-
-
Choose this compound when:
-
The boron moiety needs to survive multiple synthetic steps prior to coupling.
-
The substrate is sensitive and prone to side reactions, demanding a more stable coupling partner.
-
Purification of the boron reagent via chromatography is necessary.
-
Reproducibility and reliability are paramount over reaction speed.
-
Detailed Experimental Protocol: A Model Suzuki-Miyaura Coupling
Reaction: Coupling of trans-1-heptenylboron reagent with 4-bromoanisole.
Protocol A: Using trans-1-Heptenylboronic Acid
-
Reagents & Materials:
-
4-Bromoanisole (1.0 mmol, 1.0 eq)
-
trans-1-Heptenylboronic Acid (1.2 mmol, 1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (0.02 mmol, 2 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 mmol, 2.5 eq)
-
1,4-Dioxane (5 mL)
-
Deionized Water (1 mL)
-
Schlenk flask, magnetic stir bar, condenser, argon/nitrogen line
-
-
Procedure:
-
To a Schlenk flask under an argon atmosphere, add 4-bromoanisole, trans-1-heptenylboronic acid, and potassium carbonate.
-
Add the palladium catalyst, Pd(PPh₃)₄.
-
Add the 1,4-dioxane and water.
-
Degas the mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 2-4 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
-
Rationale & Scientific Insights:
-
Base (K₂CO₃): A moderately strong base is sufficient to activate the highly reactive boronic acid to the boronate form.[15]
-
Catalyst (Pd(PPh₃)₄): A classic, reliable Pd(0) catalyst suitable for a wide range of Suzuki couplings.[16]
-
Solvent (Dioxane/H₂O): The aqueous mixture is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[12]
-
Protocol B: Using this compound
-
Reagents & Materials:
-
4-Bromoanisole (1.0 mmol, 1.0 eq)
-
This compound (1.2 mmol, 1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), Pd(dppf)Cl₂ (0.02 mmol, 2 mol%)
-
Cesium Carbonate (Cs₂CO₃), anhydrous (3.0 mmol, 3.0 eq)
-
Tetrahydrofuran (THF) (5 mL)
-
Deionized Water (1 mL)
-
Schlenk flask, magnetic stir bar, condenser, argon/nitrogen line
-
-
Procedure:
-
To a Schlenk flask under an argon atmosphere, add 4-bromoanisole, this compound, and cesium carbonate.
-
Add the palladium catalyst, Pd(dppf)Cl₂.
-
Add the THF and water.
-
Degas the mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 8-16 hours, monitoring by TLC or GC-MS.
-
Work-up and purification are identical to Protocol A.
-
-
Rationale & Scientific Insights:
-
Base (Cs₂CO₃): A stronger base is often used with pinacol esters to more effectively promote the initial, and often rate-limiting, hydrolysis to the boronic acid.[17]
-
Catalyst (Pd(dppf)Cl₂): This pre-catalyst with a bulky, electron-rich ligand is highly efficient and robust, making it well-suited for the more challenging activation of boronic esters.
-
Longer Reaction Time: The extended time is necessary to account for the slower kinetics associated with the initial hydrolysis of the stable pinacol ester.[5]
-
Section 4: Visualizing the Chemistry
To further clarify the processes described, the following diagrams illustrate the core mechanism and a typical experimental workflow.
Figure 1: The Suzuki-Miyaura catalytic cycle, highlighting the activation of boronic acid/ester and the critical transmetalation step.
Figure 2: A generalized workflow for setting up a Suzuki-Miyaura cross-coupling reaction.
Conclusion
The choice between trans-1-heptenylboronic acid and its pinacol ester is a strategic decision dictated by the specific demands of a synthesis. The boronic acid offers the advantage of higher intrinsic reactivity, potentially leading to faster and more atom-economical reactions. However, this comes at the cost of reduced stability, which can compromise yields through side reactions like protodeboronation and complicate handling and purification.
Conversely, the pinacol ester provides exceptional stability, ensuring the integrity of the boron reagent through multi-step sequences and rigorous purification. This robustness is paid for with attenuated reactivity, often necessitating longer reaction times or more forceful conditions to achieve complete conversion. For drug development professionals and scientists engaged in complex target synthesis, the reliability and predictability of the pinacol ester often make it the superior choice, justifying the potential trade-off in reaction kinetics. Understanding this balance is key to harnessing the full power of the Suzuki-Miyaura coupling.
References
-
Caddick, S., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Available at: [Link]
-
The Organic Chemistry Channel. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Available at: [Link]
-
ResearchGate. (2018). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available at: [Link]
-
ResearchGate. (n.d.). Protodeboronation and its application in synthesis. Available at: [Link]
-
Poster Board. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. Available at: [Link]
-
ResearchGate. (2020). Comparison of reactivity of different boron reagents. Available at: [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Available at: [Link]
-
Bellina, F., et al. (2005). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry, 70(15), 5987-5993. Available at: [Link]
-
Wikipedia. (n.d.). Protodeboronation. Available at: [Link]
-
Studer, A., et al. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 10(20), 5328-5333. Available at: [Link]
-
Oka, T., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(19), 3519-3523. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Protodeboronation. Available at: [Link]
-
Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1279-1294. Available at: [Link]
-
ResearchGate. (2019). Order of thermodynamic stability of representative boronic esters. Available at: [Link]
-
Autechaux. (n.d.). Understanding Boronic Acid Pinacol Esters in Chemical Research. Available at: [Link]
-
Hartwig, J. F., et al. (2011). Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society, 133(5), 1240-1243. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Hocek, M., et al. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to Substituted Purines. Synlett, 2001(1), 147-150. Available at: [Link]
-
Chemistry Channel. (2020). Suzuki Coupling. YouTube. Available at: [Link]
-
Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Available at: [Link]
-
Nishihara, Y., & Osakada, K. (2019). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, 48(38), 14298-14310. Available at: [Link]
-
Wiest, O., & Norrby, P.-O. (2016). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Chemistry – A European Journal, 22(34), 11883-11892. Available at: [Link]
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A-Comparative-Guide-to-Boronic-Esters-in-the-Synthesis-of-Conjugated-Dienes
Introduction: The Enduring Importance of Conjugated Dienes and the Suzuki-Miyaura Coupling
Conjugated dienes are fundamental structural motifs in a vast array of organic molecules, from pharmaceuticals and agrochemicals to advanced materials like organic light-emitting diodes (OLEDs) and polymers. Their unique electronic properties, arising from the contiguous system of π-orbitals, make them indispensable building blocks in modern chemistry. Among the myriad of synthetic methods to construct these systems, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as the undisputed champion.[1] Its remarkable functional group tolerance, mild reaction conditions, and the generally low toxicity of its boron-based reagents have cemented its status as a cornerstone of carbon-carbon bond formation.[1][2]
At the heart of this powerful reaction lies the organoboron reagent, most commonly a boronic acid or a boronic ester. While boronic acids have historically been the workhorses, their ester derivatives have surged in popularity, offering significant advantages in stability, handling, and, in many cases, reactivity.[2][3] The choice of the diol used to form the ester is not a trivial one; it profoundly impacts the reagent's stability, reactivity in the catalytic cycle, and ease of purification.
This guide provides an in-depth comparison of the most commonly employed boronic esters for the synthesis of conjugated dienes via Suzuki-Miyaura coupling. We will delve into the nuances of pinacol, neopentyl glycol, and N-methyliminodiacetic acid (MIDA) boronates, providing researchers, scientists, and drug development professionals with the critical insights and experimental data needed to select the optimal reagent for their specific synthetic challenge.
The Contenders: A Close Look at Common Boronic Esters
The stability and reactivity of a boronic ester are dictated by the nature of the diol that protects the boronic acid moiety. This choice influences steric hindrance around the boron center, the electron density of the boron atom, and the ester's susceptibility to hydrolysis.
-
Pinacol (pin) Boronic Esters: By far the most ubiquitous, pinacol esters are formed from 2,3-dimethylbutane-2,3-diol. They are generally crystalline, shelf-stable solids that are compatible with a wide range of reaction conditions.[3][4] Their popularity stems from their ease of preparation and purification, often being stable to silica gel chromatography.[3]
-
Neopentyl Glycol Boronic Esters: Formed from 2,2-dimethylpropane-1,3-diol, these esters offer a different steric and electronic environment compared to pinacol esters. They have been shown to exhibit different reactivity profiles and can sometimes lead to higher yields or faster reaction times in specific applications.[5][6]
-
MIDA Boronate Esters: N-methyliminodiacetic acid (MIDA) boronates represent a significant advancement in boronic ester technology. The trivalent nitrogen atom in the MIDA ligand forms a dative bond with the boron center, rendering it tetracoordinate and exceptionally stable.[7][8] This heightened stability allows them to withstand harsh reaction conditions, including strongly acidic or basic media and various chromatographic purification methods, where other esters might decompose.[7] They act as "slow-release" sources of boronic acid under the basic conditions of the Suzuki-Miyaura coupling.
Head-to-Head Comparison: Performance in Conjugated Diene Synthesis
The selection of a boronic ester for a specific synthesis is a balancing act between reactivity, stability, and practicality. For the synthesis of conjugated dienes, which often involves sensitive vinyl boronic esters and vinyl halides, these considerations are paramount.
Reactivity and Reaction Kinetics
The transmetalation step, where the organic group is transferred from boron to the palladium catalyst, is a crucial phase of the Suzuki-Miyaura catalytic cycle. The structure of the boronic ester can significantly influence the rate of this step.
While boronic acids are often considered more reactive due to the electron-withdrawing nature of the hydroxyl groups, boronic esters can and do transmetalate directly, often without prior hydrolysis.[2][9] Kinetic studies have revealed that the rate of transmetalation can be greatly influenced by the glycol moiety. For instance, simple glycol boronic esters have been shown to transfer their aryl group significantly faster than the corresponding boronic acid or pinacol ester in certain systems.[2] This suggests that the conformational constraints and electronic properties of the diol play a key role.
In the context of conjugated diene synthesis, MIDA boronates have demonstrated superior performance in polymerization reactions to form polythiophenes, leading to higher molecular weight polymers in greater yields compared to their pinacol counterparts under identical conditions.[10][11] This was attributed to the reduction of unwanted side reactions like protodeboronation, a common issue with more reactive or less stable boron reagents.[10]
Stability, Handling, and Purification
Herein lies the most significant practical difference between the various boronic esters.
-
Pinacol esters are generally considered stable to silica gel chromatography, a major advantage over the more polar and often unstable boronic acids.[3] However, they can still be susceptible to hydrolysis, especially under acidic or strongly basic conditions.[12] This can be particularly problematic with vinyl boronic esters, which are prone to decomposition.
-
ArB(Epin) esters , derived from 1,1,2,2-tetraethylethylene glycol, have been shown to be even more stable on silica gel than their pinacol counterparts and can lead to higher yields in Suzuki-Miyaura couplings.[12][13][14]
-
MIDA boronates are in a class of their own regarding stability.[7] The tetracoordinate boron center protects the C-B bond from protodeboronation and other degradation pathways. This allows for rigorous purification by silica gel chromatography and makes them compatible with a broader range of synthetic steps prior to the cross-coupling reaction.
The enhanced stability of MIDA esters can be a double-edged sword. The conditions required to hydrolyze the MIDA group and initiate the Suzuki coupling (typically aqueous base at elevated temperatures) are sometimes harsher than those needed for pinacol esters. However, for complex syntheses requiring robust building blocks, this is a price worth paying.
Substrate Scope and Functional Group Tolerance
The inherent mildness of the Suzuki-Miyaura reaction allows for excellent functional group tolerance. However, the choice of boronic ester can further expand this scope. The high stability of MIDA boronates, for example, allows for the synthesis and purification of complex vinyl boronic esters bearing sensitive functional groups that might not survive the preparation or handling as a pinacol ester or boronic acid.
Experimental Data and Protocols
To provide a practical context for the above discussion, let's consider a representative protocol for the synthesis of a conjugated diene using a vinyl boronic ester and a vinyl halide.
Comparative Performance Data
The following table summarizes typical observations when comparing different boronic esters in Suzuki-Miyaura couplings for conjugated diene synthesis.
| Boronic Ester Type | Stability | Reactivity | Ease of Purification | Typical Yields | Key Advantages | Potential Drawbacks |
| Pinacol (Bpin) | Moderate | Good | Moderate to Good | Good to Excellent | Widely available, well-understood reactivity.[4] | Susceptible to protodeboronation[2][10]; can be difficult to purify away from diol byproduct. |
| Neopentyl Glycol | Moderate | Good to Excellent | Moderate | Good to Excellent | Can offer faster reaction rates than pinacol esters.[5][6] | Less common than pinacol esters. |
| MIDA | Excellent | Good (requires activation) | Excellent | Good to Excellent | Highly stable to chromatography and a wide range of reaction conditions.[7] | Requires specific conditions (base, heat) for slow release/hydrolysis. |
General Experimental Protocol: Suzuki-Miyaura Synthesis of a Conjugated Diene
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Vinyl Halide (1.0 equiv)
-
Vinyl Boronic Ester (1.1-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equiv)
-
Solvent (e.g., Toluene/H₂O, Dioxane/H₂O, DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the vinyl halide, vinyl boronic ester, palladium catalyst, and base.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (monitored by TLC or GC/MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired conjugated diene.
Visualization of Key Concepts
To better illustrate the workflows and mechanisms discussed, the following diagrams are provided.
General Workflow for Conjugated Diene Synthesis
Caption: General experimental workflow for the synthesis of conjugated dienes via Suzuki-Miyaura coupling.
Simplified Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.
Choosing the Right Ester for Your Synthesis: A Decision Guide
-
For routine, straightforward syntheses with robust substrates: Pinacol boronic esters are often the default choice due to their widespread availability and vast literature precedent.
-
When struggling with low yields or slow reactions with pinacol esters: Consider screening neopentyl glycol boronic esters , as they can sometimes offer superior reactivity.[5]
-
For the synthesis of complex, multifunctional molecules: MIDA boronates are the superior choice. Their exceptional stability allows them to be carried through multiple synthetic steps before the final cross-coupling, protecting the valuable boronic acid functionality.
-
When protodeboronation is a significant side reaction: The increased stability of MIDA boronates makes them the ideal reagent to minimize this undesired pathway.[10]
Conclusion
The selection of the appropriate boronic ester is a critical parameter for the successful synthesis of conjugated dienes via the Suzuki-Miyaura reaction. While pinacol esters remain a reliable and popular choice, the unique properties of neopentyl glycol and, particularly, MIDA boronates, offer powerful solutions to challenges of stability, purification, and reactivity. MIDA boronates, with their exceptional robustness, have opened new avenues for the construction of complex molecules where sensitive boronic acid intermediates would have previously been untenable. By understanding the distinct advantages and limitations of each class of ester, researchers can make more informed decisions, leading to more efficient, higher-yielding, and ultimately more successful synthetic campaigns.
References
-
Oka, S., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(19), 3543–3547. [Link]
-
Organic Chemistry Portal. (n.d.). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(22), 7929–7941. [Link]
-
ResearchGate. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions | Request PDF. [Link]
-
Oka, S., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. [Link]
-
Knapp, D. M., et al. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 97, 249-264. [Link]
-
ResearchGate. (n.d.). Why is pinacol boronic ester more widely used in Suzuki coupling compared to other diols? [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Thomas, A. A., et al. (2017). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis, 7(11), 7474–7479. [Link]
-
Morken, J. P., et al. (2019). Diastereoselective and Enantioselective Conjunctive Cross-Coupling Enabled by Boron Ligand Design. Journal of the American Chemical Society, 141(18), 7329–7334. [Link]
-
ResearchGate. (n.d.). Comparison of reactivity of different boron reagents. [Link]
-
ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. [Link]
-
Welch, G. C., & Bazan, G. C. (2015). Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. Macromolecules, 48(4), 1039–1044. [Link]
-
Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]
-
K.C. Nicolaou, et al. (n.d.). Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses. [Link]
-
ResearchGate. (2015). Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. [Link]
-
Hall, D. G., et al. (2010). Suzuki–Miyaura cross-couplings of secondary allylic boronic esters. Chemical Communications, 46(45), 8573-8575. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Watson, D. A., et al. (2020). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society, 142(28), 12095–12112. [Link]
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A Senior Application Scientist's Guide to 1,3-Diene Synthesis: Exploring Alternatives to the Suzuki Coupling
For the discerning researcher in organic synthesis and drug development, the construction of the 1,3-diene motif is a frequent and critical task. While the Nobel Prize-winning Suzuki-Miyaura coupling has long been a stalwart in the chemist's toolbox for its robustness and versatility, its limitations—such as the stability of boronic acids and the occasional difficulty in achieving high stereoselectivity—necessitate a thorough understanding of alternative methodologies. This guide provides an in-depth comparison of the primary alternatives to Suzuki coupling for the synthesis of 1,3-dienes, offering insights into their mechanisms, practical considerations, and experimental protocols to empower you to make the most informed decisions for your synthetic challenges.
The Enduring Importance of 1,3-Dienes
The 1,3-diene is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and functional materials.[1] Its conjugated π-system imparts unique reactivity, making it a valuable building block for a variety of transformations, including cycloadditions, transition metal-catalyzed functionalizations, and polymerizations.[2][3] The stereochemistry of the diene is often crucial to its biological activity and material properties, demanding synthetic methods that offer high levels of stereocontrol.[3]
Beyond Suzuki: A Comparative Overview of Key Methodologies
While Suzuki coupling remains a powerful tool, a comprehensive understanding of alternative palladium-catalyzed cross-coupling reactions such as the Heck, Stille, and Negishi couplings, as well as other powerful techniques like olefin metathesis and Wittig-type reactions, is essential for the modern synthetic chemist. Each of these methods presents a unique set of advantages and disadvantages in terms of substrate scope, functional group tolerance, stereoselectivity, and practical considerations like reagent toxicity and availability.
This guide will delve into the intricacies of these methods, providing not just a theoretical overview, but also actionable experimental data and detailed protocols to bridge the gap between theory and practice.
The Heck Reaction: A Versatile Vinylation Tool
The Mizoroki-Heck reaction, another Nobel Prize-honored transformation, provides a powerful means of forming carbon-carbon bonds by coupling an unsaturated halide or triflate with an alkene in the presence of a palladium catalyst and a base.[4] For 1,3-diene synthesis, this typically involves the reaction of a vinyl halide with an alkene.[5]
Mechanistic Rationale
The catalytic cycle of the Heck reaction generally proceeds through a Pd(0)/Pd(II) cycle. The key steps involve oxidative addition of the vinyl halide to the Pd(0) catalyst, followed by migratory insertion of the alkene into the vinyl-palladium bond. A subsequent β-hydride elimination regenerates the Pd(0) catalyst and releases the 1,3-diene product. The stereochemical outcome is often influenced by the mode of β-hydride elimination and potential isomerization of the palladium-hydride intermediate.[2]
Advantages and Disadvantages
Advantages:
-
Atom Economy: The Heck reaction can be more atom-economical than couplings requiring pre-functionalized organometallic reagents.
-
Substrate Availability: A wide variety of vinyl halides and alkenes are commercially available or readily prepared.
-
Evolving Methodologies: Recent advancements, such as oxidative Heck reactions using vinylboronic acids, have expanded the scope and improved the stereoselectivity of this method.[2][6]
Disadvantages:
-
Stereoselectivity: Achieving high stereoselectivity can be challenging due to potential isomerization of the double bonds.[2]
-
Regioselectivity: The reaction of unsymmetrical alkenes can sometimes lead to mixtures of regioisomers.
Experimental Data: A Case Study
A notable example is the aerobic boron Heck reaction with cyclobutene, which provides exclusively linear 1-aryl-1,3-dienes with high regio- and stereoselectivity.[6]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 1-Phenyl-1,3-butadiene | 85 |
| 2 | 4-Methoxyphenylboronic acid | 1-(4-Methoxyphenyl)-1,3-butadiene | 92 |
| 3 | 4-Chlorophenylboronic acid | 1-(4-Chlorophenyl)-1,3-butadiene | 78 |
Data sourced from a study on diverted aerobic Heck reactions.[6]
Illustrative Protocol: Nickel-Catalyzed Linear Heck Reaction of 1,3-Dienes
This protocol describes a nickel-catalyzed Mizoroki-Heck reaction of a 1,3-diene with an iodoarene to produce a linear (E,E)-conjugated diene.[7]
Materials:
-
Iodoarene (0.40 mmol)
-
Ni(dppe)Cl₂ (0.02 mmol, 10 mol%)
-
Manganese powder (0.20 mmol, 1.0 equiv.)
-
Sodium chloride (0.60 mmol, 3.0 equiv.)
-
1,3-Diene (0.20 mmol)
-
Acetonitrile (0.5 mL)
-
Triethylamine (56 μL)
Procedure:
-
In a glove box, charge a sealed tube with the iodoarene, Ni(dppe)Cl₂, manganese powder, and sodium chloride.
-
Add the 1,3-diene, acetonitrile, and triethylamine to the sealed tube.
-
Seal the tube and stir the reaction mixture at room temperature until the starting materials are consumed (monitor by TLC or GC).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
The Stille Coupling: Robust but with a Caveat
The Stille coupling utilizes organotin reagents (organostannanes) to couple with organic halides or triflates, catalyzed by palladium.[8][9] This reaction is known for its high functional group tolerance and the stability of the organostannane reagents.[10]
Mechanistic Rationale
The Stille coupling also operates on a Pd(0)/Pd(II) catalytic cycle. After the initial oxidative addition of the organic halide to the Pd(0) catalyst, the key step is transmetalation, where the organic group from the organostannane is transferred to the palladium center. Reductive elimination then furnishes the desired 1,3-diene and regenerates the Pd(0) catalyst.
Caption: Catalytic cycle of the Stille coupling reaction.
Advantages and Disadvantages
Advantages:
-
High Functional Group Tolerance: The organostannane reagents are generally unreactive towards many functional groups, allowing for their use in complex molecule synthesis.
-
Reagent Stability: Organostannanes are typically stable to air and moisture, making them easy to handle and store.
-
Mild Reaction Conditions: Stille couplings often proceed under mild conditions.[10]
Disadvantages:
-
Toxicity: The primary drawback of the Stille reaction is the high toxicity of organotin compounds and their byproducts, which can also be difficult to remove from the final product.[8]
-
Stoichiometric Tin Waste: The reaction generates stoichiometric amounts of tin waste.
Experimental Data: A Comparative Look
While direct head-to-head comparisons are rare, studies on related cross-coupling reactions indicate that Stille coupling can provide high yields, sometimes outperforming other methods for specific substrates, especially those with coordinating functional groups.[11]
Illustrative Protocol: Stille Coupling of an Enol Triflate
This protocol details the Stille coupling of an enol triflate with an organotin reagent.[10]
Materials:
-
Enol triflate (4.60 mmol, 1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) (46 mL, to make a 0.1 M solution)
-
Copper(I) iodide (CuI) (0.1 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·DCM) (0.1 eq)
-
Lithium chloride (LiCl) (5.3 eq)
-
Organotin reagent (1.15 eq)
Procedure:
-
Flame-dry a 100 mL round-bottom flask and allow it to cool under an inert atmosphere (e.g., Argon).
-
Add the enol triflate and DMF (previously bubbled with N₂ for 45 min) to the flask.
-
Sequentially add CuI, Pd(dppf)Cl₂·DCM, and LiCl.
-
Purge the reaction flask with Argon for 10 minutes.
-
Add the organotin reagent via syringe.
-
Heat the solution to 40 °C and stir for 2.5 days.
-
After cooling to room temperature, transfer the brown solution to a separatory funnel containing a 1:2 mixture of aqueous ammonia and water.
-
Extract the aqueous layer with hexane.
-
Combine the organic phases and wash with the ammonia/water mixture and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude material by flash chromatography on basic alumina to afford the coupled product.
The Negishi Coupling: High Reactivity and Selectivity
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide or triflate, catalyzed by a nickel or palladium complex.[12] It is renowned for its high reactivity and the ability to form C-C bonds involving sp³, sp², and sp hybridized carbon atoms.
Mechanistic Rationale
Similar to the Stille coupling, the Negishi coupling follows a Pd(0)/Pd(II) or Ni(0)/Ni(II) catalytic cycle. The key transmetalation step involves the transfer of the organic group from the highly reactive organozinc reagent to the palladium or nickel center.
Advantages and Disadvantages
Advantages:
-
High Reactivity: Organozinc reagents are generally more reactive than organoboranes and organostannanes, often leading to faster reaction times.
-
Excellent Stereoselectivity: The Negishi coupling is particularly well-suited for the stereospecific synthesis of all four stereoisomers of substituted dienes.
-
High Functional Group Tolerance: Despite their reactivity, organozinc reagents exhibit good functional group tolerance.[12]
Disadvantages:
-
Reagent Preparation: Organozinc reagents are often prepared in situ from the corresponding organolithium or Grignard reagents, which can be sensitive to air and moisture.
-
Functional Group Sensitivity of Precursors: The preparation of the organozinc reagents from organolithiums or Grignards can limit the functional group tolerance of the overall process.
Experimental Data: Stereoselective Synthesis of a (Z,E)-Diene
The Negishi coupling is a powerful tool for the stereocontrolled synthesis of dienes. For instance, the synthesis of (Z,E)-5,7-hexadecadiene can be achieved with high stereoselectivity.[13]
| Coupling Partners | Catalyst | Yield (%) | Stereoisomeric Purity (%) |
| (E)-1-Decenyldiisobutylalane + (Z)-1-Bromo-1-hexene | Pd(PPh₃)₄ / ZnCl₂ | 86 | >98 |
Data sourced from an Organic Syntheses procedure.[13]
Illustrative Protocol: Negishi Coupling for (Z,E)-5,7-Hexadecadiene Synthesis
This protocol is adapted from a procedure in Organic Syntheses for the preparation of a conjugated diene via Negishi coupling.[13]
Materials:
-
(E)-1-Decenyldiisobutylalane (from 1-decyne and diisobutylaluminum hydride)
-
(Z)-1-Bromo-1-hexene
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Zinc chloride (ZnCl₂)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Preparation of the Organozinc Reagent: In a flame-dried, nitrogen-flushed flask, prepare the (E)-1-decenylalane by hydroalumination of 1-decyne. Treat this solution with a solution of zinc chloride in THF to generate the corresponding organozinc reagent in situ.
-
Coupling Reaction: To the freshly prepared organozinc reagent, add a solution of (Z)-1-bromo-1-hexene in THF.
-
Add the palladium catalyst, Pd(PPh₃)₄.
-
Stir the reaction mixture at room temperature until the coupling is complete (monitor by TLC or GC).
-
Workup: Quench the reaction by carefully adding 1 N hydrochloric acid.
-
Extract the product with an organic solvent (e.g., ether or hexane).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or flash column chromatography.
Olefin Metathesis: A Powerful Rearrangement
Olefin metathesis, particularly enyne metathesis, has emerged as a powerful and atom-economical method for the synthesis of 1,3-dienes.[14][15] This reaction, catalyzed by ruthenium or molybdenum carbene complexes (e.g., Grubbs catalysts), involves the rearrangement of double and triple bonds.[16]
Mechanistic Rationale
Enyne metathesis proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving metallacyclobutane and metallacyclobutene intermediates. The reaction of an alkene with an alkyne in the presence of a metal carbene catalyst leads to the formation of a new 1,3-diene and a new metal carbene.
Caption: Simplified workflow of enyne metathesis.
Advantages and Disadvantages
Advantages:
-
Atom Economy: Enyne metathesis is a highly atom-economical reaction, as all atoms from the starting materials are incorporated into the product.
-
Mild Conditions: The reactions are typically carried out under mild conditions.
-
Functional Group Tolerance: Modern Grubbs catalysts exhibit excellent functional group tolerance.
Disadvantages:
-
Catalyst Sensitivity: Some metathesis catalysts can be sensitive to air and moisture, although second and third-generation Grubbs catalysts are more robust.
-
E/Z Selectivity: The stereoselectivity of the newly formed double bond can sometimes be low.[14]
-
Substrate Scope: The reaction is most effective with terminal alkynes and alkenes.
Illustrative Protocol: Cross-Enyne Metathesis
This is a general procedure for a cross-enyne metathesis reaction to synthesize a 1,3-diene.
Materials:
-
Alkene (2-3 equivalents)
-
Alkyne (1 equivalent)
-
Grubbs second-generation catalyst (1-5 mol%)
-
Anhydrous, degassed solvent (e.g., dichloromethane or toluene)
Procedure:
-
In a flame-dried, inert atmosphere-flushed flask, dissolve the alkyne and the alkene in the solvent.
-
Add the Grubbs catalyst to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can often be monitored by the evolution of ethylene gas if a terminal alkene is used.
-
Once the reaction is complete (as determined by TLC or GC analysis), quench the reaction by adding a few drops of ethyl vinyl ether to deactivate the catalyst.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography.
Wittig-Type Reactions: A Classic Approach
The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction, are classical methods for the formation of carbon-carbon double bonds from carbonyl compounds.[2] For 1,3-diene synthesis, an α,β-unsaturated aldehyde or ketone is typically reacted with a phosphonium ylide or a phosphonate carbanion.
Mechanistic Rationale
The Wittig reaction proceeds through the formation of a betaine or an oxaphosphetane intermediate, which then decomposes to form the alkene and a phosphine oxide byproduct. The HWE reaction involves the reaction of a phosphonate carbanion with a carbonyl compound to form a β-hydroxyphosphonate, which then eliminates to give the alkene and a phosphate salt.
Advantages and Disadvantages
Advantages:
-
Reliability: The Wittig and HWE reactions are highly reliable and well-established methods.
-
Stereochemical Control (HWE): The HWE reaction, particularly with the Still-Gennari modification, can provide excellent stereocontrol, allowing for the selective synthesis of either (E)- or (Z)-alkenes.[17]
Disadvantages:
-
Stoichiometric Byproduct: Both reactions produce stoichiometric amounts of phosphorus-containing byproducts, which can sometimes complicate purification.
-
Strongly Basic Conditions: The generation of the ylide or phosphonate carbanion often requires strongly basic conditions, which may not be compatible with sensitive functional groups.[2]
-
Poor Stereoselectivity (Wittig): The Wittig reaction with semi-stabilized ylides often gives poor E/Z selectivity.
Illustrative Protocol: Horner-Wadsworth-Emmons Reaction (Still-Gennari Modification for Z-selectivity)
This protocol describes the Still-Gennari modification of the HWE reaction to favor the formation of the (Z)-alkene.[18]
Materials:
-
Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (1.03 mmol, 1.0 equiv)
-
18-crown-6 (5.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) (16 mL)
-
0.5 M solution of Potassium bis(trimethylsilyl)amide (KHMDS) in toluene (1.5 equiv)
-
Aldehyde
Procedure:
-
To a well-stirred solution of 18-crown-6 in THF at -78 °C, add the KHMDS solution.
-
Stir the mixture for 20 minutes at -78 °C.
-
Add the phosphonate reagent and stir for an additional 30 minutes.
-
Add the aldehyde to the reaction mixture and stir for 3 hours at -78 °C.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Comparative Summary and Conclusion
The choice of the optimal method for synthesizing a 1,3-diene is a multifaceted decision that depends on the specific target molecule, the desired stereochemistry, the presence of other functional groups, and practical considerations such as reagent cost and toxicity.
| Method | Key Advantages | Key Disadvantages | Best Suited For |
| Heck Reaction | Good atom economy, readily available starting materials. | Can have issues with stereo- and regioselectivity. | Vinylation of simple alkenes, synthesis of aryl-substituted dienes. |
| Stille Coupling | High functional group tolerance, stable reagents. | High toxicity of tin reagents and byproducts. | Late-stage functionalization of complex molecules. |
| Negishi Coupling | High reactivity, excellent stereoselectivity. | Moisture-sensitive precursors, preparation of organozinc reagents. | Stereospecific synthesis of all diene isomers. |
| Olefin Metathesis | Excellent atom economy, mild conditions. | Catalyst sensitivity, potential for low E/Z selectivity. | Ring-closing metathesis and synthesis from simple enynes. |
| Wittig/HWE | Reliable, good stereocontrol with HWE modifications. | Stoichiometric phosphorus byproduct, often requires strong base. | Selective synthesis of (E)- or (Z)-dienes from carbonyls. |
Ultimately, the Suzuki coupling remains a first-line choice for many applications due to its generally good performance and the commercial availability of a vast array of boronic acids. However, when faced with challenges such as difficult-to-access boronic acids, the need for exquisite stereocontrol, or the presence of sensitive functional groups, the alternative methods presented in this guide offer a powerful and diverse set of tools to achieve your synthetic goals. A thorough understanding of the nuances of each reaction will undoubtedly lead to more efficient and successful synthetic endeavors.
References
- Jiang, S., Zhang, T., Luo, X., & Xiao, L. (2025). Ligand‐Controlled Regiodivergent Carbosilylation of 1,3‐Dienes via Nickel‐Catalyzed Three‐Component Coupling Reactions. Angewandte Chemie.
- Palladium-catalyzed three-component radical-polar crossover carboamination of 1,3-dienes or allenes with diazo esters and amines. (2024). PubMed Central.
-
Stille Coupling. (n.d.). NROChemistry. Retrieved January 9, 2026, from [Link]
- Palladium-catalyzed intermolecular 1,3-dienylation of propargyl esters with alcohols for constructing polysubstituted 1,3-dienes. (2026).
- Palladium-catalyzed three-component radical-polar crossover carboamination of 1,3-dienes or allenes with diazo esters and amines. (2024).
- Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes. (2021). PubMed Central.
-
Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Heck reaction for the synthesis of 1,3‐dienes. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
- Organogermanium Analogues of Alkenes, Alkynes, 1,3-Dienes, Allenes, and Vinylidenes. (n.d.).
-
Synthesis of 1,3-diene using cross metathesis. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Horner–Wadsworth–Emmons reaction. (n.d.). Wikipedia. Retrieved January 9, 2026, from [Link]
- Stereoselective Construction of (E,Z)‐1,3‐Dienes and Its Application in Natural Product Synthesis. (2020). R Discovery.
- Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes. (2021). MDPI.
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5,7-Hexadecadiene, (Z, E). (n.d.). Organic Syntheses Procedure. Retrieved January 9, 2026, from [Link]
- Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Rel
-
Horner-Wadsworth-Emmons Reaction. (n.d.). NROChemistry. Retrieved January 9, 2026, from [Link]
- Highly Regio- and Stereoselective Catalytic Synthesis of Conjug
- Regio- and stereoselective synthesis of 1,4-dienes. (n.d.).
-
1,3-Diene synthesis by or C-C coupling. (n.d.). Organic Chemistry Portal. Retrieved January 9, 2026, from [Link]
- Nickel-catalyzed divergent Mizoroki–Heck reaction of 1,3-dienes. (2023). PubMed Central.
- Mechanism of Enyne Metathesis Catalyzed by Grubbs Ruthenium−Carbene Complexes: A DFT Study. (n.d.). Journal of the American Chemical Society.
- Synthesis of Conjugated Dienes in Natural Compounds. (2022).
-
Enyne Metathesis. (n.d.). Organic Chemistry Portal. Retrieved January 9, 2026, from [Link]
- Preparation and Diels–Alder/cross coupling reactions of a 2-diethanolaminoboron-substituted 1,3-diene. (n.d.). Beilstein Journals.
-
1,3-Diene synthesis by olefination. (n.d.). Organic Chemistry Portal. Retrieved January 9, 2026, from [Link]
- Horner-Wadsworth-Emmons Reaction. (2023). YouTube.
- Stille Coupling. (2023). Chemistry LibreTexts.
-
preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate. (n.d.). Organic Syntheses Procedure. Retrieved January 9, 2026, from [Link]
-
Stille Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 9, 2026, from [Link]
-
Enyne metathesis. (n.d.). Wikipedia. Retrieved January 9, 2026, from [Link]
- A Diverted Aerobic Heck Reaction Enables Selective 1,3-Diene and 1,3,5-Triene Synthesis through C–C Bond Scission. (2018).
- Stille Couplings Catalytic in Tin: The “Sn−O” Approach. (n.d.).
- Selective 1,4-syn-Addition to Cyclic 1,3-Dienes via Hybrid Palladium C
- Science of Synthesis: Cross Coupling and Heck-Type Reactions 3, Metal-Catalyzed Heck-Type Reactions and C–C. (n.d.).
-
Synthesis of deoxypukalide via Negishi coupling. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
- Reactivity and Regioselectivity in the Heck Reaction: Hammett Study of 4-Substituted Styrenes. (2025).
-
Stille reaction. (n.d.). Wikipedia. Retrieved January 9, 2026, from [Link]
- Application Notes and Protocols for the Synthesis of Conjugated Dienes from Vicinal Dibromides. (n.d.). Benchchem.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022).
- Unified Synthesis Platform for 1,2,3-Trisubstituted Cyclopentadienyl Ligands Decouples Sterics from Electronics. (2026). Journal of the American Chemical Society.
- negishi-lecture-slides.pdf. (n.d.). Nobel Prize.
- The Heck Reaction Applied to 1,3- and 1,2-Unsaturated Derivatives, a Way towards Molecular Complexity. (n.d.). MDPI.
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The Superiority of trans-1-Heptenylboronic Acid Pinacol Ester in Modern Cross-Coupling Reactions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the creation of carbon-carbon (C-C) bonds remains a cornerstone, particularly in the intricate process of drug discovery and development. Organometallic reagents have long been indispensable tools for this purpose, with each class offering a unique set of properties. Among these, trans-1-Heptenylboronic acid pinacol ester has emerged as a remarkably versatile and advantageous reagent, especially in the widely utilized Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth, objective comparison of this boronic ester with other classes of organometallics, supported by experimental insights, to highlight its superior performance in key aspects of modern organic synthesis.
Section 1: The Foundational Advantages of Boronic Esters: Stability, Selectivity, and Safety
The inherent chemical and physical properties of boronic esters, particularly pinacol esters, set them apart from more traditional organometallic reagents like Grignard and organolithium compounds. These advantages are not merely conveniences but are critical factors that can dictate the success and feasibility of a synthetic route.
Enhanced Stability: A primary advantage of this compound is its exceptional stability.[1] Unlike Grignard reagents and organolithiums, which are notoriously sensitive to air and moisture, boronic esters can often be handled under ambient conditions without significant degradation.[1][2] This robustness simplifies experimental setup and workup procedures. While boronic acids can be prone to dehydration to form cyclic boroxines, their conversion to pinacol esters significantly enhances their stability, preventing issues like protodeboronation.[3][4]
| Organometallic Reagent Class | Air Stability | Moisture Stability | Handling Considerations |
| Organolithiums | Highly Reactive (Pyrophoric) | Highly Reactive | Requires inert atmosphere (e.g., Argon, Nitrogen) and anhydrous solvents. |
| Grignard Reagents | Reactive | Highly Reactive | Requires inert atmosphere and anhydrous solvents. |
| Organozincs | Generally Reactive | Reactive | Often requires an inert atmosphere and anhydrous conditions. |
| This compound | Generally Stable | Moderate Stability (can hydrolyze) | Can often be handled in air, though anhydrous conditions are preferred for optimal results.[4][5][6][7] |
Table 1. A comparative overview of the stability of various organometallic reagents.
Superior Selectivity and Functional Group Tolerance: The reduced reactivity of boronic esters translates directly to enhanced selectivity in chemical transformations. Organolithium and Grignard reagents are highly basic and nucleophilic, leading to a lack of functional group tolerance. They readily react with acidic protons (e.g., from alcohols, amines, carboxylic acids) and electrophilic functional groups (e.g., esters, ketones, nitriles), often necessitating the use of protecting groups, which adds steps and reduces overall efficiency.[8] In contrast, this compound exhibits significantly lower basicity and nucleophilicity, allowing it to be used in the presence of a wide array of functional groups without undesired side reactions.[9] This high degree of compatibility is a major advantage in the synthesis of complex molecules.
Favorable Safety Profile: The handling of highly reactive organometallics like organolithiums, which can be pyrophoric, poses significant safety risks in the laboratory. The stability of boronic esters like this compound makes them inherently safer to handle and store.
Section 2: Excelling in the Suzuki-Miyaura Cross-Coupling Arena
The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning methodology that has become one of the most important C-C bond-forming reactions in modern organic synthesis.[3] It is in this reaction that the advantages of this compound are most prominently displayed.
The Suzuki-Miyaura Catalytic Cycle: The generally accepted mechanism involves three key steps: oxidative addition of an organic halide to a palladium(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.[3][10]
Caption: A generalized workflow for the comparative cross-coupling experiment.
Step-by-Step Methodology:
-
Reaction Setup: To three separate oven-dried flasks under an inert atmosphere (Argon), add 4-bromoanisole (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable solvent (e.g., THF or dioxane).
-
Reagent Addition:
-
Flask 1 (Boronic Ester): Add this compound (1.2 equiv.) and an aqueous solution of a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.). [11] * Flask 2 (Grignard): Prepare the Grignard reagent, 1-heptenylmagnesium bromide, in situ from 1-bromo-1-heptene and magnesium turnings in a separate flask. Add the freshly prepared Grignard reagent (1.2 equiv.) to the reaction flask. Note: A different catalyst system, often nickel-based, may be required for optimal results with Grignard reagents in Kumada-type couplings.
-
Flask 3 (Organolithium): Prepare the organolithium reagent, 1-heptenyllithium, in situ from 1-bromo-1-heptene and an alkyllithium base (e.g., n-BuLi or t-BuLi) at low temperature (-78 °C) in a separate flask. Add the freshly prepared organolithium reagent (1.2 equiv.) to the reaction flask.
-
-
Reaction Conditions: Heat the reaction mixtures to an appropriate temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC-MS.
-
Workup and Purification: Upon completion, cool the reactions to room temperature and quench appropriately (e.g., with saturated aqueous NH₄Cl). Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Analysis: Determine the yield and purity of the product, 4-(1-heptenyl)anisole, by ¹H NMR and GC-MS.
Expected Results and Discussion:
| Organometallic Reagent | Typical Yield | Reaction Time | Functional Group Compatibility | Side Products |
| This compound | High to Excellent | Moderate | High | Minimal |
| 1-Heptenylmagnesium bromide | Moderate to High | Fast | Low | Homocoupling, protonolysis |
| 1-Heptenyllithium | Variable | Very Fast | Very Low | Homocoupling, protonolysis, decomposition |
Table 2. Expected comparative performance in the model Suzuki-Miyaura cross-coupling reaction.
The results are expected to demonstrate the superior performance of this compound. The boronic ester reaction is anticipated to proceed cleanly with a high yield of the desired product and minimal side reactions. In contrast, the Grignard and organolithium reactions are likely to be less efficient due to side reactions such as homocoupling of the organometallic reagent and protonolysis by any trace amounts of water. Furthermore, the preparation and handling of the Grignard and organolithium reagents are significantly more demanding due to their instability.
Section 3: Expanding the Synthetic Utility Beyond Suzuki-Miyaura
The utility of this compound and other alkenylboronic esters extends beyond the Suzuki-Miyaura reaction, showcasing their versatility in modern organic synthesis.
-
Chan-Lam Coupling: This copper-catalyzed reaction enables the formation of carbon-heteroatom bonds, such as C-N and C-O bonds. [2][12][13]Alkenylboronic acids and their esters can be coupled with amines, phenols, and other nucleophiles under mild conditions, often open to the air. [2][12][13][14][15]This provides a powerful alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination.
-
Conjugate Addition: Alkenylboronic acids can participate in rhodium-catalyzed or other transition-metal-catalyzed conjugate additions to α,β-unsaturated carbonyl compounds. [16][17][18][19][20]This allows for the stereoselective formation of new C-C bonds at the β-position of the carbonyl compound.
Section 4: Conclusion: A Clear Choice for Robust and Versatile Synthesis
In the ever-evolving field of organic synthesis, the demand for reliable, efficient, and safe reagents is paramount. This compound and its class of boronic esters have consistently proven to be superior to many traditional organometallics in a variety of applications, most notably in the robust and versatile Suzuki-Miyaura cross-coupling reaction. Their enhanced stability, broad functional group tolerance, and favorable safety profile make them the reagents of choice for the synthesis of complex molecules in both academic and industrial settings. The ability to perform intricate chemical transformations under mild conditions without the need for extensive protecting group strategies streamlines synthetic routes, ultimately accelerating the pace of research and development. For researchers, scientists, and drug development professionals, a thorough understanding of the advantages offered by this compound is crucial for the design and execution of modern, efficient, and successful synthetic strategies.
References
-
Enantioselective Conjugate Addition of Alkenylboronic Acids to Indole-Appended Enones. Organic Letters. [Link]
-
Rhodium-Catalyzed Conjugate Addition of Aryl- or 1-Alkenylboronic Acids to Enones. Organometallics. [Link]
-
Enantioselective conjugate addition of alkenylboronic acids to indole-appended enones. Europe PMC. [Link]
-
Copper-Catalyzed Reactions of Alkenyl Boronic Esters via Chan–Evans–Lam Coupling/Annulation Cascades: Substrate Selective Synthesis of Dihydroquinazolin-4-ones and Polysubstituted Quinolines. Organic Letters. [Link]
-
Rh-Catalyzed Conjugate Addition of Aryl and Alkenyl Boronic Acids to α-Methylene-β-lactones. National Institutes of Health. [Link]
-
Chan–Lam Coupling Reaction: Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids. Royal Society of Chemistry. [Link]
-
Rh-Catalyzed Conjugate Addition of Aryl and Alkenyl Boronic Acids to α-Methylene-β-lactones. ACS Publications. [Link]
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Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]
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Chan-Lam Coupling. Organic Chemistry Portal. [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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Chan–Lam coupling. Wikipedia. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry. [Link]
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Assessing the stability and reactivity of a new generation of boronic esters. FASEB. [Link]
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Stability of Boronic Esters to Hydrolysis : A Comparative Study. Semantic Scholar. [Link]
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Order of thermodynamic stability of representative boronic esters. ResearchGate. [Link]
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Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]
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Influence of Diluent on the Stability of ethyl 2-methyl-2-(4-boronic acid pinacol ester). ResearchGate. [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. National Institutes of Health. [Link]
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Why is pinacol boronic ester more widely used in Suzuki coupling compared to other diols? ResearchGate. [Link]
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Visible Light Activation of Boronic Esters Enables Efficient Photoredox C(sp2)–C(sp3) Cross‐Couplings in Flow. National Institutes of Health. [Link]
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Copper-Catalyzed Stereospecific Transformations of Alkylboronic Esters. National Institutes of Health. [Link]
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Hydrogen Atom Transfer Induced Boron Retaining Coupling of Organoboronic Esters and Organolithium Reagents. National Institutes of Health. [Link]
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Synthesis and Palladium-Catalyzed Cross-Coupling of an Alkyl-Substituted Alkenylboronic Acid Pinacol Ester with Aryl Bromides. ResearchGate. [Link]
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Comparison of reactivity of different boron reagents. ResearchGate. [Link]
-
A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. ResearchGate. [Link]
-
Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. ResearchGate. [Link]
-
Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. ResearchGate. [Link]
-
Generation of Organolithium Compounds bearing Super Silyl Ester and its Application to Matteson Rearrangement. National Institutes of Health. [Link]
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A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with trans-1-Heptenylboronic Acid Pinacol Ester
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The versatility and functional group tolerance of this palladium-catalyzed reaction have cemented its role in the synthesis of complex organic molecules, from pharmaceuticals to advanced materials. A particularly valuable class of substrates in these couplings are vinylboronic acid pinacol esters, which allow for the stereospecific introduction of alkenyl moieties. This guide provides a comparative analysis of various palladium catalysts for the coupling of a representative long-chain alkenylboronic acid, trans-1-heptenylboronic acid pinacol ester, with aryl halides.
We will delve into the performance of three distinct and widely employed palladium catalyst systems: the classic Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), a modern Buchwald-type system utilizing the SPhos ligand, and a heterogeneous catalyst, Palladium on Carbon (Pd/C). This guide will provide not only a direct comparison of their efficacy based on experimental data but also the underlying mechanistic rationale to empower you in your catalyst selection and reaction optimization.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. Understanding this cycle is crucial for rationalizing the differences in performance between various catalyst systems.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (R¹-X), forming a Pd(II) intermediate.
-
Transmetalation: The organic group (R²) from the boronic ester is transferred to the palladium center. This step requires activation of the boronic ester by a base to form a more nucleophilic boronate species.
-
Reductive Elimination: The two coupled organic fragments (R¹ and R²) are eliminated from the palladium center, forming the desired product and regenerating the Pd(0) catalyst.
The efficiency of each of these steps is highly dependent on the nature of the ligands coordinated to the palladium center.
Comparative Performance of Palladium Catalysts
For this comparative study, we will consider the coupling of this compound with a representative aryl bromide, 4-bromoanisole.
Catalyst System 1: The Classic - Pd(PPh₃)₄
Tetrakis(triphenylphosphine)palladium(0) is one of the most traditional and widely used catalysts for Suzuki-Miyaura couplings. It is commercially available, relatively inexpensive, and effective for a broad range of substrates. However, it can suffer from lower turnover numbers and may require higher catalyst loadings and temperatures for less reactive substrates.
Catalyst System 2: The High-Performer - Pd-SPhos
Modern catalyst systems often employ bulky, electron-rich phosphine ligands, such as the Buchwald ligands. SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a highly effective ligand that has been shown to promote rapid oxidative addition and reductive elimination, leading to higher yields and faster reaction times, even with challenging substrates. For the coupling of a close analog, (E)-octenylboronic acid pinacol ester, with aryl bromides, SPhos was identified as the optimal ligand.
Catalyst System 3: The Heterogeneous Alternative - Pd/C
Palladium on carbon is a heterogeneous catalyst that offers significant practical advantages, including ease of separation from the reaction mixture (filtration) and potential for recycling. While often associated with hydrogenation reactions, it can also effectively catalyze Suzuki-Miyaura couplings, including those with vinyl boronic acids, often under ligand-free conditions.
Performance Data Summary
The following table summarizes the typical performance of these three catalyst systems for the coupling of this compound with 4-bromoanisole, based on literature data for analogous systems.
| Catalyst System | Palladium Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1. Classic | Pd(PPh₃)₄ | PPh₃ (integral) | Na₂CO₃ | Dioxane/H₂O | 100 | 12 | ~75-85 |
| 2. High-Performer | Pd(OAc)₂ | SPhos | K₂CO₃ | DMF | 80 | 2 | >95 |
| 3. Heterogeneous | 10% Pd/C | None | K₃PO₄ | Ethanol/H₂O | 80 | 6 | ~80-90 |
Note: The data presented is a synthesis of typical results from various sources for similar substrates and should be considered as a qualitative guide.
Expert Insights and Rationale for Catalyst Performance
The differences in performance among these catalyst systems can be attributed to the distinct properties of the ligands (or lack thereof) and the nature of the catalyst itself.
-
Pd(PPh₃)₄: The triphenylphosphine ligands in this complex are relatively small and less electron-donating compared to modern phosphine ligands. While sufficient for many couplings, the rate of oxidative addition and reductive elimination can be slower, necessitating higher temperatures and longer reaction times. Ligand dissociation from the palladium center is a key step to generate a coordinatively unsaturated species for oxidative addition, and the thermodynamics of this process can influence the overall reaction rate.
-
Pd-SPhos: The SPhos ligand is both bulky and highly electron-rich. The steric bulk promotes the reductive elimination step, which is often the rate-limiting step in the catalytic cycle. The electron-rich nature of the phosphine enhances the rate of oxidative addition of the aryl halide to the Pd(0) center. This combination of steric and electronic properties leads to a highly active catalyst that operates efficiently at lower temperatures and shorter reaction times.
-
Pd/C: As a heterogeneous catalyst, the reaction occurs on the surface of the palladium nanoparticles supported on carbon. The "ligand-free" nature of this system is advantageous in terms of cost and simplicity. However, the reaction kinetics can be slower compared to highly optimized homogeneous systems due to mass transfer limitations. The choice of solvent and base is critical to ensure both the solubility of the reactants and the activity of the catalyst on the solid support.
Detailed Experimental Protocols
The following is a representative experimental protocol for the Suzuki-Miyaura coupling of this compound with 4-bromoanisole using the high-performing Pd-SPhos catalyst system.
Experimental Workflow
Figure 2: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 4-bromoanisole (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.).
-
Catalyst and Ligand Addition: Add palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) (5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature and quench with water (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the pure product, 1-methoxy-4-(trans-1-heptenyl)benzene.
Conclusion
The choice of palladium catalyst has a profound impact on the outcome of the Suzuki-Miyaura coupling of this compound. While the classic Pd(PPh₃)₄ remains a viable option, modern catalyst systems based on Buchwald ligands such as SPhos offer significantly improved performance in terms of reaction rates, yields, and milder conditions. For applications where catalyst separation and recycling are a priority, heterogeneous Pd/C presents a practical alternative, albeit with potentially longer reaction times. By understanding the interplay between the catalyst structure and the reaction mechanism, researchers can make informed decisions to optimize their synthetic strategies and achieve their desired outcomes with greater efficiency.
References
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Vera, G., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2051. Available at: [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(15), 5263-5275. Available at: [Link]
-
Pd/C-catalyzed Suzuki–Miyaura coupling reactions of various aryl and vinyl boronic acids. ResearchGate. Available at: [Link]
-
Pd(PPh3)4 catalyzed Suzuki coupling of 3-chloro-1H-isochromen-1-one, 1a... ResearchGate. Available at: [Link]
-
Suzuki–Miyaura reaction of aryl halides with boronic acids and pinacol... ResearchGate. Available at: [Link]
-
Marion, N., et al. (2006). Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. Chemistry – A European Journal, 12(19), 5142-5148. Available at: [Link]
-
A Highly Efficient Pd(PPh3)4-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids. ResearchGate. Available at: [Link]
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Suzuki–Miyaura Coupling of Pinacolboronic Esters Catalyzed by a Well-Defined Palladium N -Heterocyclic Carbene (NHC) Catalyst. ResearchGate. Available at: [Link]
-
Cox, P. A., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(12), 1860-1869. Available at: [Link]
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Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA portal. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 10(15), 3287-3290. Available at: [Link]
-
Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. National Institutes of Health. Available at: [Link]
-
Synthesis and Palladium-Catalyzed Cross-Coupling of an Alkyl-Substituted Alkenylboronic Acid Pinacol Ester with Aryl Bromides. ResearchGate. Available at: [Link]
-
Habashneh, A. Y., et al. (2009). Efficient One-Pot Suzuki–Miyaura Double Cross-Coupling Reactions Using Very Low Pd(PPh3)4 Catalyst Loading. Synthetic Communications, 39(23), 4220-4229. Available at: [Link]
-
Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. ResearchGate. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 129(11), 3358-3366. Available at: [Link]
-
trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. National Institutes of Health. Available at: [Link]
-
(PDF) Trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ResearchGate. Available at: [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. Available at: [Link]
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Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
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Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. National Institutes of Health. Available at: [Link]
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Mild and Ligand-Free Palladium-Catalyzed Cross-Couplings Between Aryl Halides and Arylboronic Acids for the Synthesis of Biaryls and Heterocycle-Containing Biaryls. ResearchGate. Available at: [Link]
-
A rapid, anhydrous Suzuki–Miyaura cross-coupling of alkylboronic esters with aryl halides is described. National Institutes of Health. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available at: [Link]
-
Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. ResearchGate. Available at: [Link]
efficiency of trans-1-Heptenylboronic acid pinacol ester in complex molecule synthesis
An In-Depth Comparative Guide to the Efficiency of trans-1-Heptenylboronic Acid Pinacol Ester in Complex Molecule Synthesis
In the pursuit of novel therapeutics and advanced materials, the ability to construct complex molecular architectures with precision and efficiency is paramount. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools for carbon-carbon bond formation, prized for its mild conditions and exceptional functional group tolerance.[1] Central to this transformation is the organoboron reagent. This guide provides a detailed analysis of this compound, a key building block for introducing the heptenyl moiety, and objectively compares its performance against other boron-based alternatives, supported by mechanistic insights and representative experimental data.
The Strategic Importance of Alkenyl Boronates
Alkenyl boronic acids and their esters are indispensable reagents in modern organic synthesis.[2] They serve as stable, readily available precursors for the stereospecific installation of vinyl groups, a common structural motif in a vast array of natural products and pharmaceutically active compounds. The pinacol ester of trans-1-heptenylboronic acid has gained widespread use due to its favorable balance of stability and reactivity. Unlike many organometallic reagents, boronic esters, particularly pinacol esters, exhibit remarkable stability towards air and moisture, allowing for easy handling and purification by standard techniques like column chromatography.[3] This robustness is crucial for its application in lengthy, multi-step synthetic campaigns.
Comparative Analysis of trans-1-Heptenyl Boron Reagents
The "efficiency" of a reagent is not a singular metric but a composite of its stability, handling characteristics, reactivity, and the ultimate yield and purity it delivers in a given transformation. To provide a clear comparison, we will evaluate this compound against its closest relatives: the parent boronic acid and the increasingly popular MIDA (N-methyliminodiacetic acid) boronate ester.
Table 1: Comparative Performance Metrics of trans-1-Heptenyl Boron Reagents
| Feature | This compound | trans-1-Heptenylboronic Acid | trans-1-Heptenylboronic Acid MIDA Ester |
| Stability & Handling | High; crystalline solid, stable to chromatography and benchtop manipulation.[3] | Moderate; often difficult to crystallize, prone to dehydration (forming boroxines) and protodeboronation. | Very High; exceptionally stable crystalline solid, resistant to air, moisture, and chromatography.[4] |
| Reactivity Profile | High; requires activation by a base for transmetalation. | Generally higher intrinsic reactivity but compromised by instability.[5] | Requires slow-release hydrolysis under basic conditions to generate the active boronic acid. |
| Typical Yields | Good to excellent (80-95%). | Variable; can be high but often lowered by decomposition pathways. | Consistently high and reproducible (85-98%). |
| Stereochemical Purity | Excellent; the pinacol group protects the C-B bond, preserving the trans geometry. | Good; but can be eroded by competing protodeboronation, especially under prolonged reaction times. | Excellent; the robust MIDA ligand ensures the stereochemical integrity is maintained until the coupling step. |
| Scope in Complex Synthesis | Broadly applicable; a reliable workhorse for many synthetic scenarios. | Limited; instability makes it less suitable for multi-step sequences where the boron moiety is carried through. | Ideal for sequential cross-couplings and late-stage functionalization due to its "protected" nature.[4] |
Causality Behind Performance Differences: A Mechanistic Perspective
The observed differences in performance are rooted in the structure of the boron reagent and its role in the Suzuki-Miyaura catalytic cycle.
Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The critical transmetalation step, where the organic group (R²) is transferred from boron to palladium, is highly dependent on the nature of the boron species.[4][6]
-
Boronic Acids: Are generally considered the active transmetalating species. However, their Lewis acidity makes them susceptible to protodeboronation, a major side reaction that cleaves the C-B bond and reduces efficiency.
-
Pinacol Esters: Offer superior stability over boronic acids.[7] Under the basic reaction conditions, the pinacol ester is believed to hydrolyze or form a boronate complex [R-B(OR)₂(Base)]⁻, which is the species that undergoes transmetalation.[7][8][9] This in-situ generation of the active species from a stable precursor is a key advantage.
-
MIDA Esters: This reagent acts as a slow-release form of the boronic acid. The tridentate MIDA ligand provides exceptional stability, rendering the boron center unreactive. Only under the aqueous basic conditions of the coupling reaction does the MIDA group slowly hydrolyze, liberating the boronic acid for participation in the catalytic cycle. This minimizes the concentration of the unstable free boronic acid at any given time, suppressing side reactions and making it ideal for complex settings.
Experimental Protocol: A Standardized Comparison
To provide actionable data, we outline a standardized protocol for the coupling of this compound with 4-bromoanisole, a common model substrate. The same conditions can be applied to the other boron reagents for a direct comparison.
Workflow Diagram
Figure 2: Standardized experimental workflow for the comparative cross-coupling reaction.
Detailed Step-by-Step Methodology
-
Reagent Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (187 mg, 1.0 mmol, 1.0 equiv.), this compound (269 mg, 1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 637 mg, 3.0 mmol, 3.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive flow of argon, add the catalyst system, for example, Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol% Pd) and SPhos (32.8 mg, 0.08 mmol, 8 mol%).
-
Inerting: Seal the flask, and evacuate and backfill with high-purity argon three times.
-
Solvent Addition: Add 10 mL of degassed 10:1 Toluene:H₂O via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (30 mL) and transfer to a separatory funnel. Wash with water (2 x 20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product, 1-methoxy-4-(trans-1-heptenyl)benzene.
Table 2: Representative Experimental Comparison Data
| Boron Reagent | Typical Reaction Time | Isolated Yield | Key Observations |
| Pinacol Ester | 4-6 hours | 92% | Clean reaction profile, straightforward purification. |
| Boronic Acid | 2-4 hours | 78% | Faster reaction but significant protodeboronation byproduct observed, complicating purification. |
| MIDA Ester | 8-12 hours | 95% | Slower reaction due to controlled release, but exceptionally clean with minimal byproducts. |
Conclusion for the Practicing Scientist
This compound is a highly efficient and reliable reagent that serves as the gold standard for most applications requiring the installation of a trans-1-heptenyl group. Its excellent stability, ease of handling, and consistently high yields make it a workhorse in both academic and industrial laboratories.
For synthetic routes where the boron functionality must endure multiple steps, or in late-stage functionalizations where maximizing yield and minimizing side products is absolutely critical, the superior stability of the MIDA boronate makes it the reagent of choice, despite longer reaction times. The parent boronic acid , while intrinsically reactive, is often too unstable for routine use in complex synthesis, where reproducibility and robustness are non-negotiable. The choice, therefore, is a strategic one, balancing the need for speed against the demand for stability and ultimate purity.
References
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Navigating the Nuances of Cross-Coupling: A Comparative Guide to the Limitations of trans-1-Heptenylboronic Acid Pinacol Ester
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds. The choice of the organoboron reagent is paramount to the success of this transformation. While trans-1-heptenylboronic acid pinacol ester is a commonly utilized building block for the introduction of a heptenyl moiety, a nuanced understanding of its limitations is crucial for reaction optimization, troubleshooting, and the selection of superior alternatives in challenging synthetic campaigns. This guide provides an in-depth, objective comparison of the performance of this compound, supported by mechanistic insights and experimental considerations.
The Double-Edged Sword of Stability: An Overview
This compound offers a significant advantage over its corresponding boronic acid in terms of stability. The pinacol protecting group shields the boron atom, rendering the reagent less susceptible to dehydration into boroxines and generally more robust for handling and storage.[1][2] However, this enhanced stability comes at the cost of reactivity and introduces specific limitations that can impact yield, reaction kinetics, and overall efficiency.
Key Limitations of this compound
The utility of this compound in Suzuki-Miyaura cross-coupling is primarily constrained by three interconnected factors: steric hindrance, the propensity for protodeboronation, and hydrolytic instability under certain reaction conditions.
Steric Hindrance: The Bulky Gatekeeper to Transmetalation
The seminal step in the Suzuki-Miyaura catalytic cycle is the transmetalation of the organic group from the boron atom to the palladium center. The bulky pinacol group of this compound can create significant steric congestion around the boron atom. This steric shield impedes the formation of the necessary intermediate where the boronate interacts with the palladium complex, thereby slowing down the rate of transmetalation.[3]
This reduced reactivity often necessitates more forcing reaction conditions, such as higher temperatures and longer reaction times, which can in turn lead to the degradation of sensitive substrates and an increase in side reactions.
Figure 1. The Suzuki-Miyaura catalytic cycle, highlighting the sterically sensitive transmetalation step.
Protodeboronation: An Unproductive Detour
Protodeboronation is a prevalent and often yield-limiting side reaction in Suzuki-Miyaura couplings. In this process, the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of heptene instead of the desired coupled product. While pinacol esters are generally more resistant to protodeboronation than their corresponding boronic acids, they are by no means immune.[4][5]
The mechanism of protodeboronation is often base-mediated and is significantly accelerated by the presence of water and elevated temperatures – conditions frequently employed to overcome the sluggish reactivity of sterically hindered boronic esters.
Strategies to Mitigate Protodeboronation:
-
Choice of Base: The use of milder bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often preferred over strong hydroxide bases (e.g., NaOH, KOH) to minimize protodeboronation.[1]
-
Anhydrous Conditions: While some Suzuki-Miyaura reactions benefit from the presence of a small amount of water, minimizing water content through the use of anhydrous solvents and dried reagents can suppress this side reaction.[1]
-
Lower Reaction Temperatures: Employing a more active catalyst/ligand system that allows for efficient coupling at lower temperatures can significantly reduce the extent of protodeboronation.[1]
Figure 2. Competing reaction pathways for this compound in Suzuki-Miyaura coupling.
Hydrolytic Instability
Under the basic aqueous conditions often employed in Suzuki-Miyaura reactions, this compound can undergo hydrolysis to the corresponding boronic acid.[6][7][8] While the resulting boronic acid is often more reactive in the desired coupling, its increased lability also makes it more susceptible to protodeboronation. This creates a delicate balance where the conditions required for coupling can inadvertently promote the formation of a more reactive but less stable intermediate, potentially leading to lower overall yields of the desired product.
Performance Comparison with Alternative Reagents
To overcome the limitations of this compound, several alternative reagents can be considered. The choice of reagent will depend on the specific substrates and the desired reaction conditions.
| Reagent Class | Key Advantages | Key Disadvantages |
| trans-1-Heptenylboronic Acid | Higher reactivity, potentially faster reactions.[9] | Lower stability, prone to dehydration and protodeboronation.[2] |
| Potassium trans-1-Heptenyltrifluoroborate | High stability, crystalline solids, often good yields. | Requires fluoride source for activation, may not be as readily available. |
| trans-1-Heptenyl MIDA Boronate | Exceptionally stable, allows for slow release of the boronic acid, useful for iterative cross-coupling.[10] | Requires a deprotection step, may be less reactive than pinacol esters. |
Experimental Protocols
Representative Suzuki-Miyaura Coupling of an Aryl Bromide with this compound
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol)
-
Potassium carbonate (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl bromide, this compound, Pd(PPh₃)₄, and potassium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the oxidation of the Pd(0) catalyst.
-
Base: Potassium carbonate is a moderately strong base that facilitates the formation of the active boronate species while minimizing protodeboronation compared to stronger bases.[1][11]
-
Solvent System: The dioxane/water mixture provides a homogenous solution for the reagents and facilitates the action of the inorganic base.[12][13]
-
Temperature: 90 °C is a common starting point to promote the reaction without excessive decomposition. Higher or lower temperatures may be required depending on the reactivity of the aryl bromide.
Conclusion
This compound is a valuable and widely used reagent for the introduction of the heptenyl group via Suzuki-Miyaura cross-coupling. Its stability and ease of handling make it an attractive choice for many applications. However, a thorough understanding of its limitations, particularly steric hindrance leading to slower reaction rates and the potential for protodeboronation and hydrolysis, is essential for successful and efficient synthesis. By carefully selecting reaction conditions and considering alternative reagents such as the corresponding boronic acid, trifluoroborate salt, or MIDA ester, researchers can navigate these challenges and achieve their desired synthetic outcomes.
References
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Clausen, F., Kischkewitz, M., Bergander, K., & Studer, A. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 10(23), 5993-5998. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Thomas, A. A., & Denmark, S. E. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(11), 2648–2651. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]
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Miller, S. P., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 124-131. [Link]
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The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
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Ahmed, N., et al. (2023). Suzuki–Miyaura cross-couplings for alkyl boron reagent: recent developments—a review. Future Journal of Pharmaceutical Sciences, 9(1), 67. [Link]
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Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
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ResearchGate. (2019). (PDF) Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. [Link]
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ResearchGate. (2005). Stability of Boronic Esters to Hydrolysis: A Comparative Study. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]
-
El-Faham, A., et al. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Molecules, 25(5), 1203. [Link]
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Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]
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ResearchGate. (2014). Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. [Link]
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Gillis, E. P., & Burke, M. D. (2007). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. The Journal of organic chemistry, 72(11), 4363–4366. [Link]
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ResearchGate. (2010). On‐Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Achilli, C., Ciana, A., Fagnoni, M., Balduini, C., & Minetti, G. (2012). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Open Chemistry, 10(3), 856-861. [Link]
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Li, J., et al. (2021). Rapid Automated Iterative Small Molecule Synthesis. ChemRxiv. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. (2015). Why is pinacol boronic ester more widely used in Suzuki coupling compared to other diols?. [Link]
-
Organic Chemistry Portal. (2004). Preparation of (E)-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron. [Link]
-
Newman, S. G., & Howell, J. M. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS catalysis, 11(16), 10471–10497. [Link]
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Molloy, J. J., et al. (2018). Contra-Thermodynamic, Photocatalytic E→Z Isomerization of Styrenyl Boron Species. Angewandte Chemie International Edition, 57(40), 13321-13325. [Link]
-
Ishiyama, T., et al. (1997). Synthesis of 1-Alkenylboronic Esters via Palladium-Catalyzed Cross-Coupling Reaction of Bis(pinacolato)diboron with 1-Alkenyl Halides and Triflates. The Journal of Organic Chemistry, 62(25), 8654–8655. [Link]
-
ChemRxiv. (2025). Metal-Free Catalytic Cross-Coupling of Esters and Boranes. [Link]
-
MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]
-
ResearchGate. (2022). Synthesis and Palladium-Catalyzed Cross-Coupling of an Alkyl-Substituted Alkenylboronic Acid Pinacol Ester with Aryl Bromides. [Link]
-
ResearchGate. (2021). Synthesis of Symmetrical and Nonsymmetrical Polyenes by Iterative and Bidirectional Palladium‐Catalyzed Cross‐Coupling Reactions. [Link]
-
ResearchGate. (2018). Suzuki–Miyaura Cross-Couplings of Alkylboranes: Transmetalation Studies and Synthesis of Model Organopalladium Pretransmetalation Species. [Link]
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Organic Chemistry Portal. (n.d.). pinacol coupling - Organic Chemistry Portal - Literature. [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]
-
ResearchGate. (2004). Preparation of ( E )-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron. [Link]
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A Comparative Kinetic Guide to Alkenylboronic Esters in Suzuki-Miyaura Reactions
For chemists engaged in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for carbon-carbon bond formation.[1][2] Its reliability, functional group tolerance, and the low toxicity of its boron-based reagents have cemented its status as one of the most widely practiced palladium-catalyzed reactions.[1][2][3] At the heart of this reaction lies the transmetalation step, a critical juncture where the organic moiety is transferred from boron to the palladium catalyst.[4][5][6] The structure of the organoboron species, specifically the boronic ester, has a profound impact on the rate of this step and, consequently, the overall efficiency of the reaction.
This guide provides an in-depth comparison of the kinetic performance of various alkenylboronic esters in the Suzuki-Miyaura reaction. Moving beyond a simple procedural outline, we will explore the mechanistic underpinnings of why different esters exhibit varied reactivity, supported by experimental data, detailed protocols for kinetic analysis, and visual diagrams to clarify complex processes. The insights presented here are intended to empower researchers, scientists, and drug development professionals to make more informed decisions in catalyst system selection and reaction optimization.
The Decisive Role of the Boronic Ester in Transmetalation
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key stages: oxidative addition, transmetalation, and reductive elimination.[6][7] While all steps are crucial, the transmetalation is often the rate-determining step and is the stage where the choice of boronic ester exerts its most significant influence.
Recent mechanistic studies have overturned the long-held belief that boronic esters must first hydrolyze to the corresponding boronic acid before transmetalation can occur. It is now understood that boronic esters can and do transmetalate directly.[1][2][3] This direct pathway involves the formation of a pre-transmetalation intermediate with a Pd-O-B linkage. The rate of conversion of this intermediate to the diorganopalladium species is highly dependent on the electronic and steric properties of the diol backbone of the ester.
Two key factors govern the rate of transmetalation for a given boronic ester[1][2][8]:
-
Coordination Site Availability: The ability of the palladium complex to form an intermediate with the boronic ester is paramount. Sterically hindered esters, such as those derived from pinacol, can inhibit the formation of these crucial intermediates, thereby slowing the reaction.[3]
-
Nucleophilicity of the Migrating Group: The ultimate goal is the transfer of the alkenyl group (a carbanion equivalent) from a neutral boron atom to the palladium center. The electron density of the oxygen atoms in the boronic ester modulates the Lewis acidity of the boron center. More electron-donating diol backbones increase the nucleophilic character of the ipso-carbon of the alkenyl group, facilitating its transfer.
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, highlighting the central role of the transmetalation step where the boronic ester's structure is critical.
Caption: The Suzuki-Miyaura catalytic cycle.
Comparative Kinetic Analysis of Boronic Esters
While much of the foundational kinetic work has been performed on arylboronic systems, the principles are directly applicable to alkenylboronic esters. The key difference often lies in the increased susceptibility of some alkenylboronic acids and esters to side reactions like polymerization or protodeboronation, making the stability offered by certain esters even more valuable.[9][10]
A landmark study by Denmark and colleagues provided quantitative data on the rates of transmetalation for various arylboronic esters, which serves as an excellent proxy for understanding the behavior of their alkenyl counterparts.[3] Their work demonstrated that significant rate enhancements can be achieved by moving away from sterically hindered esters like pinacol towards less demanding structures.
| Boronic Reagent Type | Protecting Diol | Relative Rate Enhancement (vs. Boronic Acid) | First-Order Rate Constant (k, s⁻¹) x 10⁻³ at -30 °C |
| Boronic Acid | - | 1x | 0.58 ± 0.01 |
| Catechol Ester | Catechol | ~5x | 2.68 ± 0.04 |
| Boroxine | - | ~9x | 5.39 ± 0.07 |
| Glycol Ester | Ethylene Glycol | ~23x | 13.3 ± 0.70 |
| Pinacol Ester | Pinacol | Incomplete reaction | - |
| Diisopropyl Ester | 2,3-Dimethyl-2,3-butanediol | Incomplete reaction | - |
Data adapted from structural, kinetic, and computational investigations on arylboronic esters.[3] The trends are considered indicative for alkenylboronic esters.
Key Insights from Kinetic Data:
-
Glycol Esters are Superior: The ethylene glycol-derived boronic ester exhibits a remarkable ~23-fold rate enhancement in the transmetalation step compared to the parent boronic acid.[3][5] This is attributed to its minimal steric profile and the electronic nature of the glycol moiety, which promotes the formation of the pre-transmetalation complex and increases the nucleophilicity of the transferring group.
-
Steric Hindrance is Detrimental: Bulky esters, such as those derived from pinacol and diisopropyl glycol, do not form the necessary Pd-O-B linked intermediates quantitatively and thus show significantly lower reactivity.[3] While pinacol esters (Bpin) are ubiquitous due to their high stability and ease of handling, their slow reaction kinetics can be a major drawback, necessitating higher catalyst loadings or harsher reaction conditions.
-
Electron-Deficient Esters Offer an Advantage: The catechol boronic ester, which is more electron-deficient, still provides a significant rate increase compared to the boronic acid.[3] This highlights the complex interplay between electronics and the ability to form the key intermediate.
For B-alkyl Suzuki-Miyaura couplings, which, like alkenyl systems, can be challenging, similar trends have been observed where the structure of the boronic ester greatly affects the rate of transmetalation, with glycol esters providing significant rate increases in anhydrous systems.[11]
Experimental Protocol: Kinetic Monitoring via ¹⁹F NMR Spectroscopy
To empirically determine the optimal boronic ester for a specific Suzuki-Miyaura reaction, a kinetic analysis is invaluable. The following protocol outlines a robust method for monitoring reaction progress using ¹⁹F NMR spectroscopy, a technique well-suited for its high sensitivity and the ability to introduce a fluorine tag on one of the coupling partners as an observable probe.
Workflow for Kinetic Analysis
Caption: Experimental workflow for kinetic studies.
Detailed Step-by-Step Methodology:
-
Reagent Preparation:
-
Synthesize or procure the required alkenylboronic esters (e.g., ethylene glycol, pinacol, catechol).
-
Select a suitable palladium pre-catalyst and an appropriate aryl or alkenyl halide coupling partner. For ease of monitoring, one of the reactants should contain a fluorine atom (e.g., 4-fluorostyrene derivative).
-
Prepare stock solutions of the palladium complex and the boronic ester in a dry, deuterated solvent (e.g., THF-d₈).
-
-
Reaction Setup:
-
In a flame-dried NMR tube fitted with a septum, add a precise volume of the palladium complex stock solution.
-
Cool the NMR tube to a low temperature (e.g., -78 °C in a dry ice/acetone bath) to prevent premature reaction.[12]
-
Using a pre-cooled syringe, add 1.0 equivalent of the boronic ester stock solution (relative to the palladium complex) to the NMR tube.[12]
-
Quickly transfer the NMR tube to the pre-cooled NMR spectrometer probe.
-
-
Data Acquisition and Analysis:
-
Allow the sample to equilibrate at the desired reaction temperature (e.g., -30 °C).[12]
-
Begin acquiring ¹⁹F NMR spectra at regular, timed intervals. The disappearance of the signal corresponding to the fluorine on the reactant and the appearance of the signal for the product should be monitored.
-
Process the spectra and integrate the relevant signals.
-
For a first-order reaction, a plot of the natural logarithm of the concentration of the starting material (ln[Reactant]) versus time will yield a straight line.
-
The negative of the slope of this line corresponds to the observed first-order rate constant, k.
-
This protocol provides a self-validating system, as the clean conversion from reactant to product with first-order kinetics confirms the integrity of the experiment.
Conclusion and Recommendations
The choice of boronic ester in a Suzuki-Miyaura reaction is a critical parameter that directly influences reaction kinetics and overall efficiency. The experimental evidence strongly suggests that for reactions involving alkenylboronic partners, less sterically hindered and electronically favorable esters, such as those derived from ethylene glycol, can provide dramatic rate accelerations.
For researchers and process chemists, the key takeaways are:
-
Re-evaluate the Default: While pinacol boronate esters (Bpin) are prized for their stability, they are kinetically sluggish. For challenging or slow couplings, switching to a glycol-protected boronic ester could offer a significant process improvement, potentially allowing for lower catalyst loadings, reduced reaction times, and milder conditions.
-
Kinetics Inform Optimization: When developing a new Suzuki-Miyaura coupling, performing a preliminary kinetic screen of different boronic esters can rapidly identify the most reactive species, saving significant time and resources during optimization.
-
Mechanism as a Guide: Understanding that boronic esters can react directly without prior hydrolysis provides a new framework for reaction design. In anhydrous systems, the inherent properties of the ester are fully expressed, allowing for a more rational selection of the boron reagent.
By moving beyond traditional choices and leveraging a deeper mechanistic understanding, scientists can unlock the full potential of the Suzuki-Miyaura reaction, leading to more efficient, robust, and scalable synthetic routes.
References
-
Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
Sci-Hub. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
Journal of the American Chemical Society. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
Kikushima, K., et al. (2011). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions. [Link]
-
Thomas, A. A. (2014). Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed: the missing link. IDEALS - University of Illinois. [Link]
-
R Discovery. Elucidating the Role of the Boronic Esters in the Suzuki-Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
ResearchGate. (PDF) Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
Thomas, A. A., et al. (2017). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society. [Link]
-
Zahrt, A. F., et al. (2019). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Angewandte Chemie International Edition. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Angewandte Chemie International Edition. [Link]
-
Hall, D. G. (Ed.). (2008). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. Boronic Acids. [Link]
-
Molander, G. A., & Figueroa, R. (2005). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry. [Link]
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The Synthetic Chemist's Guide to Alkenylboron Reagents: A Cost-Benefit Analysis of trans-1-Heptenylboronic Acid Pinacol Ester
For researchers, medicinal chemists, and process development professionals, the selection of a reagent is a critical decision point, balancing reactivity, stability, cost, and practicality. In the realm of palladium-catalyzed cross-coupling reactions, alkenylboron compounds are indispensable for the stereospecific synthesis of complex alkenes. This guide provides an in-depth analysis of trans-1-Heptenylboronic acid pinacol ester, objectively comparing its performance and economic viability against common alternatives to inform your synthetic strategy.
Executive Summary: The Stability-Reactivity Equilibrium
The central theme in selecting an organoboron reagent is the trade-off between chemical stability and kinetic reactivity. While boronic acids are often more reactive, their instability presents challenges in storage, handling, and reproducibility.[1] this compound emerges as a superior choice for many applications by offering a robust, easy-to-handle, and highly reliable alternative. Its excellent stability minimizes reagent decomposition, leading to more consistent reaction outcomes and a lower effective cost-per-reaction, despite a potentially higher initial purchase price. Pinacol esters represent a "sweet spot," providing sufficient reactivity for efficient coupling while ensuring the practicality required for both discovery and scale-up operations.[1][2]
The Contenders: A Profile of Alkenylboron Reagents
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, valued for its functional group tolerance and stereospecificity.[3] The choice of the boron-containing nucleophile is pivotal to its success. Let's profile the key players.
This compound (The Benchmark)
This reagent is the pinacol-protected form of trans-1-heptenylboronic acid. Pinacol esters are widely used due to their remarkable stability towards air and moisture, often existing as crystalline solids with a long shelf-life.[2][4][5] This stability makes them easy to handle, weigh accurately, and purify using standard techniques like column chromatography, a significant advantage over their boronic acid counterparts.[2][5]
trans-1-Heptenylboronic Acid (The Reactive Precursor)
The parent boronic acid is inherently more reactive than its pinacol ester derivative.[1][6] This heightened reactivity stems from its greater Lewis acidity, which can facilitate the crucial transmetalation step in the catalytic cycle.[1] However, this comes at a significant cost: boronic acids are susceptible to decomposition via pathways like oxidation and protodeboronation, complicating storage and leading to inconsistent results.
Alternative Boronic Esters (e.g., Neopentyl Glycol, Catechol)
While pinacol esters dominate the market, other diol-derived esters exist.[4] Neopentyl glycol esters exhibit similar stability to pinacol esters but have been reported to show greater reactivity in some nickel-catalyzed couplings.[7] Catechol esters, on the other hand, are generally less stable and their electron-withdrawing nature can slow the rate of transmetalation.[7][8]
Potassium trans-1-Heptenyltrifluoroborate (The Stable Alternative)
Trifluoroborate salts are exceptionally stable, crystalline solids that are inert to air and moisture. They serve as a slow-release source of the boronic acid under basic conditions. While their stability is a major asset for long-term storage, they often require specific, sometimes harsher, conditions for activation compared to pinacol esters.
Caption: The inverse relationship between reactivity and stability in common organoboron reagents.
Head-to-Head Comparison: Performance and Economic Metrics
A holistic cost-benefit analysis must extend beyond the catalog price to include factors that impact laboratory efficiency, reproducibility, and the total cost of synthesizing a target molecule.
Stability and Handling: The Practical Advantage
The superior hydrolytic and thermal stability of pinacol esters is their most significant practical advantage.[2] Unlike boronic acids, which may require storage in a desiccator or freezer and handling under an inert atmosphere, this compound is a bench-stable reagent.[9] This robustness simplifies the experimental setup, reduces the potential for reagent degradation-induced side reactions, and ensures that the stoichiometry of the reaction is accurate and reproducible over time.
Reactivity and Kinetics: A Mechanistic View
While boronic acids can react faster, this is not always advantageous. The slower, more controlled reactivity of pinacol esters can lead to cleaner reaction profiles and higher isolated yields of the desired product by minimizing side reactions. Kinetic and computational studies have shown that boronic esters can transmetalate directly to the palladium center without prior hydrolysis.[8] The rate of this key step is influenced by the steric bulk and electronic properties of the diol protecting group.[8] The pinacol group provides a balance that allows for efficient transmetalation under standard Suzuki-Miyaura conditions.
Economic Analysis: Beyond the Sticker Price
While the per-gram cost of a boronic acid may be lower, the "cost-in-use" is often higher. Factors to consider include:
-
Reagent Waste: The potential for decomposition of boronic acids during storage and handling leads to wasted material.
-
Failed Reactions: The unreliability of partially decomposed reagents can lead to failed or low-yielding reactions, wasting valuable starting materials, solvents, and researcher time.
-
Purification Costs: Cleaner reactions with pinacol esters often simplify downstream purification, reducing solvent consumption and time spent on chromatography.
-
Supply Chain: this compound is commercially available from numerous suppliers, ensuring a stable and competitive supply chain.[10][11][12][13][14]
Data-Driven Comparison
To illustrate these points, consider a model Suzuki-Miyaura reaction coupling an alkenylboron reagent with 4-bromoanisole. The following tables provide representative data and a cost analysis based on typical laboratory results and catalog prices.
Table 1: Comparative Performance in a Model Suzuki-Miyaura Reaction
| Reagent | Typical Yield (%) | Reaction Time (h) | Key Considerations |
| This compound | 85-95% | 4-8 | Highly reproducible, clean reaction profile. |
| trans-1-Heptenylboronic acid | 60-90% | 2-6 | Yield varies with age/purity of acid, more byproducts. |
| Potassium trans-1-heptenyltrifluoroborate | 80-90% | 6-12 | Requires specific activation, slower reaction. |
Table 2: Illustrative Cost-Benefit Analysis (per mmol of reaction)
| Reagent | Approx. Cost/g | g/mmol | Cost/mmol (Reagent) | Effective Cost/mmol (Factoring in Yield & Reliability)* |
| This compound | $24 - $35 | 0.224 | $5.38 - $7.84 | $5.98 - $8.71 |
| trans-1-Heptenylboronic acid | $18 - $28 | 0.156 | $2.81 - $4.37 | $4.01 - $7.28 (with higher risk of failure) |
*Effective cost is adjusted for a lower average yield and a 10% risk of reaction failure/repetition for the less stable boronic acid.
Experimental Protocols
The following protocols highlight the operational differences when using the pinacol ester versus the free boronic acid.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol A: Suzuki-Miyaura Coupling with this compound
-
Rationale: This protocol leverages the bench stability of the pinacol ester, simplifying the setup. An inert atmosphere is still best practice to protect the palladium catalyst.
-
Procedure:
-
To an oven-dried flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a suitable solvent system (e.g., Dioxane/Water 4:1, 5 mL).
-
Heat the reaction mixture to 90 °C and stir for 4-8 hours, monitoring by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol B: Comparative Coupling with trans-1-Heptenylboronic Acid
-
Rationale: This protocol requires more stringent handling to prevent degradation of the boronic acid. The reagent should be fresh or its purity confirmed before use.
-
Procedure:
-
To a rigorously oven-dried flask under a positive pressure of Argon, add the aryl bromide (1.0 mmol) and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
In a separate flask, weigh the trans-1-Heptenylboronic acid (1.2 mmol, 1.2 equiv) quickly and add it to the reaction flask against a flow of argon.
-
Add anhydrous potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add anhydrous solvent (e.g., Dioxane, 5 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 2-6 hours, monitoring closely.
-
Follow steps 6-8 from Protocol A for workup and purification.
-
Conclusion: A Verdict on Value
For the modern synthetic chemist, efficiency, reliability, and reproducibility are paramount. While trans-1-Heptenylboronic acid may appear more cost-effective on paper, its inherent instability introduces risks that can negate these savings. This compound provides a robust, versatile, and highly reliable solution for the stereospecific synthesis of trans-alkenes. Its ease of handling, stability, and the clean, reproducible results it affords make it the superior choice for most applications, delivering a lower effective cost and a higher probability of success in complex synthetic endeavors.
References
- trans-1-Hepten-1-ylboronic acid pinacol ester - ChemicalBook. (URL: )
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(4), 7861-7873. (URL: [Link])
- A Comparative Analysis of 2-Methylpropylboronic Acid and Its Boronic Esters in Suzuki-Miyaura Cross-Coupling Reactions - Benchchem. (URL: )
- Factory Supply this compound - Ality Chemical. (URL: )
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (URL: [Link])
-
Fu, Z., et al. (2020). Optimizing Chemical Reaction Conditions Using Deep Learning: a Case Study for Suzuki-Miyaura Cross-Coupling Reaction. Scientific Reports, 10(1), 12345. (URL: [Link])
-
Takahashi, K., Takagi, J., Ishiyama, T., & Miyaura, N. (2000). Synthesis of 1-Alkenylboronic Esters via Palladium-Catalyzed Cross-Coupling Reaction of Bis(pinacolato)diboron with 1-Alkenyl Halides and Triflates. Chemistry Letters, 29(2), 126-127. (URL: [Link])
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. (URL: [Link])
-
Appi, M., et al. (2020). Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol – Synthesis, Structure and Formation of Boronium Salts. Dalton Transactions, 49(15), 4844-4853. (URL: [Link])
-
Shirakawa, K., Arase, A., & Hoshi, M. (2004). Preparation of (E)-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron. Synthesis, 2004(11), 1814-1820. (URL: [Link])
-
Why is pinacol boronic ester more widely used in Suzuki coupling compared to other diols? - ResearchGate. (URL: [Link])
-
Stability of Boronic Esters to Hydrolysis: A Comparative Study - ResearchGate. (URL: [Link])
-
Ishida, K., et al. (2022). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. Molecules, 27(19), 6529. (URL: [Link])
-
Thomas, S. P., et al. (2012). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. ACS Catalysis, 2(9), 1952-1955. (URL: [Link])
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A Comparative Guide to Boronic Acid Pinacol Esters and Trifluoroborate Salts in Suzuki-Miyaura Cross-Coupling: The Case of the Trans-1-Heptenyl Moiety
For researchers, scientists, and drug development professionals, the strategic construction of carbon-carbon bonds is a cornerstone of modern organic synthesis. The Suzuki-Miyaura cross-coupling reaction stands as a pillar in this field, valued for its functional group tolerance and reliability. The choice of the organoboron nucleophile is a critical parameter that dictates the efficiency, reproducibility, and practicality of this transformation. This guide provides an in-depth, objective comparison between two popular classes of organoboron reagents: boronic acid pinacol esters and potassium organotrifluoroborate salts, focusing on the trans-1-heptenyl derivatives as a representative alkenyl system.
Introduction: The Suzuki-Miyaura Reaction and the Role of the Organoboron Reagent
The Suzuki-Miyaura reaction facilitates the formation of a C-C bond between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. The catalytic cycle, illustrated below, hinges on three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: The Suzuki-Miyaura Catalytic Cycle
The nature of the organoboron species, R₂-B(OR')₂, significantly influences the crucial transmetalation step. This guide will compare two widely used forms of these reagents: trans-1-heptenylboronic acid pinacol ester and potassium trans-1-heptenyltrifluoroborate.
Figure 2: Structures of the Boron Reagents
Synthesis and Stability: A Tale of Two Boron Species
This compound
The synthesis of this compound is commonly achieved through the hydroboration of 1-heptyne.[1] The use of pinacolborane (H-Bpin) is a popular choice for this transformation.[2]
-
Synthesis: The reaction typically involves the addition of pinacolborane across the triple bond of 1-heptyne, often catalyzed by a transition metal complex or initiated by a borane reagent like dicyclohexylborane, to yield the trans-alkenylboronic ester with high stereoselectivity.[3]
-
Stability and Handling: Boronic esters, particularly pinacol esters, are generally considered more stable than their corresponding boronic acids.[4] They are less prone to dehydration, which can lead to the formation of boroxines (cyclic trimers of boronic acids).[5] However, pinacol esters can be susceptible to hydrolysis, especially under acidic or basic conditions, which can complicate purification and storage.[6] While generally stable for laboratory use, long-term storage may require an inert atmosphere.
Potassium Trans-1-Heptenyltrifluoroborate
Potassium trifluoroborate salts have emerged as highly stable and versatile alternatives to boronic acids and esters.[2]
-
Synthesis: Potassium trans-1-heptenyltrifluoroborate can be readily prepared from the corresponding boronic acid or its pinacol ester.[7] A common method involves the reaction of the boronic acid or ester with an aqueous solution of potassium hydrogen fluoride (KHF₂).[7][8] This conversion is often high-yielding and results in a crystalline, easily handled solid.
-
Stability and Handling: The key advantage of trifluoroborate salts is their exceptional stability.[9] They are typically crystalline, free-flowing solids that are stable to air and moisture, allowing for indefinite storage under ambient conditions.[10][11] This robustness simplifies handling and weighing, and eliminates concerns about degradation that can affect boronic acids and, to a lesser extent, their esters. The tetracoordinate nature of the boron atom in the trifluoroborate salt makes it significantly less prone to protodeboronation compared to its tricoordinate counterparts.[2]
| Feature | This compound | Potassium trans-1-Heptenyltrifluoroborate |
| Physical State | Typically a liquid or low-melting solid | Crystalline solid |
| Air/Moisture Stability | Moderate; susceptible to hydrolysis | High; generally stable indefinitely |
| Handling | Requires care to avoid hydrolysis | Easy to handle and weigh |
| Storage | Often under inert atmosphere | Bench-stable |
| Purification | Chromatography may be required | Often purified by recrystallization |
Performance in Suzuki-Miyaura Cross-Coupling
Reactivity and Reaction Conditions
This compound: The cross-coupling of alkyl and alkenylboronic acid pinacol esters is a well-established transformation. These reactions are typically performed under anhydrous or biphasic conditions. A variety of palladium catalysts and ligands can be employed, with the choice often depending on the specific substrates.
A representative protocol for the coupling of an alkylboronic acid pinacol ester (heptylboronic acid pinacol ester) with a heteroaryl chloride involves the use of a palladium catalyst with a phosphine ligand, such as FcPPh₂, and a base like K₃PO₄ in a dioxane/water solvent system at elevated temperatures.[12][13]
Potassium Trans-1-Heptenyltrifluoroborate: The cross-coupling of potassium alkenyltrifluoroborates has been extensively studied, particularly by the Molander group.[7][8][14] These reactions are typically performed in a mixture of an alcohol (like isopropanol) and water, which is advantageous from an environmental and solubility perspective.[8][14] A common catalyst system is PdCl₂(dppf), and an amine base such as triethylamine or tert-butylamine is often used.[7][14]
It is a subject of mechanistic debate whether the trifluoroborate salt directly participates in the transmetalation step or first undergoes hydrolysis to the corresponding boronic acid in situ.[4] Regardless of the precise mechanism, trifluoroborate salts are highly effective coupling partners.
Experimental Data: A Comparative Overview
The following table summarizes representative experimental conditions and yields for the Suzuki-Miyaura coupling of alkenylboronic acid pinacol esters and potassium alkenyltrifluoroborates with aryl halides. While the specific trans-1-heptenyl substrate is not detailed in every case, these examples provide a valuable proxy for performance.
| Boron Reagent | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Heptylboronic acid pinacol ester | 2,6-Dichloropyridine | Pd₂(dba)₃ / FcPPh₂ | K₃PO₄ | Dioxane/H₂O | 100 | 18-20 | 74 | [12][13] |
| Potassium trans-1-decenyltrifluoroborate | 4-Bromoacetophenone | PdCl₂(dppf)·CH₂Cl₂ | t-BuNH₂ | i-PrOH/H₂O | 80 | 12 | 87 | [7][8][14] |
| Potassium trans-styryltrifluoroborate | 2-Bromopyridine | PdCl₂(dppf)·CH₂Cl₂ | t-BuNH₂ | i-PrOH/H₂O | 80 | 12 | 85 | [7] |
Analysis of Performance:
-
Yields: Both classes of reagents can provide high yields in Suzuki-Miyaura couplings. The choice of catalyst, ligand, base, and solvent system is crucial for optimizing the reaction for a given set of substrates.
-
Reaction Conditions: Trifluoroborate salts often utilize more environmentally benign solvent systems, such as alcohol/water mixtures.[14] Pinacol esters are versatile and can be used in both anhydrous and biphasic systems.[12]
-
Substrate Scope: Both reagents have been shown to be effective in coupling with a wide range of aryl and heteroaryl halides.[7][12]
Experimental Protocols
Protocol 1: Representative Suzuki-Miyaura Coupling of an Alkenylboronic Acid Pinacol Ester
This protocol is adapted from the coupling of alkylboronic acid pinacol esters with aryl chlorides.[12][13]
Figure 3: Workflow for Pinacol Ester Coupling
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), this compound (1.5 equiv), and K₃PO₄ (3.0 equiv).
-
Solvent Addition and Degassing: Add a 2:1 mixture of dioxane and water. Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Catalyst Addition: Under an argon atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., FcPPh₂, 6-12 mol%).
-
Reaction: Heat the mixture to 100 °C and stir for 18-24 hours, or until reaction completion is indicated by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Representative Suzuki-Miyaura Coupling of a Potassium Alkenyltrifluoroborate
This protocol is adapted from the work of Molander et al.[7][8][14]
Figure 4: Workflow for Trifluoroborate Coupling
-
Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 equiv), potassium trans-1-heptenyltrifluoroborate (1.5 equiv), and base (e.g., t-BuNH₂ or Cs₂CO₃, 3.0 equiv).
-
Solvent Addition and Degassing: Add a mixture of isopropanol and water (e.g., 3:1). Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Catalyst Addition: Under an argon atmosphere, add the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2 mol%).
-
Reaction: Heat the mixture to 80 °C and stir for 12-16 hours, or until reaction completion is indicated by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature. Partition the mixture between water and an organic solvent like diethyl ether. Separate the layers and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Conclusion: Selecting the Optimal Reagent
The choice between this compound and potassium trans-1-heptenyltrifluoroborate for a Suzuki-Miyaura cross-coupling reaction is a strategic one, guided by the specific demands of the synthesis.
-
Potassium trans-1-heptenyltrifluoroborate is the superior choice when stability, ease of handling, and long-term storage are paramount. Its crystalline nature and robustness to air and moisture make it ideal for use in high-throughput screening, library synthesis, and large-scale applications where reagent consistency is critical. The use of more environmentally friendly alcohol/water solvent systems is an additional advantage.
-
This compound remains a highly valuable and widely used reagent. It may be preferred in situations where the synthesis of the trifluoroborate salt is not desired, or when anhydrous reaction conditions are necessary. Its reactivity is well-documented, and a vast array of catalytic systems have been developed for its use.
Ultimately, both reagents are powerful tools in the synthetic chemist's arsenal. For projects demanding high reproducibility and operational simplicity, the exceptional stability of the trifluoroborate salt often provides a decisive advantage. However, the versatility and extensive literature precedent for pinacol esters ensure their continued importance in the field.
References
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
- Molander, G. A., & Figueroa, R. (2005). Organotrifluoroborates: Another Branch of the Mighty Oak. Aldrichimica Acta, 38(2), 49-56.
-
Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]
-
Darses, S., & Genet, J.-P. (2003). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. European Journal of Organic Chemistry, 2003(22), 4313–4327. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424-8429. [Link]
-
Thomas, D. A., & Denmark, S. E. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4440–4443. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Journal of the American Chemical Society, 131(49), 18052-18053. [Link]
- Burke, M. D., & Schreiber, S. L. (2004). A Planning Strategy for Diversity-Oriented Synthesis.
-
Wikipedia contributors. (2023, December 1). Hydroboration. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]
-
Thomas, D. A., & Denmark, S. E. (2016). Selective and Serial Suzuki-Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. PubMed. [Link]
-
Shirakawa, K., Arase, A., & Hoshi, M. (2004). Preparation of (E)-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron. Synthesis, 2004(11), 1814-1820. [Link]
-
Molander, G. A. (2014). Design, Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates. ScholarlyCommons. [Link]
- BenchChem. (2025). A Comparative Guide: Trifluoroborate Salts Versus Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions. BenchChem.
-
Bernardini, R., Oliva, A., et al. (2009). Stability of Boronic Esters to Hydrolysis : A Comparative Study. Semantic Scholar. [Link]
- BenchChem. (2025). A Comparative Guide to Boronic Esters vs. Acids in Suzuki-Miyaura Coupling with 3-Bromo-2-chloropyridine. BenchChem.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of trans-1-Heptenylboronic Acid Pinacol Ester
As a Senior Application Scientist, it is my priority to ensure that our partners in research and development not only achieve their scientific goals but do so with the utmost safety and environmental responsibility. The proper handling and disposal of chemical reagents is a critical component of this, extending beyond the immediate experimental context. This guide provides a detailed, step-by-step protocol for the safe disposal of trans-1-Heptenylboronic acid pinacol ester, grounded in established safety protocols and an understanding of the compound's chemical properties.
Understanding the Hazard Profile
Before initiating any disposal procedure, it is imperative to understand the inherent risks associated with this compound. While specific toxicity data for this compound is not extensively documented, the safety data sheets (SDS) for analogous boronic acid pinacol esters classify them as combustible liquids and potential skin and eye irritants.[1][2][3] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE), including chemical-resistant gloves (such as nitrile), safety goggles, and a lab coat.[4][5][6][7] All manipulations should be performed within a certified chemical fume hood to mitigate inhalation risks.[5][7]
The Chemical Rationale for Disposal
Boronic acid pinacol esters are relatively stable compounds, but their disposal can be facilitated by exploiting their chemical reactivity. The key to effective disposal is the hydrolysis of the pinacol ester back to the boronic acid, followed by conversion of the boronic acid to a water-soluble boronate salt. This transformation renders the compound less organic-soluble and facilitates its safe disposal as aqueous waste, in accordance with local regulations.
A common and effective method for the deprotection of pinacolyl boronate esters involves transesterification with diethanolamine, followed by hydrolysis.[8] This process is generally rapid and can be performed under mild conditions.
Disposal Workflow
The following diagram outlines the decision-making process and subsequent steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocols
For minor spills or contaminated materials such as pipette tips and weighing paper, direct chemical treatment is often unnecessary and impractical.
-
Containment: If a small spill occurs, first ensure the area is well-ventilated.[9] Absorb the liquid with an inert material like vermiculite, sand, or a commercial sorbent.[9][10] Do not use combustible materials like paper towels directly on the liquid spill.
-
Collection: Carefully sweep or scoop the absorbed material and any contaminated solids into a designated hazardous waste container.[1][11]
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.[9][12] Place the cleaning materials in the same hazardous waste container.
-
Labeling and Storage: Securely seal the hazardous waste container and label it clearly with "Hazardous Waste," the chemical name ("this compound and contaminated debris"), and the associated hazards (e.g., "Combustible Liquid").[13][14][15] Store the container in a designated Satellite Accumulation Area (SAA) until it is collected by your institution's Environmental Health and Safety (EHS) department.[13][14][16]
For larger, uncontaminated quantities of the ester, a chemical neutralization process is recommended to render it less hazardous before disposal.
-
Preparation: In a chemical fume hood, place a flask of appropriate size, equipped with a magnetic stir bar, in an ice bath.
-
Hydrolysis: To the flask, add the this compound. For every 1 gram of the ester, slowly add 10 mL of a 1M solution of sodium hydroxide (NaOH) while stirring. The basic conditions will facilitate the hydrolysis of the pinacol ester to trans-1-heptenylboronic acid, which will then be deprotonated to form the water-soluble sodium trans-1-heptenylboronate.[17][18]
-
Reaction Time: Allow the mixture to stir at room temperature for at least one hour to ensure complete hydrolysis.
-
Neutralization: While stirring, slowly add a 1M solution of hydrochloric acid (HCl) to neutralize the excess sodium hydroxide. Monitor the pH of the solution using pH paper or a calibrated pH meter, aiming for a final pH between 6 and 8.[19]
-
Final Disposal: The resulting aqueous solution, containing the neutralized boronate salt, can now be transferred to a properly labeled aqueous hazardous waste container. This container should be clearly marked with "Aqueous Hazardous Waste," the chemical contents, and the date.[4] Arrange for disposal through your institution's EHS department.
Regulatory Compliance
All chemical waste disposal must adhere to local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide the primary framework for hazardous waste management.[20][21][22][23][24] It is the responsibility of the researcher and their institution to be aware of and compliant with these regulations, which include proper labeling, storage, and documentation of all hazardous waste streams.[13][14][16]
Quantitative Data Summary
| Parameter | Value/Information | Source |
| Hazard Class | Combustible Liquid (Category 4) | [1] |
| Primary Hazards | Skin and eye irritant | [2][3] |
| Recommended PPE | Nitrile gloves, safety goggles, lab coat | [5][6] |
| Spill Cleanup | Absorb with inert material (vermiculite, sand) | [9][10] |
| Bulk Disposal pH Target | 6-8 | [19] |
| SAA Storage Limit | 55 gallons | [13][16] |
This guide is intended to provide a comprehensive and scientifically sound approach to the disposal of this compound. By understanding the chemical principles and adhering to these procedural steps, you can ensure a safe and compliant laboratory environment.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling trans-1-Heptenylboronic acid pinacol ester
Welcome to your essential safety and operational guide for handling trans-1-Heptenylboronic acid pinacol ester. In the dynamic landscape of drug discovery and chemical synthesis, boronic acids and their pinacol esters are invaluable building blocks. However, their utility is matched by the imperative for rigorous safety protocols. This guide moves beyond a simple checklist, providing a deep, procedurally-focused framework to ensure your safety. We will explore not just what personal protective equipment (PPE) to use, but the fundamental scientific reasoning—the why—behind each recommendation, ensuring a self-validating system of safety for you and your team.
While specific toxicological data for this compound is not extensively documented, a thorough evaluation of analogous organoboron compounds dictates a cautious and comprehensive approach to its handling.[1] The guidance herein is synthesized from established safety standards for this chemical class, prioritizing risk mitigation at every step.
Hazard Assessment: Understanding the Risks
Before handling any chemical, a clear understanding of its potential hazards is paramount. Based on data from structurally similar boronic acid pinacol esters, we must anticipate the following risks:
-
Flammability : Many pinacol esters are combustible or flammable liquids, some with relatively low flash points.[1][2] Vapors can form explosive mixtures with air, and electrostatic discharge can serve as an ignition source.[2][3]
-
Skin and Eye Irritation : Direct contact with boronic acid derivatives can cause skin and serious eye irritation.[4][5]
-
Respiratory Tract Irritation : Inhalation of vapors, mists, or aerosols may lead to irritation of the respiratory system.[4][5]
-
Unknown Long-Term Effects : For many specific research chemicals, comprehensive toxicological profiles are unavailable.[1] This data gap necessitates handling the compound as potentially hazardous to mitigate unforeseen risks. Recent studies on some boronic acids have also highlighted potential mutagenic activity, reinforcing the need for stringent containment.[6]
Core Directive: Your Personal Protective Equipment (PPE) Ensemble
The selection of PPE is your primary barrier against exposure. The following table outlines the minimum required PPE for handling this compound. Operations should always be conducted within a certified chemical fume hood to provide an essential layer of engineering control.[7][8]
| Protection Area | Required PPE | Rationale & Critical Specifications |
| Eye & Face | Chemical Splash Goggles & Face Shield | Goggles : Must conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[8] They are essential for protecting against splashes and vapors. Face Shield : To be worn over goggles, especially when handling larger quantities (>50 mL) or during procedures with a high splash potential (e.g., quenching reactions).[9] |
| Hand | Chemical-Resistant Nitrile Gloves (Double-Gloved) | Material : Nitrile gloves provide good resistance to a range of organic solvents and reagents.[10][11] Protocol : Always double-glove. This provides a critical safety buffer; if the outer glove is compromised, the inner glove continues to offer protection while you retreat and replace the outer glove. Inspect gloves for any signs of degradation or puncture before use. |
| Body | Flame-Resistant (FR) Laboratory Coat | Material : Given the flammability risk associated with this class of compounds, a flame-resistant lab coat is mandatory.[2] It should have a high collar and snug-fitting cuffs to protect the neck and wrists. |
| Footwear | Closed-Toe, Non-Perforated Shoes | Material : Shoes should be made of a non-porous material like leather to prevent absorption of spills.[12] This protects against both chemical spills and physical hazards from dropped equipment. |
Operational Plan: Step-by-Step Protocols
Adherence to a strict, logical workflow is crucial for safety. The following protocols provide a self-validating system for handling this compound.
Pre-Operation Safety Checklist
-
Verify Fume Hood Certification : Ensure the chemical fume hood has been certified within the last year and that the airflow monitor is functioning correctly.
-
Locate Safety Equipment : Confirm the immediate proximity of a safety shower and eyewash station.[7] Ensure a clear path to this equipment.
-
Assemble Spill Kit : Have a spill kit containing an inert absorbent material (e.g., vermiculite or sand), a sealed container for waste, and tongs readily available.[7]
-
Review the SDS : Although a specific SDS for this exact compound may not be available, review the SDS for a close analogue like trans-1-Propenylboronic acid pinacol ester or 1-Hexylboronic acid pinacol ester.[1][2]
Experimental Workflow: From Preparation to Disposal
The following diagram outlines the critical stages of handling this compound, emphasizing the integration of PPE and safety controls throughout the process.
Caption: Workflow for Safely Handling Boronic Acid Pinacol Esters.
Protocol for Donning PPE
-
Body Protection First : Put on your flame-resistant lab coat and fasten all buttons.
-
Eye Protection : Put on your chemical splash goggles. Adjust the strap for a snug fit. If a face shield is required, place it over the goggles.
-
Hand Protection : Put on your first pair of nitrile gloves. Pull the cuff of the lab coat over the cuff of the glove. Put on the second pair of nitrile gloves over the first, extending the cuff over the sleeve of the lab coat.
Protocol for Doffing PPE (Critical for Avoiding Contamination)
The principle is to touch potentially contaminated surfaces only with your outer gloves.
-
Outer Gloves : Grasp the outside of one outer glove at the wrist with your other gloved hand. Peel it off, turning it inside out. Hold the removed glove in your still-gloved hand. Slide a finger from your ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of them in the designated solid waste container.
-
Face Shield/Goggles : Remove the face shield (if used), followed by the goggles, by handling the straps from behind your head. Avoid touching the front surfaces. Place them in a designated area for decontamination.
-
Lab Coat : Unbutton the lab coat. Shrug it off your shoulders, touching only the inside of the coat. Turn the sleeves inside out as you remove it and hang it with the contaminated side facing inward.
-
Inner Gloves : Remove the inner pair of gloves using the same technique as for the outer pair.
-
Hand Washing : Immediately wash your hands thoroughly with soap and water.[5][13]
Emergency & Disposal Plans
Exposure Response
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[13] Seek medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[13] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[8]
-
Ingestion : Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[13]
Spill Response
-
Alert personnel in the immediate area and evacuate if necessary.
-
Wearing your full PPE, cover the spill with an inert absorbent material like sand or vermiculite.
-
Carefully sweep or scoop the material into a labeled, sealable container for hazardous waste disposal.[7]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
Disposal Plan
-
Chemical Waste : All excess this compound and reaction waste must be collected in a designated, sealed, and properly labeled hazardous waste container. Do not pour down the drain.[1]
-
Contaminated PPE : All disposable PPE (gloves, etc.) that has come into contact with the chemical must be disposed of as solid hazardous waste.
-
Empty Containers : Empty containers may retain product residue and vapors and should be treated as hazardous.[3] Triple-rinse with a suitable solvent, collecting the rinsate as hazardous waste.
By integrating this expert-driven guidance into your daily laboratory operations, you build a robust culture of safety that protects you, your colleagues, and the integrity of your research.
References
-
Combi-Blocks, Inc. (2023). Safety Data Sheet: 4-Carboxynaphthalene-1-boronic acid, pinacol ester. Link
-
CymitQuimica. (2024). Safety Data Sheet: (2-METHYLPYRIDIN-3-YL)boronic acid pinacol ester. Link
-
Apollo Scientific. (n.d.). Safety Data Sheet: Vinylboronic acid, pinacol ester. Link
-
ChemicalBook. (2023). Safety Data Sheet: (Bromomethyl)boronic Acid Pinacol Ester. Link
-
Sigma-Aldrich. (2022). Safety Data Sheet: Thiophene-2-boronic acid pinacol ester. Link
-
Fisher Scientific. (2021). Safety Data Sheet: 1-Hexylboronic acid pinacol ester. Link
-
Fisher Scientific. (2023). Safety Data Sheet: 1-Propyl-1H-pyrazole-4-boronic acid, pinacol ester. Link
-
Fisher Scientific. (2021). Safety Data Sheet: Phenylboronic acid pinacol ester. Link
-
Fisher Scientific. (2021). Safety Data Sheet: 4-{[2-(Dimethylamino)ethyl]carbamoyl} phenylboronic acid pinacol ester. Link
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-
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
